LNA-A(Bz) amidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[9-[1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H52N7O8P/c1-32(2)55(33(3)4)64(61-27-13-26-49)63-42-41-46(54-31-52-40-43(50-30-51-44(40)54)53-45(56)34-14-9-7-10-15-34)62-47(42,28-59-41)29-60-48(35-16-11-8-12-17-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,30-33,41-42,46H,13,27-29H2,1-6H3,(H,50,51,53,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIDKMAOZZZGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52N7O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LNA-A(Bz) Amidite: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of LNA-A(Bz) amidite, a key building block in the synthesis of modified oligonucleotides for a range of therapeutic and diagnostic applications. We will delve into its chemical structure, properties, and the methodologies for its incorporation into synthetic nucleic acids.
Introduction to Locked Nucleic Acids (LNA)
Locked Nucleic Acid (LNA) is a class of modified RNA nucleotide analogues. The ribose moiety in an LNA nucleotide is conformationally "locked" by a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon.[1][2] This structural constraint pre-organizes the sugar into a C3'-endo (RNA-like) conformation, leading to several advantageous properties for oligonucleotides that contain LNA monomers.[1]
Incorporation of LNA monomers into DNA or RNA oligonucleotides results in:
-
Unprecedented Thermal Stability: LNA-containing oligonucleotides exhibit significantly increased melting temperatures (Tm) when hybridized to complementary DNA or RNA strands.[3][4] This enhanced affinity is a hallmark of LNA technology.
-
Enhanced Nuclease Resistance: The locked structure provides steric hindrance that protects the phosphodiester backbone from degradation by nucleases, increasing the in vivo stability of LNA-modified oligonucleotides.[1]
-
Improved Specificity: The high binding affinity of LNA allows for excellent discrimination between perfectly matched and mismatched target sequences.
These properties make LNA-modified oligonucleotides powerful tools in various applications, including antisense therapy, siRNA, diagnostics, and gene function analysis.[2][3][5]
Chemical Structure and Properties of this compound
This compound is the phosphoramidite (B1245037) building block used to incorporate a benzoyl-protected adenine (B156593) LNA monomer into a growing oligonucleotide chain during solid-phase synthesis.
Full Chemical Name: N6-benzoyl-5'-O-(4, 4'-dimethoxytrityl)-2'-O-4'-C-Locked-adenosine-3'-cyanoethyl Phosphoramidite
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 206055-79-0 | [6] |
| Molecular Formula | C48H52N7O8P | [6] |
| Molecular Weight | 885.96 g/mol | [6] |
| Appearance | Off-white to yellow powder | [6] |
| Purity (HPLC) | ≥98.0% | [6] |
| Storage Condition | -20°C | [6] |
Experimental Protocol: Incorporation of this compound via Phosphoramidite Chemistry
The incorporation of this compound into an oligonucleotide sequence is achieved through the well-established phosphoramidite method on an automated solid-phase DNA/RNA synthesizer. While the fundamental cycle is similar to that for standard DNA or RNA synthesis, certain steps require modification to ensure efficient coupling of the LNA monomer.
Materials:
-
LNA-A(Bz) CE Phosphoramidite
-
Standard DNA or RNA phosphoramidites (dA, dC, dG, T, U)
-
Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Acetonitrile (anhydrous)
-
Cleavage and deprotection reagents (e.g., ammonium (B1175870) hydroxide (B78521) or AMA)
Standard Synthesis Cycle for LNA Incorporation:
The synthesis proceeds in a 3' to 5' direction. The following four steps are repeated for each monomer addition:
Step 1: De-blocking (Detritylation) The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by removing the dimethoxytrityl (DMT) group with an acidic solution. This exposes the 5'-hydroxyl for the subsequent coupling reaction.
Step 2: Coupling The LNA-A(Bz) phosphoramidite is activated by an activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A key modification for LNA amidites is an extended coupling time compared to standard DNA amidites to ensure high coupling efficiency.[7]
Step 3: Capping Any unreacted 5'-hydroxyl groups are "capped" by acetylation. This prevents the formation of deletion mutants (sequences missing a nucleotide) in the final product.
Step 4: Oxidation The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing solution. For the synthesis of phosphorothioate-modified oligonucleotides, this step is replaced with a sulfurization step. A prolonged oxidation step is also recommended for LNA-containing oligonucleotides.[7]
This cycle is repeated until the desired sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed.
Application in Antisense Technology: A Workflow
LNA-modified oligonucleotides are particularly effective as antisense agents. "Gapmer" designs, featuring a central block of DNA monomers flanked by LNA "wings," are commonly employed. This design allows for the recruitment of RNase H, an enzyme that cleaves the RNA strand of a DNA:RNA duplex, leading to target mRNA degradation.
Below is a diagram illustrating the logical workflow of an LNA gapmer antisense oligonucleotide.
Caption: Workflow of an LNA gapmer antisense oligonucleotide.
Conclusion
This compound is an essential reagent for the synthesis of high-affinity, nuclease-resistant oligonucleotides. Its unique structural properties have established LNA-modified oligonucleotides as a leading platform for the development of next-generation nucleic acid therapeutics and advanced diagnostic tools. The ability to fine-tune the properties of oligonucleotides by incorporating LNA monomers offers researchers a powerful tool to address challenges in drug development and molecular biology.
References
- 1. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genelink.com [genelink.com]
- 5. vbn.aau.dk [vbn.aau.dk]
- 6. researchgate.net [researchgate.net]
- 7. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
LNA-A(Bz) Amidite in Antisense Oligonucleotides: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism of action of Locked Nucleic Acid (LNA) modified antisense oligonucleotides (ASOs), with a specific focus on the role of the LNA-A(Bz) phosphoramidite (B1245037) in their synthesis and function. This document details the core principles of LNA technology, its impact on ASO performance, quantitative data from key studies, and detailed protocols for experimental validation.
Introduction to LNA Technology
Locked Nucleic Acid (LNA) represents a class of high-affinity nucleic acid analogs that have significantly advanced the field of antisense technology. The defining feature of an LNA nucleotide is the presence of a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This bridge "locks" the sugar into a rigid C3'-endo conformation, which is the optimal geometry for forming stable Watson-Crick base pairs.[1]
The LNA-A(Bz) amidite is the phosphoramidite building block used in solid-phase oligonucleotide synthesis to incorporate a locked adenine (B156593) nucleotide into the ASO sequence.[2][3] The benzoyl (Bz) group serves as a protecting group for the exocyclic amine of the adenine base during the automated chemical synthesis process.[4][5]
Core Mechanism of Action
LNA-modified ASOs primarily function through an RNase H-dependent mechanism to achieve target-specific gene silencing. This mechanism is facilitated by a "gapmer" design, which is a chimeric structure consisting of a central block of DNA nucleotides flanked by LNA-modified nucleotides on both the 5' and 3' ends.[6][7][8]
The key attributes that LNA modifications impart to an ASO are:
-
Unprecedented Binding Affinity: The pre-organized C3'-endo conformation of LNA nucleotides dramatically increases the thermal stability (Melting Temperature, Tm) of the ASO:RNA duplex. Each LNA modification can increase the Tm by +2 to +8°C, leading to more potent binding to the target mRNA.[1][6][9]
-
Enhanced Nuclease Resistance: The locked sugar structure provides steric hindrance against cellular endo- and exonucleases, significantly increasing the metabolic stability and half-life of the ASO in vitro and in vivo.[10][11]
-
RNase H Recruitment: While the LNA "wings" provide affinity and stability, the central "gap" of 7-10 DNA monomers is crucial for recruiting the cellular enzyme RNase H1.[8][12] Upon the ASO binding to its complementary mRNA target, the resulting DNA:RNA heteroduplex in the gap region is recognized and cleaved by RNase H1. This cleavage event leads to the degradation of the target mRNA, thereby inhibiting protein translation.[13]
The benzoyl protecting group on the this compound itself plays no direct role in the biological mechanism of action; it is a critical chemical feature for the successful synthesis of the ASO and is removed during the final deprotection and cleavage steps.[9][14]
Quantitative Data on LNA ASO Performance
The superior properties of LNA-modified ASOs have been quantified in numerous studies. The following tables summarize key performance metrics, comparing LNA ASOs to other modification chemistries like 2'-O-Methoxyethyl (MOE).
Table 1: Binding Affinity (Melting Temperature, Tm) Comparison
| ASO Modification | ΔTm per Modification (°C) vs. DNA:RNA | Reference |
| LNA | +4 to +8 | [10] |
| 2'-MOE | +0.9 to +1.7 | [10] |
This table illustrates the significantly higher binding affinity conferred by LNA modifications compared to the widely used 2'-MOE modification.
Table 2: In Vitro Potency (IC50) Against Mouse TRADD mRNA
| ASO ID | Gap/Wing Design | Modification | IC50 (nM) |
| 1a | 4-10-4 | MOE | 15 |
| 1b | 4-10-4 | LNA | 6 |
| 3a | 3-12-3 | MOE | 14 |
| 3b | 3-12-3 | LNA | 1.6 |
| 4a | 2-14-2 | MOE | 57 |
| 4b | 2-14-2 | LNA | 8.4 |
Data sourced from a study comparing LNA and MOE ASOs.[9] The IC50 values represent the concentration required to achieve 50% reduction of the target mRNA in bEND cells. Lower values indicate higher potency.
Table 3: In Vivo Efficacy and Potency Against Mouse PTEN mRNA
| ASO ID | Modification | Tm (°C) | In Vitro IC50 (nM) | In Vivo ED50 (mg/kg) |
| 2a | LNA | 60.6 | 4.9 | 6 |
| 2f | MOE | 50.8 | >20 | >45 |
| 3a | MOE (5-10-5) | 67.9 | 6.2 | 36 |
Data adapted from a study on modified ASOs.[15] The ED50 is the effective dose required to reduce PTEN mRNA by 50% in mouse liver, demonstrating the higher in vivo potency of LNA ASOs.
Note on Toxicity: While LNA modifications can significantly improve potency, some studies have reported associated hepatotoxicity, particularly with certain sequences and designs.[9][16] This is a critical consideration in drug development and is often related to the high-affinity binding to unintended off-target RNAs.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of LNA-A(Bz) modified antisense oligonucleotides.
LNA Oligonucleotide Synthesis (Phosphoramidite Chemistry)
LNA ASOs are synthesized using automated solid-phase phosphoramidite chemistry on a controlled pore glass (CPG) solid support, typically in the 3' to 5' direction.[17]
Materials:
-
LNA-A(Bz), LNA-G(dmf), LNA-5-Me-C(Bz), LNA-T phosphoramidites
-
DNA phosphoramidites (A(Bz), G(iBu), C(Bz), T)
-
Activator solution (e.g., 0.25 M DCI or 0.45 M Tetrazole)
-
Oxidizing solution (Iodine/Water/Pyridine)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and Deprotection solution (e.g., concentrated Ammonium Hydroxide)
-
Anhydrous Acetonitrile
Protocol: The synthesis proceeds in a four-step cycle for each nucleotide addition:
-
De-blocking (Detritylation): The 5'-DMT protecting group of the nucleotide bound to the solid support is removed using the deblocking solution.
-
Coupling: The next phosphoramidite in the sequence (e.g., this compound), pre-activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing chain. Note: LNA phosphoramidites require a longer coupling time (e.g., 5-15 minutes) compared to standard DNA amidites (approx. 30 seconds) to achieve high coupling efficiency.[17]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
-
Final Cleavage and Deprotection: After the final sequence is assembled, the oligonucleotide is cleaved from the CPG support and all base (including Bz) and phosphate protecting groups are removed by heating in the cleavage solution.
-
Purification: The full-length ASO product is purified from shorter, failed sequences using methods like HPLC or gel electrophoresis.
In Vitro ASO Activity Assessment
This protocol describes the transfection of cultured cells with an LNA ASO to measure the knockdown of a target mRNA.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LNA ASO (targeting gene of interest) and negative control ASO (scrambled sequence)
-
Transfection reagent (e.g., Lipofectamine™ 2000)
-
Opti-MEM™ reduced-serum medium
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight.
-
ASO-Lipid Complex Formation:
-
For each well, dilute the desired final concentration of LNA ASO (e.g., dose-response from 1 nM to 30 nM) into Opti-MEM™.[18]
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Remove the growth medium from the cells and add the ASO-lipid complex mixture to each well.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Cell Lysis and RNA Extraction: After incubation, lyse the cells directly in the wells and extract total RNA using a commercial kit (e.g., RNeasy).
Target mRNA Quantification by RT-qPCR
Materials:
-
Extracted total RNA
-
Reverse transcriptase enzyme and buffer
-
qPCR master mix (e.g., SYBR Green or TaqMan™)
-
Forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Reverse Transcription (RT): Convert 1 µg of total RNA to cDNA using the reverse transcriptase according to the manufacturer's protocol.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample, including primers for the target gene and the housekeeping gene in separate wells.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the negative control-treated samples. The result is expressed as the percentage of remaining target mRNA.
Target Protein Knockdown Analysis by Western Blot
Materials:
-
Cell lysate from ASO-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (specific to the target protein)
-
Loading control primary antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Quantification: Quantify the protein concentration in each cell lysate to ensure equal loading.[19]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Apply the chemiluminescent substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity to determine the extent of protein knockdown.[21]
In Vivo ASO Efficacy Study in Mice
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
LNA ASO and saline control, sterile-filtered
-
Syringes and needles for administration
Protocol:
-
Acclimatization: Allow animals to acclimate for at least one week before the study begins.
-
ASO Administration: Administer the LNA ASO via intraperitoneal (IP) or intravenous (IV) injection. A typical dosing regimen might be 25 mg/kg, twice weekly for 3 weeks.[22] Include a control group receiving saline.
-
Monitoring: Monitor the animals for any signs of toxicity, such as weight loss or changes in behavior.
-
Tissue Collection: At the end of the study (e.g., 48 hours after the last dose), euthanize the mice and harvest tissues of interest (e.g., liver, kidney). A portion of the tissue should be flash-frozen for RNA/protein analysis and another portion fixed in formalin for histopathology.
-
Analysis: Analyze target mRNA and protein levels in the harvested tissues using the qPCR and Western blot protocols described above. Analyze serum for liver transaminases (ALT, AST) as a measure of hepatotoxicity.
In Vitro RNase H Cleavage Assay
This assay directly confirms the ability of an LNA gapmer to induce RNase H-mediated cleavage of the target RNA.
Materials:
-
5'-radiolabeled or fluorescently-labeled target RNA transcript
-
LNA gapmer ASO
-
Recombinant human RNase H1 enzyme and reaction buffer
-
Denaturing polyacrylamide gel
Protocol:
-
Annealing: Anneal the labeled RNA target with a molar excess of the LNA ASO by heating to 90°C for 2 minutes and then slowly cooling to room temperature to form the RNA:ASO duplex.[23]
-
RNase H Reaction: Initiate the cleavage reaction by adding RNase H1 enzyme to the duplex in the appropriate reaction buffer. Incubate at 37°C for 15-30 minutes.[23]
-
Reaction Quenching: Stop the reaction by adding EDTA.
-
Analysis: Denature the samples and analyze the cleavage products on a denaturing polyacrylamide gel. The appearance of smaller RNA fragments in the presence of the ASO and RNase H confirms cleavage activity.[24]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. aumbiotech.com [aumbiotech.com]
- 3. In Vivo Administration of Therapeutic Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 4. A Locked Nucleic Acid Antisense Oligonucleotide (LNA) Silences PCSK9 and Enhances LDLR Expression In Vitro and In Vivo | PLOS One [journals.plos.org]
- 5. ncardia.com [ncardia.com]
- 6. Targeting LDL Cholesterol With LNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A locked nucleic acid antisense oligonucleotide (LNA) silences PCSK9 and enhances LDLR expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vivo Models for the Evaluation of Antisense Oligonucleotides in Skin - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Locked Nucleic Acid Antisense Oligonucleotide (LNA) Silences PCSK9 and Enhances LDLR Expression In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Multifunctional LNA Oligonucleotide-Based Strategy Blocks AR Expression and Transactivation Activity in PCa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 18. eu.idtdna.com [eu.idtdna.com]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Structure Activity Relationships of α-L-LNA Modified Phosphorothioate Gapmer Antisense Oligonucleotides in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
Difference between LNA-A(Bz) amidite and standard DNA phosphoramidites.
An In-depth Technical Guide to LNA-A(Bz) Amidite vs. Standard DNA Phosphoramidites for Researchers and Drug Development Professionals
Executive Summary
In the landscape of nucleic acid chemistry and therapeutic development, the choice of phosphoramidite (B1245037) building blocks is a critical determinant of the final oligonucleotide's performance. While standard DNA phosphoramidites have been the cornerstone of oligonucleotide synthesis for decades, the advent of modified analogues has unlocked unprecedented capabilities. Among the most impactful of these are Locked Nucleic Acid (LNA) phosphoramidites. This guide provides a detailed comparison between this compound and its standard DNA counterpart, focusing on the core chemical distinctions, their impact on oligonucleotide properties, and the necessary adjustments in synthesis protocols. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the unique advantages of LNA chemistry in applications ranging from diagnostics to antisense therapeutics.
Core Structural Differences
The fundamental distinction between LNA and standard DNA phosphoramidites lies in the conformation of the sugar moiety. This single, yet profound, structural alteration is the source of LNA's unique and powerful characteristics.
-
Standard DNA Phosphoramidites : These building blocks feature a 2'-deoxyribose sugar, which is conformationally flexible. This flexibility allows the sugar to exist in various puckered states, primarily C2'-endo (B-form DNA) and C3'-endo (A-form RNA).[1][] The structure of a standard 2'-deoxyadenosine (B1664071) phosphoramidite includes a dimethoxytrityl (DMT) group protecting the 5' hydroxyl, a benzoyl (Bz) group protecting the exocyclic amine of the adenine (B156593) base, and the reactive phosphoramidite moiety at the 3' position.[1][3]
-
This compound : LNA is a bicyclic nucleic acid analogue.[4][5] In the this compound, the ribose sugar is structurally constrained by a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon.[4][5] This bridge "locks" the sugar in a rigid C3'-endo conformation, which is characteristic of A-form helices found in RNA.[6] This pre-organization of the sugar backbone is the key to LNA's enhanced hybridization properties.
Figure 1: Structural comparison of standard DNA and LNA phosphoramidites.
Impact on Oligonucleotide Properties: A Quantitative Comparison
The incorporation of LNA monomers into an oligonucleotide dramatically alters its biophysical and biochemical properties. These enhancements are directly attributable to the locked sugar conformation.
| Property | Standard DNA Oligonucleotide | LNA-Modified Oligonucleotide | Rationale |
| Thermal Stability (Tm) | Baseline | Significantly Increased (ΔTm of +3 to +8 °C per LNA modification)[6] | The rigid, pre-organized C3'-endo conformation of the LNA sugar reduces the entropic penalty of hybridization, leading to more stable duplexes.[6] |
| Binding Affinity (Hybridization) | Standard | Unprecedentedly High affinity towards complementary DNA and RNA targets.[4][7] | The locked structure mimics the A-form helix of RNA, promoting stronger and faster binding to target strands. |
| Nuclease Resistance | Susceptible to degradation | Significantly Improved | The bicyclic structure provides steric hindrance that protects the phosphodiester backbone from cleavage by endo- and exonucleases.[6] |
| Mismatch Discrimination | Standard | Excellent ; highly sensitive to single-base mismatches.[4][7] | The rigid duplex formed by LNA monomers makes the destabilizing effect of a base mismatch more pronounced, resulting in a larger ΔTm between perfect and mismatched duplexes. |
| Aqueous Solubility | High | Similar to standard DNA; highly water-soluble.[4][6] | Despite increased hydrophobicity, LNA oligonucleotides maintain good solubility for biological applications.[6] |
Oligonucleotide Synthesis: Protocol Adjustments
While this compound is compatible with standard automated phosphoramidite chemistry, its increased steric hindrance necessitates modifications to the synthesis cycle to ensure high coupling efficiency.[4][6]
Figure 2: The standard phosphoramidite cycle for oligonucleotide synthesis.
Comparative Synthesis Parameters
The following table outlines the recommended adjustments for incorporating LNA monomers compared to standard DNA amidites.
| Synthesis Step | Standard DNA Amidite | This compound | Reason for Change |
| Coupling Time | ~30 seconds | 180 - 250 seconds [4] | The sterically hindered nature of the bicyclic LNA structure requires a longer reaction time to achieve complete coupling to the growing oligonucleotide chain.[4] |
| Oxidation Time | ~15-30 seconds | ~45 seconds [4] | The oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester is slower for the bulky LNA monomer.[4] |
| Reagents | Standard (e.g., Acetonitrile (B52724) solvent) | Standard (Acetonitrile solvent) | LNA amidites are compatible with the same reagents used in standard DNA synthesis.[4][6] |
| Deprotection | Standard (e.g., Ammonium (B1175870) hydroxide) | Standard protocols are generally effective.[4] | The stability of the LNA monomer to basic conditions makes it compatible with most common deprotection strategies.[6] |
| Purification | Standard (e.g., HPLC, Gel Electrophoresis) | Standard methods are applicable.[4][6] | LNA-containing oligonucleotides can be purified using the same techniques as for standard DNA.[4] |
Experimental Protocols
General Protocol for Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard steps performed by an automated DNA synthesizer.
-
Preparation :
-
Dissolve phosphoramidites (DNA or LNA) in anhydrous acetonitrile to the synthesizer's recommended concentration.
-
Install the appropriate solid support column (e.g., CPG with the initial base).
-
Ensure all reagent bottles (activator, deblocking agent, capping solutions, oxidizing agent, washing solvent) are full and correctly installed.
-
-
Synthesis Cycle (performed iteratively for each base) :
-
Step 1: Deblocking (Detritylation) : The 5'-DMT protecting group is removed from the nucleotide on the solid support using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[8] The support is then washed with acetonitrile.
-
Step 2: Coupling : The next phosphoramidite in the sequence is activated by an acidic azole catalyst (e.g., 1H-tetrazole) and delivered to the column. The activated amidite couples with the free 5'-hydroxyl group of the support-bound nucleotide.[8]
-
Step 3: Capping : Any unreacted 5'-hydroxyl groups are acetylated ("capped") using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This prevents the formation of failure sequences (n-1 mers).
-
Step 4: Oxidation : The newly formed phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using a solution of iodine in THF/pyridine/water.[8] The support is washed, and the cycle repeats from Step 1 for the next base.
-
-
Cleavage and Deprotection :
-
Upon completion of the sequence, the column is removed from the synthesizer.
-
The oligonucleotide is cleaved from the solid support and the protecting groups (e.g., Bz on adenine, cyanoethyl on the phosphate backbone) are removed by incubation with concentrated ammonium hydroxide (B78521) or a similar basic solution.
-
-
Purification :
-
The crude oligonucleotide solution is purified, typically by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product from shorter failure sequences.
-
Modifications for this compound Incorporation
When programming the synthesizer protocol for a sequence containing this compound, the following specific changes must be implemented for the LNA-containing steps:
-
Modify Coupling Step : Extend the "Coupling Time" or "Wait Time" for the this compound bottle to a minimum of 180 seconds.[4]
-
Modify Oxidation Step : Extend the "Oxidation Time" immediately following the LNA coupling step to 45 seconds.[4]
-
All other steps (Deblocking, Capping) can typically remain at their standard durations.
Applications in Research and Drug Development
The superior properties of LNA-modified oligonucleotides make them invaluable tools for advanced applications where high affinity and specificity are paramount.
Figure 3: Antisense oligonucleotide (ASO) mechanism using LNA for gene silencing.
-
Antisense Therapeutics : LNA-based antisense oligonucleotides (ASOs) are designed to bind with very high affinity to specific mRNA targets, leading to their degradation via RNase H or steric blocking of translation.[9][10] This makes them potent agents for gene silencing in drug development.
-
Diagnostic Probes : The high melting temperature allows for the design of very short LNA probes (e.g., for qPCR or FISH) that still exhibit excellent thermal stability and specificity.[4] This is particularly useful for SNP genotyping and allele-specific PCR, where single-base discrimination is crucial.[4][7]
-
MicroRNA Research : LNA probes and inhibitors are widely used to detect and functionally block microRNAs, which are short, non-coding RNAs involved in gene regulation.
-
Splice-Switching Oligonucleotides : LNA can be used to create oligonucleotides that modulate pre-mRNA splicing, a promising therapeutic strategy for certain genetic disorders.
References
- 1. twistbioscience.com [twistbioscience.com]
- 3. usp.org [usp.org]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.cn [glpbio.cn]
Thermal stability of oligonucleotides containing LNA-A(Bz) amidite.
An In-depth Technical Guide to the Thermal Stability of Oligonucleotides Containing LNA-A(Bz) Amidite
Locked Nucleic Acid (LNA) represents a significant advancement in nucleic acid analog chemistry, offering unprecedented control over the affinity and specificity of oligonucleotides. The LNA monomer is a conformationally restricted nucleotide analog where a methylene (B1212753) bridge connects the 2'-oxygen to the 4'-carbon of the ribose ring[1][2][3]. This "locked" structure pre-organizes the sugar in an A-form RNA-like geometry, leading to remarkable hybridization properties[1]. The this compound, a benzoyl-protected adenine (B156593) LNA building block, is a crucial component for synthesizing LNA-modified oligonucleotides via standard phosphoramidite (B1245037) chemistry[2][4]. This guide provides a detailed examination of the thermal stability conferred by LNA-A(Bz) and other LNA monomers, including quantitative data, experimental protocols, and workflow visualizations.
Mechanism of LNA-Induced Thermal Stability
The incorporation of LNA monomers into an oligonucleotide dramatically enhances its thermal stability when hybridized to a complementary DNA or RNA strand[1][4]. The methylene bridge locks the furanose ring in a C3'-endo conformation, a feature characteristic of A-form helices like double-stranded RNA[1]. This conformational restriction reduces the conformational flexibility of the oligonucleotide backbone. This pre-organization minimizes the entropic penalty of hybridization, leading to a more stable duplex. The result is a significant increase in the melting temperature (Tm), the temperature at which half of the duplex dissociates[1][3]. This enhanced stability is primarily due to improved base stacking interactions within the duplex, facilitated by the rigid, A-form geometry induced by the LNA residues[1].
References
Nuclease Resistance of LNA-A(Bz) Modified Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotide-based therapeutics hold immense promise for the treatment of a wide array of diseases by enabling the targeted modulation of gene expression. However, a significant hurdle in the clinical translation of these molecules is their inherent susceptibility to degradation by nucleases present in biological fluids. Chemical modifications of the oligonucleotide backbone are therefore crucial to enhance their stability and prolong their therapeutic effect. Among the most effective modifications are Locked Nucleic Acids (LNAs), which are a class of bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locked" conformation pre-organizes the sugar into a C3'-endo pucker, characteristic of A-form RNA, which significantly increases the thermal stability of duplexes and confers remarkable resistance to nuclease degradation.[1][2]
This technical guide provides an in-depth overview of the nuclease resistance of oligonucleotides modified with LNA-A(Bz) (Locked Nucleic Acid-Adenine with a benzoyl protecting group). It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data on stability, detailed experimental protocols for assessing nuclease resistance, and visualizations of relevant biological pathways and experimental workflows.
Enhanced Nuclease Resistance of LNA-Modified Oligonucleotides
The incorporation of LNA monomers into an oligonucleotide sequence sterically hinders the approach of nucleases, thereby protecting the phosphodiester backbone from enzymatic cleavage. This enhanced stability is a key attribute that contributes to the improved pharmacokinetic and pharmacodynamic properties of LNA-based therapeutics.
Quantitative Data on Nuclease Resistance
Several studies have quantitatively demonstrated the superior nuclease resistance of LNA-modified oligonucleotides compared to their unmodified DNA counterparts. While specific data for LNA-A(Bz) is not extensively published, the general principles of LNA modification apply, and data from LNA-containing oligonucleotides provide a strong indication of the expected stability. A landmark study by Kurreck et al. (2002) provides a clear quantitative comparison of the half-lives of unmodified and LNA-modified oligonucleotides in human serum.[3]
| Oligonucleotide Type | Modification Details | Half-life (t½) in Human Serum | Fold Increase in Stability |
| Unmodified Oligodeoxynucleotide | No modifications | ~1.5 hours[3] | 1x |
| LNA-modified Oligonucleotide | Three LNA monomers at each end (gapmer) | ~15 hours[3] | ~10x |
| Phosphorothioate (PS) modified | Full PS backbone | ~10 hours[3] | ~6.7x |
| 2'-O-Methyl (2'OMe) modified | Gapmer construct | ~12 hours[3] | ~8x |
Note: The data presented is for LNA-modified oligonucleotides in a gapmer configuration. The exact half-life can be sequence-dependent.[3]
Experimental Protocols
Accurate assessment of nuclease resistance is critical in the development of oligonucleotide therapeutics. The following are detailed protocols for commonly used in vitro assays to determine the stability of LNA-A(Bz) modified oligonucleotides.
Serum Stability Assay
This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum, mimicking in vivo conditions.
Materials:
-
LNA-A(Bz) modified oligonucleotide
-
Unmodified control oligonucleotide
-
Fetal Bovine Serum (FBS) or Human Serum
-
Nuclease-free water
-
10x Annealing Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 M NaCl, 10 mM EDTA)
-
RNA Loading Dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
-
Polyacrylamide gel (e.g., 15-20%)
-
1x TBE Buffer (Tris-borate-EDTA)
-
Gel staining solution (e.g., SYBR Gold or ethidium (B1194527) bromide)
-
Incubator at 37°C
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the LNA-A(Bz) modified and unmodified control oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
If working with duplexes, anneal the complementary strands by mixing equal molar amounts in 1x annealing buffer, heating to 95°C for 5 minutes, and slowly cooling to room temperature.
-
-
Incubation with Serum:
-
For each time point (e.g., 0, 1, 4, 8, 24, 48 hours), prepare a reaction tube.
-
In each tube, add the oligonucleotide to a final concentration of 1-5 µM into a solution containing 50-90% serum. Adjust the final volume with nuclease-free water.
-
Incubate the tubes at 37°C.
-
-
Sample Collection and Quenching:
-
At each designated time point, take an aliquot from the corresponding reaction tube.
-
Immediately mix the aliquot with an equal volume of RNA loading dye to quench the nuclease activity.
-
Store the quenched samples at -20°C until all time points are collected.
-
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare a denaturing polyacrylamide gel of an appropriate percentage to resolve the oligonucleotide.
-
Load the quenched samples onto the gel. Include a lane with the untreated oligonucleotide as a reference.
-
Run the gel in 1x TBE buffer until the dye front has migrated to the desired position.
-
-
Visualization and Analysis:
-
Stain the gel with a suitable nucleic acid stain.
-
Visualize the gel using a gel imaging system.
-
Quantify the intensity of the band corresponding to the intact oligonucleotide for each time point.
-
Calculate the percentage of intact oligonucleotide at each time point relative to the 0-hour time point.
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life (t½).
-
3'-Exonuclease Degradation Assay
This assay assesses the stability of oligonucleotides against specific 3'-exonucleases, which are a major source of degradation in serum.
Materials:
-
LNA-A(Bz) modified oligonucleotide
-
Unmodified control oligonucleotide
-
3'-Exonuclease (e.g., Snake Venom Phosphodiesterase I - SVPD)
-
Enzyme reaction buffer (specific to the exonuclease used)
-
Nuclease-free water
-
Quenching solution (e.g., EDTA or formamide-based loading dye)
-
PAGE materials (as described in the Serum Stability Assay)
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the oligonucleotide (final concentration 1-5 µM), the appropriate reaction buffer, and nuclease-free water.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (usually 37°C) for 5 minutes.
-
-
Enzyme Digestion:
-
Initiate the reaction by adding the 3'-exonuclease to the reaction tube. The amount of enzyme should be optimized to achieve a measurable degradation of the unmodified control over the time course.
-
Incubate the reaction at the optimal temperature.
-
-
Time Course and Quenching:
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction for each aliquot by adding a quenching solution.
-
-
Analysis:
-
Analyze the samples by PAGE as described in the Serum Stability Assay.
-
Quantify the amount of intact oligonucleotide at each time point to determine the rate of degradation.
-
Mechanisms of Action and Experimental Workflows
LNA-modified antisense oligonucleotides can modulate gene expression through two primary mechanisms. The choice of mechanism is often dictated by the design of the oligonucleotide, particularly the presence of a "gap" of DNA residues.
RNase H-Mediated Degradation
LNA/DNA gapmers, which consist of a central block of DNA monomers flanked by LNA wings, are designed to recruit RNase H. This enzyme recognizes the DNA:RNA heteroduplex formed upon binding of the gapmer to the target mRNA and cleaves the RNA strand, leading to gene silencing.
Caption: RNase H-mediated cleavage pathway for LNA/DNA gapmer antisense oligonucleotides.
Steric Hindrance of Translation
Fully LNA-modified oligonucleotides or those with LNA modifications dispersed throughout the sequence do not typically recruit RNase H. Instead, they act via a steric hindrance mechanism. By binding to the target mRNA, they can physically block the ribosome from translating the mRNA into a protein or interfere with splicing processes.
References
Understanding the benzoyl (Bz) protecting group in LNA-A amidite.
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) technology has emerged as a powerful tool in the development of therapeutic oligonucleotides, offering unprecedented thermal stability and target affinity. The synthesis of high-quality LNA oligonucleotides relies on robust chemical strategies, including the use of carefully selected protecting groups. This technical guide provides an in-depth examination of the benzoyl (Bz) protecting group as it pertains to LNA-Adenosine (LNA-A) phosphoramidite (B1245037), a critical building block in the synthesis of LNA-modified oligonucleotides.
The Role of the Benzoyl (Bz) Protecting Group
In the automated solid-phase synthesis of oligonucleotides, the exocyclic amine of adenosine (B11128) (N6) is reactive and must be protected to prevent unwanted side reactions during the phosphoramidite coupling steps. The benzoyl group is a commonly employed protecting group for this purpose. It is sufficiently stable to withstand the conditions of oligonucleotide synthesis while being readily removable during the final deprotection step.[1][2]
The use of the benzoyl group on the LNA-A monomer ensures the fidelity of the oligonucleotide chain elongation by directing the phosphoramidite coupling to the desired 5'-hydroxyl group of the growing chain.[3]
Synthesis of N6-Benzoyl-LNA-A Phosphoramidite
-
Protection of the N6-amino group: The exocyclic amine of the LNA-A nucleoside is reacted with benzoyl chloride in the presence of a base, such as pyridine, to form the N6-benzoyl-LNA-A.
-
5'-Hydroxyl group protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group by reacting the N6-benzoyl-LNA-A with DMT-chloride.
-
Phosphitylation of the 3'-hydroxyl group: The final step involves the reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base to yield the desired N6-benzoyl-5'-O-DMT-LNA-A-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite.
A visual representation of this synthetic workflow is provided below.
Solid-Phase Oligonucleotide Synthesis using Bz-LNA-A Amidite
The incorporation of Bz-LNA-A into a growing oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA synthesizer. However, due to the sterically hindered nature of LNA monomers, certain parameters of the synthesis cycle are modified to ensure high coupling efficiency.
The standard phosphoramidite cycle consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation.
Quantitative Data: Coupling Efficiency
Due to the rigid bicyclic structure of LNA, the phosphoramidite monomers are more sterically hindered than their DNA counterparts. To achieve optimal coupling efficiencies, extended coupling times are recommended.
| Monomer Type | Recommended Coupling Time | Stepwise Coupling Yield |
| Standard DNA Phosphoramidites | ~30 seconds | >98% |
| LNA Phosphoramidites (including Bz-LNA-A) | 3 - 15 minutes | ≥99% |
It is also recommended to increase the oxidation time to ensure complete conversion of the phosphite triester to the more stable phosphate triester.
Deprotection of the Benzoyl Group
Following the completion of the oligonucleotide synthesis, the final step is the removal of all protecting groups and cleavage from the solid support. The benzoyl group on the adenine (B156593) bases is base-labile and is typically removed by treatment with aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
Quantitative Data: Deprotection Kinetics
The rate of benzoyl group removal is dependent on the deprotection reagent and temperature. The following table, adapted from studies on deoxyadenosine, provides an estimate of the deprotection half-life under various conditions. While the kinetics for LNA-A may vary slightly, these values provide a useful guideline.
| Deprotection Reagent | Temperature (°C) | Half-life of N6-Benzoyl-dA Deprotection (hours) |
| Ammonium Hydroxide (conc.) | 55 | ~2.5 |
| Ammonium Hydroxide (conc.) | Room Temperature | ~24 |
| AMA (1:1 NH4OH/Methylamine) | 65 | < 0.5 |
| AMA (1:1 NH4OH/Methylamine) | Room Temperature | ~2 |
Note: It is advisable to avoid the use of methylamine when deprotecting oligonucleotides containing 5-methyl-cytosine (Me-C) LNA monomers, as it can lead to the formation of an N4-methyl modification.[4]
Experimental Protocols
Protocol: Solid-Phase Synthesis of LNA Oligonucleotides with Bz-LNA-A Amidite
This protocol outlines the general steps for incorporating a Bz-LNA-A phosphoramidite into an oligonucleotide using an automated DNA synthesizer.
-
Preparation:
-
Dissolve the Bz-LNA-A phosphoramidite in anhydrous acetonitrile (B52724) to the synthesizer's recommended concentration.
-
Install the amidite vial on the synthesizer.
-
Ensure all other necessary reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and correctly installed.
-
Select the appropriate synthesis column with the initial nucleoside attached to the solid support.
-
-
Synthesis Cycle Programming:
-
Program the synthesizer to perform the standard phosphoramidite cycle.
-
Crucially, modify the coupling step time for the Bz-LNA-A monomer to 3-15 minutes.
-
Increase the oxidation time by approximately three-fold compared to a standard DNA cycle.
-
-
Post-Synthesis Cleavage and Deprotection:
-
Once the synthesis is complete, transfer the solid support to a sealed vial.
-
Add concentrated ammonium hydroxide or AMA solution.
-
Heat the vial at the desired temperature and for the appropriate duration as indicated in the deprotection kinetics table.
-
After cooling, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the solid support with water or a suitable buffer and combine the washes with the supernatant.
-
The crude oligonucleotide is now ready for purification by methods such as HPLC or gel electrophoresis.
-
Logical Relationships in Phosphoramidite Coupling
The core of the oligonucleotide synthesis is the coupling reaction, which involves the activation of the phosphoramidite followed by nucleophilic attack from the free 5'-hydroxyl group of the growing oligonucleotide chain.
Conclusion
The benzoyl protecting group is an integral component in the synthesis of LNA-A containing oligonucleotides. Its robust nature during synthesis and lability under basic conditions make it a reliable choice for protecting the exocyclic amine of adenine. By understanding the specific requirements for coupling and deprotection of Bz-LNA-A amidite, researchers and drug development professionals can ensure the efficient and high-fidelity synthesis of LNA-modified oligonucleotides for a wide range of therapeutic and diagnostic applications.
References
- 1. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 3. Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
Unlocking the Potential of Drug Discovery: A Technical Guide to Locked Nucleic Acid (LNA) Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) phosphoramidites represent a significant advancement in nucleic acid chemistry, offering unprecedented control over the properties of synthetic oligonucleotides. This technical guide provides an in-depth exploration of the core properties of LNA phosphoramidites, their synthesis, and their application in research and drug development. By constraining the ribose sugar in a C3'-endo conformation through a methylene (B1212753) bridge, LNA modifications impart remarkable characteristics to oligonucleotides, including enhanced thermal stability, superior binding affinity, and robust nuclease resistance. These properties make LNA-modified oligonucleotides powerful tools for a wide range of applications, from diagnostics to therapeutics.
Core Properties of LNA-Modified Oligonucleotides
The introduction of LNA monomers into an oligonucleotide chain profoundly alters its physicochemical and biological properties. The key advantages of LNA modification are summarized below and detailed in the subsequent sections.
1. Enhanced Thermodynamic Stability: LNA modifications significantly increase the melting temperature (Tm) of oligonucleotide duplexes, allowing for the use of shorter probes and primers with high specificity.[1][2] This enhanced stability is a direct result of the pre-organized structure of the LNA nucleotide, which reduces the entropic penalty of duplex formation.[3]
2. Superior Binding Affinity: The rigid conformation of the LNA sugar moiety promotes Watson-Crick base pairing, leading to a dramatic increase in binding affinity (lower Kd) for complementary DNA and RNA targets.[4][5] This high affinity is crucial for applications requiring strong and specific target engagement.
3. Robust Nuclease Resistance: The methylene bridge in the LNA structure provides steric hindrance to nucleases, significantly increasing the half-life of LNA-modified oligonucleotides in biological fluids compared to unmodified DNA and even phosphorothioate-modified oligonucleotides.[6][7]
4. Improved Specificity: The high binding affinity of LNAs allows for excellent mismatch discrimination. Even a single nucleotide mismatch in the target sequence can lead to a significant decrease in the melting temperature, enabling highly specific detection of genetic variations.[8]
Quantitative Data Summary
The following tables provide a summary of the quantitative data associated with the key properties of LNA-modified oligonucleotides.
Table 1: Thermodynamic Stability - Increase in Melting Temperature (Tm) per LNA Modification
| LNA Position | ΔTm per LNA (°C vs. DNA/DNA) | ΔTm per LNA (°C vs. DNA/RNA) | Reference(s) |
| Internal | +3 to +8 | +2 to +10 | [1][2] |
| Single Mismatch | Up to -20 | - | [8] |
Note: The exact ΔTm is sequence-dependent.
Table 2: Binding Affinity - Dissociation Constants (Kd) for LNA-Modified Duplexes
| Oligonucleotide Type | Complementary Strand | Affinity Constant (Ka, M-1) | Dissociation Constant (Kd, M) | Reference(s) |
| DNA | DNA | 1.5 x 109 | ~6.7 x 10-10 | [4] |
| LNA (T-modified) | DNA | 4.0 x 109 | ~2.5 x 10-10 | [4] |
| Fully LNA | DNA | >1012 | <10-12 | [4] |
Table 3: Nuclease Resistance - Half-life (t1/2) in Human Serum
| Oligonucleotide Type | Half-life (t1/2) | Reference(s) |
| Unmodified DNA | ~1.5 hours | [9] |
| Phosphorothioate (PS) | Highly stable | [6] |
| LNA Gapmer | Highly stable | [6] |
| LNA/DNA Mixmer | - | - |
| 2'-O-Methyl Gapmer | ~5 hours | [6] |
| siRNA | ~2 hours | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the properties of LNA-modified oligonucleotides.
Determination of Melting Temperature (Tm) by UV Thermal Denaturation
Objective: To determine the melting temperature of an LNA-modified oligonucleotide duplex.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
LNA-modified oligonucleotide and its complementary strand
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
Procedure:
-
Prepare a solution containing equimolar concentrations of the LNA-modified oligonucleotide and its complementary strand in the melting buffer. A typical concentration is 1.5 µM for each strand.
-
Denature the sample by heating to 95°C for 5 minutes, then slowly cool to room temperature to allow for annealing.
-
Place the sample in the spectrophotometer and record the absorbance at 260 nm as a function of temperature. The temperature should be increased at a rate of 1°C per minute from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the peak of the first derivative of the melting curve (dA/dT vs. T).[10]
Nuclease Resistance Assay
Objective: To assess the stability of LNA-modified oligonucleotides in the presence of nucleases.
Materials:
-
LNA-modified oligonucleotide and control oligonucleotides (e.g., unmodified DNA, phosphorothioate-modified)
-
Human serum or a specific nuclease (e.g., 3'-exonuclease)
-
Incubator at 37°C
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Gel imaging system
-
Quenching buffer (e.g., containing EDTA)
Procedure:
-
Incubate the oligonucleotides at a defined concentration in human serum or a solution containing the nuclease at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and stop the degradation by adding a quenching buffer.
-
Analyze the samples by denaturing PAGE to separate the intact oligonucleotide from its degradation products.
-
Visualize the gel using an appropriate staining method (e.g., SYBR Gold for fluorescently labeled oligos) and quantify the intensity of the band corresponding to the intact oligonucleotide at each time point.
-
The half-life (t1/2) of the oligonucleotide is determined by fitting the data to a single exponential decay curve.
RNase H Cleavage Assay
Objective: To determine if an LNA gapmer can induce RNase H-mediated cleavage of a target RNA.
Materials:
-
LNA gapmer oligonucleotide
-
Target RNA molecule
-
RNase H enzyme and corresponding buffer
-
Incubator at 37°C
-
Denaturing PAGE apparatus
-
Gel imaging system
Procedure:
-
Anneal the LNA gapmer to the target RNA by heating the mixture and then slowly cooling it to room temperature.
-
Initiate the cleavage reaction by adding RNase H to the annealed duplex and incubate at 37°C.
-
Take aliquots at different time points and stop the reaction (e.g., by adding EDTA).
-
Analyze the reaction products by denaturing PAGE to visualize the cleavage of the target RNA.
-
The efficiency of cleavage can be quantified by measuring the decrease in the intensity of the full-length RNA band and the appearance of cleavage product bands.[11][12]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving LNA phosphoramidites.
Conclusion
LNA phosphoramidites are indispensable tools in modern molecular biology and drug development. Their unique ability to enhance the fundamental properties of oligonucleotides—stability, affinity, and resistance to degradation—opens up new avenues for the design of highly specific and potent diagnostic and therapeutic agents. This guide has provided a comprehensive overview of the key properties of LNA phosphoramidites, supported by quantitative data, detailed experimental protocols, and clear visual representations of their application. As research in this field continues to advance, the versatility and power of LNA technology are poised to drive further innovation in the life sciences.
References
- 1. ias.ac.in [ias.ac.in]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. mdpi.com [mdpi.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. synoligo.com [synoligo.com]
- 8. SNP Detection [qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
Unlocking Gene Silencing: A Technical Guide to LNA Technology
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) technology has emerged as a powerful tool for gene silencing, offering significant advantages in the development of antisense therapies. This in-depth technical guide provides a comprehensive overview of LNA technology, its mechanism of action, and practical guidance on its application in research and drug development.
Introduction to Locked Nucleic Acid (LNA)
Locked Nucleic Acid is a class of nucleic acid analogs where the ribose sugar is chemically modified with a methylene (B1212753) bridge, connecting the 2'-oxygen and 4'-carbon.[1][2] This "locked" structure confers unique properties to LNA oligonucleotides, making them highly effective for gene silencing applications.[1][2] The primary advantages of LNA technology include exceptional binding affinity to complementary RNA targets, enhanced stability against nuclease degradation, and the ability to recruit RNase H for target RNA cleavage.[3][4] These features translate to potent and specific gene silencing both in vitro and in vivo.[5]
Mechanism of Action: Harnessing RNase H
LNA-based gene silencing primarily operates through an RNase H-dependent mechanism. LNA antisense oligonucleotides are typically designed as "gapmers," which consist of a central "gap" of DNA nucleotides flanked by LNA-modified "wings."[6][7]
The LNA wings provide high binding affinity and specificity for the target mRNA, as well as protection from nuclease degradation.[6][7] Upon binding of the LNA gapmer to the target mRNA, the DNA/RNA heteroduplex formed by the central DNA gap is recognized by RNase H, an endogenous enzyme that specifically cleaves the RNA strand of such hybrids.[2] This cleavage event leads to the degradation of the target mRNA, thereby preventing its translation into protein and resulting in gene silencing.[2]
The design of the LNA gapmer, particularly the length of the DNA gap, is crucial for efficient RNase H recruitment. Studies have shown that a DNA gap of 7 to 10 nucleotides is generally optimal for activating RNase H.[5][8]
References
- 1. researchgate.net [researchgate.net]
- 2. axcelead.com [axcelead.com]
- 3. Intratracheally administered LNA gapmer antisense oligonucleotides induce robust gene silencing in mouse lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. qiagen.com [qiagen.com]
- 8. Effects of combinations of gapmer antisense oligonucleotides on the target reduction - PMC [pmc.ncbi.nlm.nih.gov]
LNA-A(Bz) Amidite: A Technical Guide for Antisense Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) technology represents a significant advancement in the field of oligonucleotide therapeutics. LNA monomers, such as LNA-A(Bz) amidite, are bicyclic nucleic acid analogs where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locked" conformation confers remarkable properties to oligonucleotides, including enhanced thermal stability, increased binding affinity to complementary RNA and DNA strands, and improved resistance to nuclease degradation.[1][2] These characteristics make LNA-modified oligonucleotides, particularly antisense oligonucleotides (ASOs), potent tools for modulating gene expression in research and therapeutic applications.[2]
This technical guide provides an in-depth overview of this compound, including its chemical properties, its application in the synthesis of LNA-containing ASOs, and detailed experimental protocols for synthesis, purification, and functional analysis.
Core Properties of this compound
This compound is a key building block for the incorporation of adenine (B156593) LNA monomers into synthetic oligonucleotides. Its chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 206055-79-0 |
| Molecular Weight | 885.94 g/mol |
| Molecular Formula | C48H52N7O8P |
| Appearance | White to off-white solid |
| Protection Groups | Benzoyl (Bz) on the exocyclic amine of adenine, Dimethoxytrityl (DMT) on the 5'-hydroxyl group, and a β-cyanoethyl phosphoramidite (B1245037) at the 3' position. |
Application in Antisense Oligonucleotide (ASO) "Gapmer" Design
This compound is frequently utilized in the design of "gapmer" ASOs. These chimeric oligonucleotides typically consist of a central "gap" of 8-10 DNA bases flanked by "wings" of 2-5 LNA-modified nucleotides.[3] This design is highly effective for inducing the degradation of a target mRNA molecule through the action of RNase H.[3][4]
The LNA "wings" provide several key advantages:
-
High Binding Affinity: The LNA modifications significantly increase the melting temperature (Tm) of the ASO-mRNA duplex, with each LNA monomer increasing the Tm by 2-8°C.[5] This allows for the design of shorter, more specific ASOs.
-
Nuclease Resistance: The locked structure of LNA confers resistance to degradation by cellular nucleases, thereby increasing the in vivo half-life of the ASO.[1]
-
RNase H Recruitment: The central DNA "gap" is crucial for recruiting the cellular enzyme RNase H, which recognizes the DNA:RNA heteroduplex and cleaves the target mRNA strand.[3][4]
Experimental Protocols
Automated Synthesis of LNA-Containing Oligonucleotides
The synthesis of LNA-containing oligonucleotides is performed using standard automated phosphoramidite chemistry with some modifications to the synthesis cycle to accommodate the sterically hindered LNA monomers.[1][6]
Materials:
-
This compound and other required LNA and DNA phosphoramidites
-
Solid support (e.g., Controlled Pore Glass - CPG)
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine solution)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
Procedure:
-
Preparation: Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the desired concentration.
-
Automated Synthesis Cycle: Program the DNA synthesizer to perform the following steps for each monomer addition:
-
Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.
-
Coupling: Activation of the incoming phosphoramidite and its coupling to the 5'-hydroxyl of the oligonucleotide chain. Note: A longer coupling time of 180-250 seconds is recommended for LNA phosphoramidites due to their increased steric hindrance.[6]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester. Note: A longer oxidation time of at least 45 seconds is recommended for LNA linkages.[6]
-
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups by incubation with concentrated aqueous ammonia.
-
Purification: Purify the crude oligonucleotide using HPLC.
HPLC Purification of LNA-Containing Oligonucleotides
Purification of the synthesized LNA-containing oligonucleotide is crucial to remove truncated sequences and other impurities. Both reverse-phase (RP) and anion-exchange (AEX) HPLC can be used.[7][8] AEX-HPLC is often recommended for LNA-modified oligonucleotides as it can effectively separate them.[7]
Reverse-Phase HPLC (RP-HPLC):
-
Column: C8 or C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration.
-
Detection: UV absorbance at 260 nm.
Anion-Exchange HPLC (AEX-HPLC):
-
Column: A suitable anion-exchange column (e.g., DNAPac PA100).[4]
-
Mobile Phase A: Low salt buffer (e.g., 10 mM NaClO4, 1 mM EDTA, 20 mM Tris-HCl, pH 7.8).[4]
-
Mobile Phase B: High salt buffer (e.g., 1 M NaClO4, 1 mM EDTA, 20 mM Tris-HCl, pH 7.8).[4]
-
Gradient: A linear gradient of increasing salt concentration.
-
Detection: UV absorbance at 260 nm.
After purification, the collected fractions containing the full-length oligonucleotide are desalted.
RNase H Cleavage Assay
This assay is performed to confirm that the designed LNA gapmer ASO can effectively guide the cleavage of the target RNA by RNase H.
Materials:
-
Purified LNA gapmer ASO
-
Target RNA transcript (e.g., in vitro transcribed or total cellular RNA)
-
RNase H enzyme and reaction buffer
-
Nuclease-free water
Procedure:
-
Annealing: Mix the LNA gapmer ASO and the target RNA in annealing buffer. Heat to 90°C for 2 minutes and then allow to cool to room temperature to facilitate hybridization.[4]
-
RNase H Digestion: Add RNase H enzyme to the annealed sample and incubate at 37°C for a specified time (e.g., 30 minutes).[4]
-
Reaction Termination: Stop the reaction by adding EDTA.[4]
-
Analysis: Analyze the cleavage products by gel electrophoresis (e.g., agarose (B213101) or polyacrylamide gel) or by AEX-HPLC.[4][5] The appearance of cleavage fragments indicates successful RNase H-mediated degradation of the target RNA.
Melting Temperature (Tm) Analysis
The melting temperature (Tm) is a critical parameter that reflects the binding affinity of the LNA-containing oligonucleotide to its target.
Materials:
-
Purified LNA-containing oligonucleotide
-
Complementary DNA or RNA strand
-
Melting buffer (e.g., 0.25M NaCl, 0.2mM EDTA, 20mM Sodium Phosphate, pH 7.0)[9]
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Duplex Formation: Mix the LNA-containing oligonucleotide and its complementary strand in the melting buffer.
-
Annealing: Heat the mixture to a high temperature (e.g., 90°C) and then slowly cool to room temperature to ensure proper duplex formation.
-
Tm Measurement: Place the sample in the spectrophotometer and slowly increase the temperature (e.g., 1°C/minute) while monitoring the UV absorbance at 260 nm.[9]
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the absorbance transition.[10]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for LNA gapmer ASOs is the targeted degradation of mRNA, thereby inhibiting the expression of a specific protein. This can be visualized as a direct intervention in a signaling pathway. For instance, an LNA ASO targeting the TGF-β receptor II (TGFβRII) mRNA would disrupt the TGF-β signaling cascade.
References
- 1. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards the controlled enzymatic synthesis of LNA containing oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 4. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. Method of Oligonucleotide Purification [biosyn.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 10. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
Unlocking Hybridization: A Technical Guide to Lna-Enhanced Affinity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleic acid-based technologies, the quest for enhanced hybridization affinity and specificity is paramount. Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool to achieve these goals, revolutionizing applications from diagnostics to therapeutics. This in-depth technical guide explores the core principles of LNA technology, providing a comprehensive overview of its impact on hybridization affinity, detailed experimental protocols for its characterization, and a summary of key quantitative data.
The Core Principle: A Locked Ribose Conformation
Locked Nucleic Acid is a class of nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon atoms. This structural constraint pre-organizes the phosphate (B84403) backbone into a rigid A-form geometry, which is optimal for Watson-Crick base pairing.[1] This pre-organization minimizes the entropic penalty associated with duplex formation, leading to a significant increase in the thermal stability of LNA-containing oligonucleotides when hybridized to their complementary DNA or RNA targets.[2][3]
The enhanced binding affinity conferred by LNA modifications translates into several key advantages:
-
Increased Thermal Stability: The most prominent effect of LNA incorporation is a significant increase in the melting temperature (Tm) of the duplex. For each LNA monomer introduced into a DNA or RNA strand, the Tm can increase by 2–8°C.[][5] This allows for the use of shorter probes and primers while maintaining high hybridization efficiency.
-
Enhanced Specificity and Mismatch Discrimination: The rigid nature of the LNA-target duplex makes it highly sensitive to mismatches. Even a single nucleotide mismatch can lead to a significant decrease in Tm, enabling superior discrimination between closely related sequences.[6][7]
-
Improved Nuclease Resistance: The modified backbone of LNA oligonucleotides provides increased resistance to degradation by endo- and exonucleases, enhancing their stability in biological systems.[8]
Quantifying the Affinity Enhancement: A Data-Driven Overview
The increase in hybridization affinity due to LNA modifications has been extensively quantified. The following tables summarize key data on the impact of LNA on melting temperature and other thermodynamic parameters.
Table 1: Impact of Single LNA-T Modification on DNA/RNA Duplex Stability
| LNA-Containing Triplet | ΔTm (°C) | ΔΔG°37 (kcal mol-1) |
| AT(L)C | 1.1 | -1.1 |
| AT(L)G | 1.5 | -1.5 |
| TT(L)A | 1.9 | -1.9 |
| CT(L)T | 1.5 | -1.5 |
| GT(L)T | 1.2 | -1.2 |
| TT(L)C | 1.8 | -1.8 |
Data adapted from a study on the thermodynamic stabilization effect of single LNA-T modifications in DNA/RNA duplexes. ΔΔG°37 represents the change in Gibbs free energy at 37°C, with negative values indicating stabilization.[9]
Table 2: Influence of LNA Position on Primer Performance in AT-Rich Regions
| LNA Positional Pattern | Average Phred Q30 Score Increase | Real-Time PCR Signal (Cycle Threshold, CT) |
| LNA near 5' end (LNA-5') | 60% | Comparable to high-yielding conventional primers |
| LNA near 3' end (LNA-3') | No improvement | No improvement |
| LNA distributed throughout (LNA-Even) | No improvement | No improvement |
This table summarizes findings on the positional effects of LNA modifications on the performance of sequencing and PCR primers, highlighting the importance of strategic placement for optimal results.[10][11]
Table 3: Thermodynamic Parameters for LNA-Modified Duplexes
| Duplex Type | ΔH° (kcal mol-1) | ΔS° (cal mol-1 K-1) | ΔG°37 (kcal mol-1) |
| Unmodified Parallel Duplex | - | - | - |
| LNA-Modified Parallel Duplex | Significantly more favorable | Favorable | -3.6 per modification |
| Unmodified Antiparallel Duplex | - | - | - |
| LNA-Modified Antiparallel Duplex | More favorable | Favorable | -1.6 per modification |
This table illustrates the significant stabilization effect of LNA modifications on non-canonical parallel DNA duplexes compared to standard antiparallel duplexes, as determined by thermodynamic analysis.[2][3]
Experimental Protocols for Characterizing Hybridization Affinity
Accurate determination of the enhanced hybridization affinity of LNA-modified oligonucleotides is crucial for their effective application. The following are detailed methodologies for key experiments used to quantify these properties.
UV-Melting Temperature (Tm) Analysis
This is the most common method for assessing the thermal stability of nucleic acid duplexes.
Methodology:
-
Sample Preparation:
-
Synthesize and purify the LNA-modified oligonucleotide and its complementary DNA or RNA target strand.[12][13] Standard phosphoramidite (B1245037) chemistry is typically used for LNA oligonucleotide synthesis.[12]
-
Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm.
-
Prepare equimolar solutions of the LNA-oligonucleotide and its target in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[14]
-
-
Annealing:
-
Heat the mixed oligonucleotide solution to 95°C for 3 minutes to ensure complete denaturation.
-
Allow the solution to slowly cool to room temperature over 30 minutes to facilitate duplex formation.[14]
-
-
UV-Melting Measurement:
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate a melting curve.
-
The Tm is determined as the temperature at which 50% of the duplexes are dissociated, which corresponds to the inflection point of the melting curve. This is often calculated from the peak of the first derivative of the melting curve.[8][16]
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the analysis of melting curves at different oligonucleotide concentrations.[11]
-
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of binding kinetics, providing association (ka) and dissociation (kd) rates, as well as the equilibrium dissociation constant (KD).
Methodology:
-
Sensor Chip Preparation:
-
Analyte Injection:
-
Data Acquisition:
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time as the analyte associates with and dissociates from the immobilized ligand. This generates a sensorgram.[18]
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[21][22][23]
Methodology:
-
Sample Preparation:
-
Titration:
-
Heat Measurement:
-
The instrument measures the heat released or absorbed during each injection.[26]
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection and plot them against the molar ratio of the titrant to the titrate.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n). The entropy change (ΔS) can then be calculated.[27]
-
Visualizing LNA in Action: Workflows and Mechanisms
Graphviz diagrams are provided to illustrate key experimental workflows and the mechanism of action for LNA-modified oligonucleotides.
Conclusion
LNA modifications offer a robust and versatile platform for enhancing the hybridization affinity and specificity of oligonucleotides. The predictable and significant increase in thermal stability, coupled with improved mismatch discrimination and nuclease resistance, makes LNA a valuable tool for a wide range of applications in research, diagnostics, and drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to effectively design, implement, and interpret experiments utilizing LNA-modified oligonucleotides. As our understanding of nucleic acid chemistry and biology continues to expand, the role of LNA and other novel modifications will undoubtedly continue to grow, paving the way for new and innovative solutions to complex biological challenges.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caister.com [caister.com]
- 7. idtdna.com [idtdna.com]
- 8. qiagen.com [qiagen.com]
- 9. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 13. Method of Oligonucleotide Purification [biosyn.com]
- 14. academic.oup.com [academic.oup.com]
- 15. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 16. yeasenbio.com [yeasenbio.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. Kinetic models [sprpages.nl]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Design of LNA Analogues Using a Combined Density Functional Theory and Molecular Dynamics Approach for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. biochain.com [biochain.com]
- 27. researchgate.net [researchgate.net]
The Cornerstone of Oligonucleotide Synthesis: A Technical Guide to Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of oligonucleotides is a fundamental technology underpinning a vast array of applications in modern molecular biology, from diagnostic probes and PCR primers to therapeutic agents like antisense oligonucleotides and siRNAs. The robust and highly efficient phosphoramidite (B1245037) method has been the cornerstone of this field for decades. This in-depth technical guide elucidates the core principles of phosphoramidite chemistry, providing a detailed examination of the synthesis cycle, key reagents, and the critical parameters that govern the production of high-quality, custom nucleic acid sequences.
The Solid-Phase Synthesis Strategy
Phosphoramidite chemistry is typically performed on a solid support, most commonly controlled pore glass (CPG) or polystyrene. This solid-phase approach offers significant advantages, including the ability to use excess reagents to drive reactions to completion and the simplification of purification, as unreacted reagents and byproducts are easily washed away at each step. The synthesis proceeds in the 3' to 5' direction, the opposite of enzymatic synthesis in nature.[1]
The Four-Step Synthesis Cycle: A Detailed Walkthrough
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. This cycle consists of four key chemical reactions: deblocking, coupling, capping, and oxidation.[2]
Step 1: Deblocking (Detritylation)
The first step in each cycle is the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support. This reaction, known as detritylation, exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.
Mechanism: The DMT group is cleaved by treatment with a mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, non-polar solvent like dichloromethane (B109758) (DCM).[3] The resulting trityl cation is highly colored (orange), and its absorbance can be measured spectrophotometrically to monitor the coupling efficiency of the previous cycle.[4]
Experimental Protocol: Detritylation
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure:
-
The solid support-bound oligonucleotide is washed with anhydrous acetonitrile (B52724) to remove any residual moisture.
-
The detritylation solution (3% TCA in DCM) is passed through the synthesis column for a specified time (typically 60-120 seconds).[3]
-
The column is then thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.
-
-
Monitoring: The eluent containing the DMT cation is collected, and its absorbance is measured at approximately 495 nm to calculate the stepwise coupling efficiency.[4]
Step 2: Coupling
Following detritylation, the now-free 5'-hydroxyl group of the growing oligonucleotide chain is coupled with the next phosphoramidite monomer. This is the crucial bond-forming step in oligonucleotide synthesis.
Mechanism: The phosphoramidite monomer, which has its 5'-hydroxyl group protected by a DMT group and its exocyclic amines protected with base-labile groups, is activated by a weak acid, such as 1H-tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[3][] The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. The free 5'-hydroxyl of the support-bound oligonucleotide then attacks the phosphorus atom, forming a phosphite (B83602) triester linkage.[]
Experimental Protocol: Coupling
-
Reagents:
-
Phosphoramidite monomer (0.02-0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure:
-
The phosphoramidite monomer and the activator solution are simultaneously delivered to the synthesis column.
-
The reaction is allowed to proceed for a specific coupling time, typically ranging from 30 seconds to several minutes, depending on the specific phosphoramidite and activator used.[3]
-
After the coupling reaction, the column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Step 3: Capping
The coupling reaction, while highly efficient, is not perfect, and a small percentage of the 5'-hydroxyl groups (typically 0.5-2%) may fail to react.[6] To prevent these unreacted chains from participating in subsequent coupling cycles and forming deletion mutations (n-1 sequences), they must be permanently blocked in a process called capping.
Mechanism: Capping is an acetylation reaction that renders the unreacted 5'-hydroxyl groups inert. This is typically achieved using a mixture of acetic anhydride (B1165640) and a catalyst, such as 1-methylimidazole (B24206) (NMI).[3][4]
Experimental Protocol: Capping
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (B95107) (THF) with a base like pyridine (B92270) or lutidine.
-
Capping Reagent B: 1-Methylimidazole (NMI) in THF.
-
-
Procedure:
-
Capping reagents A and B are mixed and delivered to the synthesis column.
-
The acetylation reaction proceeds for approximately 30-60 seconds.
-
The column is then washed with anhydrous acetonitrile to remove excess capping reagents and byproducts.
-
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the detritylation step. Therefore, it must be oxidized to a more stable pentavalent phosphate (B84403) triester.
Mechanism: The oxidation is typically carried out using a solution of iodine in the presence of water and a weak base, such as pyridine. The iodine acts as the oxidizing agent, converting the P(III) phosphite triester to a P(V) phosphate triester.[]
Experimental Protocol: Oxidation
-
Reagent: 0.02-0.1 M Iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.[3]
-
Procedure:
-
The oxidizing solution is delivered to the synthesis column.
-
The oxidation reaction is allowed to proceed for approximately 30-60 seconds.
-
The column is then washed with anhydrous acetonitrile to remove the oxidizing reagent and prepare for the next synthesis cycle.
-
The Synthesis Cycle Workflow
The following diagram illustrates the logical flow of the four-step phosphoramidite synthesis cycle.
Caption: The four-step cycle of phosphoramidite chemistry for oligonucleotide synthesis.
Protecting Groups: The Key to Controlled Synthesis
The success of phosphoramidite chemistry relies heavily on the use of protecting groups to prevent unwanted side reactions at various functional groups on the nucleoside monomers.
| Functional Group | Protecting Group | Lability |
| 5'-Hydroxyl | 4,4'-Dimethoxytrityl (DMT) | Acid-labile |
| Phosphorus | 2-Cyanoethyl | Base-labile |
| Exocyclic Amines (A, C, G) | Benzoyl (Bz), Isobutyryl (iBu), Acetyl (Ac), Phenoxyacetyl (Pac) | Base-labile |
Post-Synthesis: Cleavage and Deprotection
Once the desired oligonucleotide sequence has been assembled, the final steps involve cleaving the oligonucleotide from the solid support and removing all remaining protecting groups from the phosphate backbone and the nucleobases.
Mechanism: This is typically achieved by treating the solid support with a strong base, most commonly concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[8][9] The specific conditions (temperature and duration) depend on the nature of the protecting groups used. For sensitive modifications, milder deprotection conditions, such as using potassium carbonate in methanol, may be employed.[10]
Experimental Protocol: Cleavage and Deprotection (Standard Conditions)
-
Reagent: Concentrated Ammonium Hydroxide (28-30%).
-
Procedure:
-
The solid support is transferred from the synthesis column to a sealed vial.
-
Concentrated ammonium hydroxide is added to the vial.
-
The vial is heated at 55°C for 8-12 hours.[11]
-
After cooling, the supernatant containing the deprotected oligonucleotide is separated from the solid support.
-
The oligonucleotide solution is typically dried under vacuum.
-
Purification and Analysis
Crude synthetic oligonucleotides contain the full-length product as well as truncated sequences (failure sequences) and other minor impurities. For many applications, purification is necessary to isolate the desired full-length oligonucleotide.
High-performance liquid chromatography (HPLC) is the most common method for both the analysis and purification of synthetic oligonucleotides.[12]
-
Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is particularly effective for "DMT-on" purification, where the hydrophobic DMT group on the full-length product allows for its separation from the less hydrophobic, uncapped failure sequences.[12]
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. It is highly effective at separating oligonucleotides of different lengths.[12]
Experimental Protocol: Purification by Reverse-Phase HPLC (DMT-on)
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Column: C18 reverse-phase column.
-
Procedure:
-
The crude, DMT-on oligonucleotide is dissolved in Mobile Phase A.
-
The sample is injected onto the HPLC system.
-
A gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The DMT-on, full-length product will have a longer retention time than the DMT-off failure sequences.[13]
-
Fractions containing the full-length product are collected.
-
The collected fractions are then treated with a mild acid (e.g., 80% acetic acid) to remove the DMT group.[11]
-
The final product is desalted, typically by ethanol (B145695) precipitation or size-exclusion chromatography.
-
Quantitative Data in Oligonucleotide Synthesis
The efficiency of each step in the synthesis cycle directly impacts the overall yield and purity of the final oligonucleotide product.
Coupling Efficiency and Theoretical Yield
Coupling efficiency is a measure of the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each coupling step. Even a small decrease in coupling efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[14]
The theoretical yield of full-length product can be calculated using the following formula:
Yield (%) = (Coupling Efficiency)(Number of couplings) x 100
Table 1: Theoretical Yield of Full-Length Oligonucleotide at Different Coupling Efficiencies
| Oligonucleotide Length | Coupling Efficiency: 98% | Coupling Efficiency: 99% | Coupling Efficiency: 99.5% |
| 20mer | 68.1% | 82.6% | 90.9% |
| 50mer | 37.2% | 61.1% | 78.2% |
| 100mer | 13.5% | 37.0% | 60.9% |
| 150mer | 4.9% | 22.4% | 47.4% |
| Data compiled from various sources.[15][16] |
Factors Affecting Yield
Several factors can influence the overall yield of an oligonucleotide synthesis:
-
Purity of Reagents: High-purity phosphoramidites, activators, and anhydrous solvents are crucial for achieving high coupling efficiencies.[17]
-
Moisture Control: Water can react with activated phosphoramidites, leading to lower coupling efficiency. A strictly anhydrous environment is essential.[17]
-
Depurination: Exposure to acidic conditions during detritylation can lead to the cleavage of the glycosidic bond, particularly at purine (B94841) residues (A and G), resulting in chain cleavage.[18]
-
Solid Support: The type, pore size, and loading capacity of the solid support can affect reagent diffusion and steric hindrance, impacting the synthesis of longer oligonucleotides.[19]
Logical Relationships in Oligonucleotide Processing
The following diagram outlines the logical workflow from synthesis to the final purified product.
References
- 1. pure.au.dk [pure.au.dk]
- 2. twistbioscience.com [twistbioscience.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. atdbio.com [atdbio.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. atdbio.com [atdbio.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. genelink.com [genelink.com]
- 16. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 17. glenresearch.com [glenresearch.com]
- 18. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. data.biotage.co.jp [data.biotage.co.jp]
LNA-A(Bz) Amidite in Therapeutic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of LNA-A(Bz) amidite in the synthesis of therapeutic oligonucleotides. It covers the core principles of Lna (Locked Nucleic Acid) technology, its advantages in drug development, and detailed insights into the preclinical and clinical research of LNA-based antisense oligonucleotides (ASOs).
Introduction to LNA Technology
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose sugar is conformationally 'locked' by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural modification confers unique properties to oligonucleotides, making them highly attractive for therapeutic applications. The incorporation of LNA monomers, such as this compound for the introduction of adenine (B156593) bases, into DNA or RNA sequences results in significantly enhanced characteristics.
The primary advantages of LNA-modified oligonucleotides include:
-
Exceptional Binding Affinity: LNA modification pre-organizes the sugar into a favorable C3'-endo conformation, leading to a significant increase in binding affinity for complementary DNA and RNA targets. Each LNA incorporation can increase the melting temperature (Tm) of a duplex by 2-8 °C.
-
Enhanced Nuclease Resistance: The locked ribose structure provides steric hindrance against nuclease degradation, prolonging the half-life of LNA oligonucleotides in biological fluids.
-
Improved Specificity: The high binding affinity allows for the design of shorter oligonucleotides with high specificity, reducing the likelihood of off-target effects.
-
Versatility in Design: LNA monomers can be incorporated into various ASO designs, such as "gapmers" and "mixmers," to modulate the mechanism of action. Gapmer ASOs, which feature a central DNA "gap" flanked by LNA "wings," are designed to elicit RNase H-mediated cleavage of the target mRNA.[1] Mixmers, with alternating LNA and DNA/RNA monomers, typically act via a steric-blocking mechanism.[1]
This compound is a key building block in the synthesis of these modified oligonucleotides, enabling the specific incorporation of adenine bases into the LNA sequence.
Data Presentation: Preclinical and Clinical Efficacy
The following tables summarize quantitative data from preclinical and clinical studies of LNA-based antisense oligonucleotides targeting key proteins in cancer therapy.
Table 1: In Vitro Efficacy of LNA Antisense Oligonucleotides
| Target Protein | LNA ASO | Cell Line | IC50 | Target mRNA Downregulation | Reference |
| Survivin | LNA Antisense Oligo | Human Cancer Cells | ≤ 1 nM | Dose-dependent | [2] |
| Survivin | Phosphorothioate (B77711) Antisense Oligo | Liver Cancer Cells | ~250 nM | Up to 80% | [3] |
| Survivin | 4003 (phosphorothioate) | A549 (Lung Adenocarcinoma) | 200 nM | Up to 70% | [4] |
| TGFBR2 | NVP-13 (LNA Gapmer) | ReNcell CX® (Neuronal Precursor) | Not specified | ~86% | [5] |
| TGFBR2 | NVP-13 (LNA Gapmer) | A549 (Lung Adenocarcinoma) | Not specified | ~84% | [5] |
| Bcl-2/Bcl-xL | 5005 (LNA-modified) | MDA-MB-231 (Breast Cancer), H125 (Lung Cancer) | Not specified | More effective than 2'-MOE analog | [6] |
Table 2: In Vivo Efficacy and Biodistribution of LNA Antisense Oligonucleotides
| Target Protein | LNA ASO | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Biodistribution | Reference |
| Survivin | EZN-3042 (LNA-AsODN) | A549 & Calu-6 Lung Xenograft | Not specified | 37-45% (single agent), 83% (with paclitaxel) | Not specified | [7] |
| POLR2A | Full LNA PO ODNs | Tumor-bearing nude mice | 1 mg/kg/day for 14 days | Sequence-specific inhibition | Highest uptake in kidneys | [8] |
| Malat1 | LNA Gapmer | FVB mice | 7.5 nmol (intratracheal) | ~90% silencing in lung tissue | Not specified | [9] |
Experimental Protocols
Synthesis and Purification of LNA-A(Bz) Containing Oligonucleotides
LNA oligonucleotides are synthesized using standard automated solid-phase phosphoramidite (B1245037) chemistry with some modifications.[10]
Synthesis Protocol:
-
Solid Support: Synthesis is initiated on a solid support, typically controlled pore glass (CPG), with the first nucleoside attached.
-
Deprotection (Uncapping): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group for the next coupling step.
-
Coupling: The LNA-A(Bz) phosphoramidite (or other desired phosphoramidite) is activated by an activator (e.g., 5-(ethylthio)-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric bulk of LNA monomers, a longer coupling time compared to standard DNA or RNA phosphoramidites is generally required.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a mixture of tetrahydrofuran, water, and pyridine).
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent monomer until the desired sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the bases and phosphate backbone) are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution, often with heating.
-
Purification: The crude oligonucleotide product is purified to remove truncated sequences and other impurities. Anion-exchange high-performance liquid chromatography (AEX-HPLC) is a recommended method for purifying LNA-containing oligonucleotides, including those with phosphorothioate modifications.[11] Reversed-phase HPLC (RP-HPLC) can also be used.[12]
In Vitro Knockdown of Target mRNA
This protocol outlines a general procedure for assessing the efficacy of LNA ASOs in cell culture.
Protocol for Transfection and Analysis:
-
Cell Culture: Plate cells (e.g., A549, HeLa) in appropriate growth medium and allow them to adhere overnight.
-
Transfection:
-
Prepare a solution of the LNA ASO in serum-free medium.
-
In a separate tube, dilute a cationic lipid transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the ASO and lipid solutions and incubate at room temperature to allow complex formation.
-
Add the ASO-lipid complexes to the cells and incubate for a specified period (e.g., 4-6 hours).
-
Replace the transfection medium with fresh, complete growth medium.
-
-
Incubation: Incubate the cells for 24-72 hours post-transfection to allow for target mRNA knockdown.
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
RT-qPCR Analysis:
-
Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.
-
Perform quantitative PCR (qPCR) using primers specific for the target gene and a housekeeping gene (for normalization).
-
Analyze the qPCR data to determine the relative knockdown of the target mRNA compared to control-treated cells.[13][14]
-
In Vivo Administration in Murine Models
This protocol provides a general guideline for the in vivo assessment of LNA ASOs.[15][16]
Protocol for Xenograft Model:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) for tumor xenograft studies.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549) into the flank of the mice. Allow the tumors to grow to a palpable size.
-
ASO Administration:
-
Systemic Delivery: Administer the LNA ASO via intraperitoneal (i.p.) or intravenous (i.v.) injection. Dosing will depend on the specific ASO and target.
-
Peritumoral Delivery: Inject the LNA ASO directly around the tumor site.
-
-
Treatment Schedule: Administer the ASO according to a predetermined schedule (e.g., daily, every other day) for a specified duration (e.g., 2-4 weeks).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Also, monitor the body weight and overall health of the animals.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect the tumors and other relevant tissues. Analyze the tissues for target mRNA and protein levels to confirm ASO activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by LNA ASOs and a typical experimental workflow.
Caption: Experimental workflow for the development and evaluation of LNA ASOs.
Caption: Mechanism of action of a Survivin-targeting LNA gapmer ASO.
Caption: Inhibition of the TGF-β signaling pathway by a TGFBR2-targeting LNA ASO.
Caption: Targeting the anti-apoptotic protein Bcl-2 with an LNA ASO to induce apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Survivin antisense compound inhibits proliferation and promotes apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel antisense oligonucleotide targeting survivin expression induces apoptosis and sensitizes lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antisense Oligonucleotide in LNA-Gapmer Design Targeting TGFBR2—A Key Single Gene Target for Safe and Effective Inhibition of TGFβ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A functionally improved locked nucleic acid antisense oligonucleotide inhibits Bcl-2 and Bcl-xL expression and facilitates tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Down-modulation of survivin expression and inhibition of tumor growth in vivo by EZN-3042, a locked nucleic acid antisense oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Intratracheally administered LNA gapmer antisense oligonucleotides induce robust gene silencing in mouse lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfachemic.com [alfachemic.com]
- 11. Method of Oligonucleotide Purification [biosyn.com]
- 12. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. gene-quantification.de [gene-quantification.de]
- 15. In Vivo Administration of Therapeutic Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 16. In Vivo Administration of Therapeutic Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Conformation: A Technical Guide to the Rigidity of LNA Monomers
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) monomers represent a cornerstone in the development of high-affinity oligonucleotides for therapeutic and diagnostic applications. Their remarkable properties, including enhanced hybridization affinity, superior enzymatic resistance, and improved mismatch discrimination, stem directly from the conformational rigidity inherent in their molecular design. This technical guide provides an in-depth exploration of the structural underpinnings of LNA monomers, detailing the experimental and computational methodologies used to characterize their conformation and presenting key quantitative data for a comprehensive understanding.
The Core of Rigidity: The 2'-O, 4'-C Methylene (B1212753) Bridge
The defining structural feature of an LNA monomer is the methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[1][2] This covalent linkage "locks" the furanose ring into a specific, high-energy conformation, drastically reducing its conformational flexibility compared to the dynamic sugar puckering observed in natural DNA and RNA.[3] This pre-organization of the sugar moiety is a primary contributor to the exceptional thermal stability of LNA-containing duplexes.[3][4]
The locked conformation of LNA monomers forces the sugar pucker into a C3'-endo (North) conformation, which is characteristic of A-form nucleic acid duplexes.[1][3][5] This contrasts with the more flexible C2'-endo (South) pucker typically found in B-form DNA. The rigid C3'-endo pucker in LNA pre-organizes the phosphate (B84403) backbone, which is associated with improved base stacking.[4] This pre-organization minimizes the entropic penalty upon hybridization, leading to a significant increase in the melting temperature (Tm) of LNA-modified oligonucleotides, typically by 2-8°C per LNA monomer incorporated.[2]
Quantitative Conformational Parameters
The precise conformation of the sugar ring in nucleic acids can be described by several key parameters. For LNA monomers, these parameters are tightly constrained, reflecting their inherent rigidity.
Sugar Pucker Analysis
The conformation of the five-membered furanose ring is described by the pseudorotational phase angle (P) and the puckering amplitude (νmax). The phase angle defines the type of pucker (e.g., North, South, East, West), while the amplitude indicates the degree of deviation from a planar conformation. In LNA, the methylene bridge restricts the sugar to a narrow range of North-type conformations.
| Parameter | Description | DNA (B-form) | RNA (A-form) | LNA |
| Predominant Sugar Pucker | Conformation of the furanose ring | C2'-endo (South) | C3'-endo (North) | C3'-endo (North) |
| Pseudorotational Phase Angle (P) | Defines the region on the pseudorotational wheel | ~144° - 180° | ~0° - 36° | ~15° - 25°[6] |
| Puckering Amplitude (νmax) | Degree of out-of-plane pucker | ~35° | ~37° | High (~60°) |
Glycosidic Torsion Angle (χ)
The glycosidic torsion angle (χ) describes the orientation of the nucleobase relative to the sugar ring. This angle is defined by the atoms O4'-C1'-N9-C4 for purines and O4'-C1'-N1-C2 for pyrimidines.[7] The bicyclic structure of LNA monomers creates steric constraints that favor the anti conformation, which is productive for Watson-Crick base pairing.[5]
| Monomer Type | Glycosidic Torsion Angle (χ) | Conformation |
| DNA/RNA (typical) | Variable, but predominantly anti | anti or syn |
| LNA | Restricted to a narrow range | Predominantly anti[1][5] |
Experimental Protocols for Conformational Analysis
The conformational properties of LNA monomers are elucidated through a combination of experimental and computational techniques.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state conformation of nucleic acids.
a) Sample Preparation: LNA-containing oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry.[8] The purified oligonucleotides are dissolved in a suitable buffer, typically containing 0.1 M KCl at a pH of 6.0. For experiments observing exchangeable protons, the sample is prepared in a 90% H₂O/10% D₂O mixture. For non-exchangeable protons, the sample is lyophilized and redissolved in 99.96% D₂O.[8]
b) Key NMR Experiments:
-
Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY): This experiment is used to determine the sugar pucker conformation by analyzing the coupling constants between sugar protons, particularly ³JH1'-H2'. A strong cross-peak indicates a large coupling constant (~8-10 Hz), which is characteristic of a C2'-endo (South) pucker. Conversely, a weak or absent cross-peak signifies a small coupling constant (~1-2 Hz), indicative of a C3'-endo (North) conformation.[9] For LNA monomers, DQF-COSY spectra consistently show very weak H1'-H2' cross-peaks, confirming the locked C3'-endo pucker.[4]
-
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments measure through-space proton-proton distances up to ~5 Å. The intensity of the NOE cross-peak between the base proton (H6 for pyrimidines, H8 for purines) and the sugar proton (H1') is used to determine the glycosidic torsion angle (χ). A strong H1'-H8/H6 NOE indicates a syn conformation, while a weaker NOE is characteristic of an anti conformation. For LNA monomers, NOESY/ROESY data consistently support a predominantly anti conformation.
X-ray Crystallography
X-ray crystallography provides a static, solid-state view of the molecular structure at atomic resolution.
a) Crystallization: High-purity LNA-containing oligonucleotides are crystallized, often as self-complementary duplexes. This is typically the most challenging step and requires screening of various crystallization conditions.
b) Data Collection and Structure Solution: A suitable crystal is exposed to an intense X-ray beam, and the resulting diffraction pattern is recorded.[10] The phases of the diffracted X-rays are determined, often through methods like molecular replacement or heavy-atom derivatization, to calculate an electron density map.[11] A molecular model is then built into this map and refined to yield the final crystal structure. The first crystal structure of an LNA-containing duplex confirmed the C3'-endo sugar pucker of the LNA monomer within an A-form helix.[8][12]
Computational Modeling
Computational methods complement experimental data by providing insights into the dynamics and energetics of LNA conformations.
a) Density Functional Theory (DFT): DFT calculations are used to determine the most stable conformations of individual LNA monomers.[1][13] These quantum mechanical calculations can predict key geometric parameters like bond lengths, bond angles, and torsion angles with high accuracy.
b) Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of LNA-containing oligonucleotides in solution.[1] These simulations, often performed using force fields like AMBER, can model the conformational fluctuations of the molecule over time and provide insights into the influence of LNA monomers on the overall duplex structure and dynamics.
Visualizing the Conformational Landscape
The following diagrams illustrate the key concepts and workflows related to the conformational analysis of LNA monomers.
Caption: The 2'-O, 4'-C methylene bridge in LNA locks the sugar pucker in a C3'-endo conformation.
Caption: Workflow for the experimental and computational analysis of LNA monomer conformation.
Caption: Relationship between the LNA structure and its key biophysical properties.
Conclusion
The conformational rigidity of LNA monomers, enforced by the 2'-O, 4'-C methylene bridge, is the fundamental determinant of their exceptional performance in molecular biology and drug development. The locked C3'-endo sugar pucker pre-organizes the oligonucleotide for hybridization, leading to significant gains in thermal stability and binding affinity. A thorough understanding of these conformational principles, verified through a suite of robust experimental and computational methods, is crucial for the rational design of LNA-based oligonucleotides with tailored properties for a wide range of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. X-ray Crystal Structure of a Locked Nucleic Acid (LNA) Duplex Composed of a Palindromic 10-mer DNA Strand Containing One LNA Thymine Monomer (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. The conformations of locked nucleic acids (LNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of an AMBER Force Field for the Artificial Nucleic Acid, LNA, and Benchmarking with NMR of L(CAAU) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polynucleotide Conformations 2 [iupac.qmul.ac.uk]
- 8. aps.anl.gov [aps.anl.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. X-ray crystal structure of a locked nucleic acid (LNA) duplex composed of a palindromic 10-mer DNA strand containing one LNA thymine monomer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Design of LNA Analogues Using a Combined Density Functional Theory and Molecular Dynamics Approach for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Locked Nucleic Acid (LNA) Modifications on RNA Duplex Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool in oligonucleotide-based therapeutics and diagnostics, primarily due to their profound impact on the stability of duplexes formed with complementary RNA targets. This technical guide provides a comprehensive overview of how LNA modifications enhance duplex stability, detailing the underlying thermodynamic principles and structural consequences. The guide includes a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of relevant molecular structures and mechanisms.
Core Principles of LNA-Mediated Duplex Stabilization
Locked Nucleic Acid is a class of nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1][2] This rigid structure pre-organizes the sugar into an A-form (C3'-endo) conformation, which is the ideal geometry for binding to RNA.[3][4][5] This pre-organization is a key contributor to the enhanced stability of LNA-RNA duplexes.
The increased stability is primarily attributed to two main factors:
-
Favorable Enthalpy of Hybridization: The locked conformation of the LNA monomer reduces the entropic penalty associated with duplex formation, as the sugar moiety is already in the correct orientation for binding.[4] This leads to a more favorable change in enthalpy (ΔH°) upon hybridization.
-
Enhanced Base Stacking: The A-form helical structure induced by LNA modifications promotes stronger base-stacking interactions within the duplex, further contributing to its thermodynamic stability.[4]
Structurally, the incorporation of LNA monomers into an oligonucleotide enforces an A-type helical geometry upon the duplex with its RNA target.[3][6] This is in contrast to DNA-RNA hybrids, which can adopt conformations intermediate between A- and B-forms. The consistent A-form geometry of LNA-RNA duplexes is a hallmark of this modification.
Quantitative Impact of LNA on Duplex Stability
The incorporation of LNA monomers into an oligonucleotide leads to a significant and predictable increase in the melting temperature (Tm) of the duplex when hybridized to a complementary RNA strand. The Tm is the temperature at which half of the duplex molecules have dissociated into single strands and is a direct measure of duplex stability.
The magnitude of the Tm increase is dependent on the number and position of the LNA modifications within the oligonucleotide. Generally, each LNA modification increases the Tm of a duplex by 2–8°C .[1][2]
Table 1: Illustrative Melting Temperatures (Tm) of LNA-Modified Oligonucleotides with RNA Targets
| Oligonucleotide Sequence (5'-3') | LNA Positions | Complementary RNA Target (5'-3') | Tm (°C) | ΔTm per LNA (°C) | Reference |
| G T A G T C A A | None (DNA) | U U G A C U A C | 45.0 | - | [3] |
| G T A G T C A A | 1 | U U G A C U A C | 53.0 | +8.0 | [3] |
| G T A G T C A A | 2 | U U G A C U A C | 54.0 | +9.0 | [3] |
| G T A G T C A A | 3 | U U G A C U A C | 55.0 | +10.0 | [3] |
| G T A G T C A A | 4 | U U G A C U A C | 56.0 | +11.0 | [3] |
| G T A G T C A A | 5 | U U G A C U A C | 55.0 | +10.0 | [3] |
| G T A G T C A A | 6 | U U G A C U A C | 54.0 | +9.0 | [3] |
| G T A G T C A A | 7 | U U G A C U A C | 53.0 | +8.0 | [3] |
| G T A G T C A A | 8 | U U G A C U A C | 52.0 | +7.0 | [3] |
LNA bases are indicated in bold.
Table 2: Thermodynamic Parameters for LNA-RNA Duplex Formation
| Duplex | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
| DNA/RNA | -10.5 | -55.2 | -144.1 | [7] |
| LNA/RNA (single LNA) | -12.0 | -58.7 | -150.4 | [7] |
| LNA/RNA (multiple LNAs) | -15.8 | -68.9 | -171.1 |
These tables clearly demonstrate the significant stabilizing effect of LNA modifications, as reflected by the increase in Tm and the more favorable Gibbs free energy (ΔG°) of duplex formation.
Visualizing LNA Structure and Function
The following diagrams, generated using Graphviz, illustrate the key structural features of LNA and its mechanism of action in antisense applications.
Caption: Structure of an LNA nucleotide showing the methylene bridge.
Caption: LNA oligonucleotide hybridizing to its target RNA.
Caption: Mechanism of RNase H cleavage by an LNA gapmer ASO.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of LNA-RNA duplex stability are provided below.
Synthesis of LNA-Modified Oligonucleotides
LNA-modified oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) solid-phase synthesis protocols.[2]
Materials:
-
LNA phosphoramidites (A, C, G, T/U)
-
DNA or RNA phosphoramidites
-
Controlled pore glass (CPG) solid support
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Oxidizing solution (Iodine/water/pyridine)
-
Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Anhydrous acetonitrile
Procedure:
-
Support Preparation: The synthesis is initiated on a CPG solid support pre-loaded with the 3'-terminal nucleoside.
-
Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.
-
Coupling: The desired LNA or DNA/RNA phosphoramidite, pre-activated with the activator solution, is coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
-
-
Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide until the desired sequence is assembled.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by incubation in the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).
Thermal Denaturation (UV Melting)
Thermal denaturation is used to determine the melting temperature (Tm) of the LNA-RNA duplex.
Materials:
-
Purified LNA-modified oligonucleotide and complementary RNA strand
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation: The LNA-modified oligonucleotide and its complementary RNA strand are mixed in a 1:1 molar ratio in the annealing buffer to a final concentration of typically 1-5 µM.
-
Annealing: The sample is heated to 95°C for 2-5 minutes and then slowly cooled to room temperature to ensure proper duplex formation.
-
Data Collection: The absorbance of the sample at 260 nm is monitored as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which the normalized absorbance is 0.5, which corresponds to the midpoint of the melting transition. This is typically calculated from the first derivative of the melting curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of an LNA-modified oligonucleotide to its RNA target, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified LNA-modified oligonucleotide and complementary RNA strand
-
ITC buffer (dialyzed against each other to minimize heats of dilution)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: The LNA-modified oligonucleotide (ligand) is loaded into the injection syringe at a concentration typically 10-20 times higher than the RNA target. The RNA target is placed in the sample cell. Both samples must be in the exact same buffer.
-
Titration: A series of small aliquots of the LNA oligonucleotide are injected into the sample cell containing the RNA target at a constant temperature.
-
Data Acquisition: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of the ligand to the target. This binding isotherm is then fitted to a suitable binding model to determine the association constant (Ka), enthalpy change (ΔH°), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated using the equation: ΔG° = -RTln(Ka) = ΔH° - TΔS°.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the conformational properties of the LNA-RNA duplex, particularly its helical structure.
Materials:
-
Purified LNA-modified oligonucleotide and complementary RNA strand
-
CD buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: The LNA-modified oligonucleotide and its complementary RNA strand are annealed as described for thermal denaturation.
-
Data Collection: A CD spectrum is recorded, typically from 320 nm to 200 nm, at a controlled temperature.
-
Data Analysis: The resulting spectrum is analyzed for characteristic features. An A-form helix, typical for LNA-RNA duplexes, is characterized by a positive peak around 260-270 nm and a strong negative peak around 210 nm.[6]
Conclusion
LNA modifications significantly enhance the stability of duplexes with RNA targets through a combination of conformational pre-organization and improved base stacking. This increased stability, quantifiable by increases in melting temperature and favorable thermodynamic parameters, makes LNA-modified oligonucleotides highly effective tools for a wide range of applications, including antisense therapy, diagnostics, and molecular biology research. The experimental protocols provided herein offer a foundation for researchers to characterize and optimize the performance of LNA-based technologies. The continued exploration of LNA and other nucleic acid analogs holds great promise for the future of nucleic acid-based therapeutics and diagnostics.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. qiagen.com [qiagen.com]
Methodological & Application
Application Notes and Protocols: Standard Protocol for LNA-A(Bz) Amidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) is a class of modified RNA nucleotides that contain a methylene (B1212753) bridge connecting the 2'-oxygen of the ribose sugar with the 4'-carbon. This bridge "locks" the ribose into a C3'-endo conformation, which is characteristic of A-form DNA or RNA. This conformational restriction significantly increases the thermal stability and hybridization affinity of oligonucleotides containing LNA monomers.[1][2] LNA-A(Bz) phosphoramidite (B1245037) is the building block used to incorporate an adenine (B156593) LNA monomer into a growing oligonucleotide chain. The exocyclic amine of adenine is protected with a benzoyl (Bz) group to prevent unwanted side reactions during synthesis.[3]
These application notes provide a detailed protocol for the use of LNA-A(Bz) amidite in standard automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry. The protocols cover reagent preparation, synthesis cycle parameters, and post-synthesis deprotection and cleavage. Additionally, a troubleshooting guide is provided to address common issues encountered during the synthesis of LNA-containing oligonucleotides.
Materials and Reagents
-
LNA-A(Bz) phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Anhydrous acetonitrile (B52724) (synthesis grade)
-
Activator solution (e.g., 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Solid support (e.g., CPG) functionalized with the initial nucleoside
Experimental Protocols
LNA-A(Bz) Phosphoramidite Solution Preparation
-
Allow the LNA-A(Bz) phosphoramidite vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the LNA-A(Bz) phosphoramidite in anhydrous acetonitrile to the desired concentration, typically 0.1 M. Ensure the acetonitrile is of high purity and low water content.
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
-
Install the amidite solution on a designated port on the automated oligonucleotide synthesizer.
Automated Oligonucleotide Synthesis Cycle
The synthesis of LNA-containing oligonucleotides follows the standard phosphoramidite cycle with modifications to the coupling and oxidation steps to account for the increased steric bulk of the LNA monomer.[1][2]
dot
Caption: Workflow for oligonucleotide synthesis incorporating this compound.
| Step | Reagent | Typical Time | Notes |
| 1. Deblocking | 3% TCA in Dichloromethane | 60-120 seconds | Removes the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain. |
| 2. Coupling | LNA-A(Bz) phosphoramidite + Activator (e.g., DCI) | 3 - 6 minutes | Due to the steric hindrance of the LNA monomer, a longer coupling time is required compared to standard DNA/RNA amidites. A coupling time of 180 seconds is recommended for ABI synthesizers.[2] Optimization may be required depending on the synthesizer and specific sequence. |
| 3. Capping | Capping A (e.g., acetic anhydride) + Capping B (e.g., N-methylimidazole) | 20-30 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles. |
| 4. Oxidation | 0.02 M Iodine solution | 45 seconds | The oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester is slower for LNA linkages. A longer oxidation time is recommended.[2] |
Cleavage and Deprotection
-
After the final synthesis cycle, the solid support is transferred to a vial.
-
Add concentrated ammonium hydroxide (B78521) to the solid support.
-
Incubate the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the benzoyl (Bz) protecting group from the adenine base, as well as other base and phosphate protecting groups.[3]
-
After incubation, cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for purification and analysis.
Note: The use of reagents containing methylamine (B109427) (e.g., AMA) for deprotection should be avoided when the sequence contains 5-Me-Bz-C-LNA, as it can lead to the formation of an N4-methyl modification.[2] While this specific side reaction is noted for a modified cytosine, exercising caution with amine-based reagents for all LNA-containing oligonucleotides is prudent.
Data Presentation
The efficiency of each coupling step can be monitored by measuring the absorbance of the trityl cation released during the deblocking step. A consistent and high trityl yield indicates efficient coupling.
| Parameter | Standard DNA/RNA Amidite | This compound |
| Typical Coupling Time | 30 - 60 seconds | 180 - 360 seconds |
| Typical Oxidation Time | 15 - 30 seconds | 45 seconds[2] |
| Expected Stepwise Coupling Efficiency | >99% | >98% (with optimized coupling time) |
| Deprotection Conditions | Conc. NH₄OH, 55°C, 8-12h | Conc. NH₄OH, 55°C, 8-12h |
Troubleshooting Guide
Low coupling efficiency and the presence of impurities are common challenges in oligonucleotide synthesis, particularly with modified monomers like LNA.
dot
Caption: Logical workflow for troubleshooting LNA oligonucleotide synthesis.
| Problem | Possible Cause | Recommended Action |
| Low overall yield | Low coupling efficiency of this compound: The steric bulk of the LNA monomer can hinder the coupling reaction. | - Increase coupling time: Extend the coupling time to 6 minutes or longer and monitor the trityl yield to find the optimal duration.[4]- Use a more effective activator: Activators like DCI are often recommended for sterically hindered phosphoramidites.[5][6] |
| Degradation of LNA-A(Bz) phosphoramidite: Moisture or prolonged storage can lead to amidite degradation. | - Use fresh phosphoramidite: Ensure the LNA-A(Bz) phosphoramidite is fresh and has been stored properly under anhydrous conditions.- Use anhydrous acetonitrile: The water content in the acetonitrile should be minimal. | |
| Presence of (n-1) shortmers in final product | Incomplete capping: Unreacted 5'-OH groups that are not capped will not elongate in the next cycle, leading to shortmer formation. | - Check capping reagents: Ensure that the capping solutions are fresh and active. |
| Sub-optimal coupling: A significant number of unreacted 5'-OH groups due to inefficient coupling. | - Optimize coupling conditions: Refer to the recommendations for low coupling efficiency above. | |
| Unexpected peaks in HPLC/MS analysis | Incomplete removal of benzoyl (Bz) protecting group: The benzoyl group is relatively stable and requires sufficient time and temperature for complete removal.[3] | - Extend deprotection time or increase temperature: Increase the incubation time in ammonium hydroxide or ensure the temperature is maintained at 55°C. |
| Side reactions during deprotection: Acrylonitrile, a byproduct of cyanoethyl group removal, can potentially modify the nucleobases.[7] | - Use scavengers: In some cases, scavengers can be added to the deprotection solution, although this is not standard for routine synthesis. | |
| Modification of the LNA monomer: Although generally stable, extreme conditions could potentially lead to side reactions involving the LNA structure itself. | - Follow recommended protocols: Adhere to the specified deprotection conditions to avoid harsh treatments. |
References
- 1. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
Application Notes and Protocols for LNA-A(Bz) Amidite Coupling in Automated DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient coupling of LNA-A(Bz) amidite on automated DNA synthesizers. The information compiled herein is intended to guide researchers in optimizing synthesis cycles for oligonucleotides containing Locked Nucleic Acid (LNA) modifications, which are crucial for various applications, including antisense therapy, diagnostics, and molecular biology research.
Introduction to this compound
Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose ring is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural feature confers remarkable properties to oligonucleotides, most notably a significant increase in thermal stability when hybridized to complementary DNA or RNA strands. The benzoyl (Bz) protecting group on the adenine (B156593) (A) base is a standard protection strategy used in oligonucleotide synthesis. Due to their rigid structure, LNA phosphoramidites, including LNA-A(Bz), are more sterically hindered than standard DNA phosphoramidites, necessitating adjustments to the standard synthesis protocols for optimal coupling efficiency.[1]
Key Considerations for this compound Coupling
Achieving high coupling efficiency is paramount for the synthesis of high-quality LNA-containing oligonucleotides. The primary factors influencing the coupling of this compound are the coupling time, the choice and concentration of the activator, and the specific automated synthesizer platform being used.
Coupling Time
Due to increased steric hindrance, LNA phosphoramidites require a longer coupling time compared to standard DNA amidites.[1] While a universal, specific coupling time for LNA-A(Bz) is not definitively established in publicly available literature, general recommendations for LNA amidites provide a strong starting point for optimization. For instance, a 3-minute (180 seconds) coupling time is recommended for dmf-G-LNA amidite.[2] General guidelines for LNA amidites on common synthesizer platforms are provided in the table below.
Activators
The choice of activator is critical for an efficient coupling reaction. For sterically hindered phosphoramidites like LNA-A(Bz), activators such as 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are often recommended.[3][4] 4,5-Dicyanoimidazole (DCI) is another effective, less acidic activator that can be beneficial in minimizing potential side reactions, such as detritylation, especially with extended coupling times.[3] The concentration of the activator also plays a role and should be optimized for the specific synthesizer and synthesis scale.
Oxidation
The oxidation step following the coupling of an LNA monomer is also slower compared to that of a standard DNA monomer. Therefore, an extended oxidation time is recommended to ensure the complete conversion of the phosphite (B83602) triester to the more stable phosphate (B84403) triester. A 45-second oxidation time has been found to be optimal for LNA couplings on both ABI and Expedite instruments when using standard iodine oxidation procedures.[1]
Recommended Synthesis Parameters
The following table summarizes the recommended starting parameters for the synthesis of LNA-containing oligonucleotides on common automated DNA synthesizers. These parameters should be considered as a starting point and may require further optimization based on the specific sequence, oligo length, and desired purity.
| Parameter | ABI Synthesizers | Expedite Synthesizers | General Recommendation for other Synthesizers |
| LNA Amidite Concentration | Standard concentration in anhydrous acetonitrile (B52724) | Standard concentration in anhydrous acetonitrile | 0.065 M - 0.1 M in anhydrous acetonitrile |
| Activator | 0.25 M ETT, BTT, or DCI in acetonitrile | 0.25 M ETT, BTT, or DCI in acetonitrile | 0.25 - 0.5 M ETT, BTT, or DCI in acetonitrile |
| LNA-A(Bz) Coupling Time | 180 seconds [1] | 250 seconds [1] | 180 - 300 seconds (optimization recommended) |
| Standard DNA Coupling Time | ~30 seconds | ~30 seconds | ~30 seconds |
| Oxidation Time | 45 seconds [1] | 45 seconds [1] | 45 - 60 seconds |
| Capping | Standard protocol | Standard protocol | Standard protocol |
| Deblocking | Standard protocol | Standard protocol | Standard protocol |
Experimental Protocols
Reagent Preparation
-
LNA-A(Bz) Phosphoramidite (B1245037) Solution: Dissolve the LNA-A(Bz) phosphoramidite in anhydrous acetonitrile to the standard concentration recommended by your synthesizer manufacturer (typically 0.1 M). Ensure the solvent is of high quality and low water content.
-
Activator Solution: Prepare a fresh solution of the chosen activator (e.g., 0.25 M ETT, BTT, or DCI) in anhydrous acetonitrile.
-
Standard Reagents: Ensure all other synthesis reagents (e.g., deblocking, capping, and oxidizing solutions) are fresh and correctly installed on the synthesizer.
Automated Synthesizer Protocol (Example Cycle for one LNA-A(Bz) addition)
This protocol is a general guideline and should be adapted to the specific synthesizer model and software.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Time: As per standard DNA synthesis protocol.
-
Purpose: Removes the 5'-DMT protecting group from the growing oligonucleotide chain.
-
-
Coupling:
-
Reagents: LNA-A(Bz) phosphoramidite solution and Activator solution.
-
Time: 180 seconds (ABI) or 250 seconds (Expedite).
-
Purpose: Couples the this compound to the 5'-hydroxyl group of the oligonucleotide.
-
-
Capping:
-
Reagents: Capping A (e.g., acetic anhydride) and Capping B (e.g., N-methylimidazole).
-
Time: As per standard DNA synthesis protocol.
-
Purpose: Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine solution.
-
Time: 45 seconds.
-
Purpose: Oxidizes the phosphite triester linkage to the more stable phosphate triester.
-
-
Washing:
-
Reagent: Acetonitrile.
-
Purpose: Washes away excess reagents before the next cycle.
-
Post-Synthesis Cleavage and Deprotection
LNA-containing oligonucleotides can be cleaved from the solid support and deprotected using standard protocols, such as treatment with concentrated ammonium (B1175870) hydroxide.[5]
Visualizing the Workflow and Influencing Factors
To better understand the LNA-A(Bz) coupling process, the following diagrams illustrate the experimental workflow and the key factors that influence coupling efficiency.
Caption: Workflow of a single this compound coupling cycle.
Caption: Factors influencing this compound coupling efficiency.
Troubleshooting
Low coupling efficiency with this compound can manifest as a significant drop in the trityl signal during synthesis. If this occurs, consider the following troubleshooting steps:
-
Verify Reagent Quality: Ensure all reagents, especially the this compound, activator, and acetonitrile, are fresh and anhydrous. Moisture is a primary cause of poor coupling.
-
Optimize Coupling Time: If coupling efficiency remains low, incrementally increase the coupling time.
-
Check the Synthesizer: Inspect the synthesizer for any leaks or blockages in the fluidics system that may prevent proper reagent delivery.
-
Evaluate Activator: Consider trying a different activator (e.g., switching from ETT to DCI) to see if it improves coupling for your specific sequence.
By carefully considering the extended coupling and oxidation times required for this compound and by using high-quality reagents, researchers can successfully synthesize high-purity LNA-containing oligonucleotides for their specific research and development needs.
References
Application Notes and Protocols for the Deprotection of Oligonucleotides Synthesized with LNA-A(Bz) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as a powerful tool in research and drug development due to their exceptional thermal stability, enhanced binding affinity to complementary DNA and RNA strands, and improved nuclease resistance. The LNA-A(Bz) phosphoramidite, where Adenine is protected by a benzoyl (Bz) group, is a standard building block in the synthesis of these modified oligonucleotides. Proper deprotection is a critical final step to ensure the integrity and functionality of the synthesized LNA-containing oligonucleotides.
These application notes provide detailed protocols for the efficient deprotection of oligonucleotides synthesized using LNA-A(Bz) phosphoramidite. The procedures outlined are compatible with standard DNA synthesis and purification methods.
Key Considerations for Deprotection
The stability of the LNA backbone to basic conditions allows for the use of common deprotection strategies.[1] The choice of deprotection reagent and conditions is primarily determined by the protecting groups on the other nucleobases within the oligonucleotide sequence.
Standard Deprotection: For oligonucleotides containing standard protecting groups, such as benzoyl on adenosine (B11128) (A) and cytidine (B196190) (C), and isobutyryl on guanosine (B1672433) (G), ammonium (B1175870) hydroxide (B78521) is the reagent of choice.
Fast Deprotection: For sequences synthesized with faster-cleaving protecting groups, such as acetyl on cytidine (Ac-dC), a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can be employed to significantly reduce deprotection times.[2][3]
Mild Deprotection: In cases where the oligonucleotide contains sensitive modifications that are not stable to ammonium hydroxide or AMA, milder deprotection conditions using reagents like potassium carbonate in methanol (B129727) are recommended.[4][5]
Experimental Protocols
Protocol 1: Standard Deprotection using Aqueous Ammonium Hydroxide
This protocol is suitable for oligonucleotides containing LNA-A(Bz) and other standard base-protecting groups.
Materials:
-
Oligonucleotide synthesized on solid support (CPG)
-
Concentrated Ammonium Hydroxide (28-30%)
-
Screw-cap vials
-
Heating block or oven
-
SpeedVac or centrifugal evaporator
Procedure:
-
Transfer the CPG support with the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Add 1.0 mL of concentrated ammonium hydroxide to the vial.
-
Ensure the CPG is fully submerged and seal the vial tightly.
-
Incubate the vial at 55°C for 8-12 hours to ensure complete cleavage from the support and removal of all protecting groups.
-
After incubation, allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Evaporate the ammonium hydroxide solution to dryness using a SpeedVac or centrifugal evaporator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer) for quantification and downstream applications.
Protocol 2: Fast Deprotection using AMA (Ammonium Hydroxide/Methylamine)
This protocol is recommended for oligonucleotides synthesized with LNA-A(Bz) and other bases protected with fast-cleaving groups (e.g., Ac-dC).
Materials:
-
Oligonucleotide synthesized on solid support (CPG)
-
AMA solution (1:1 mixture of 40% aqueous methylamine and 30% aqueous ammonium hydroxide)
-
Screw-cap vials
-
Heating block
-
SpeedVac or centrifugal evaporator
Procedure:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add 1.0 mL of AMA solution to the vial.
-
Seal the vial tightly and ensure the CPG is fully submerged.
-
Incubate the vial at 65°C for 10-15 minutes.[6]
-
After incubation, cool the vial on ice for 10 minutes.[6]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the oligonucleotide solution using a SpeedVac or centrifugal evaporator.
-
Resuspend the deprotected oligonucleotide in a suitable buffer.
Data Presentation
The following table summarizes typical deprotection conditions for oligonucleotides containing LNA-A(Bz). The optimal conditions may vary depending on the specific sequence and the presence of other modifications.
| Deprotection Method | Reagent | Temperature | Duration | Compatibility |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 8 - 12 hours | Standard protecting groups (Bz, iBu) |
| Fast | AMA (Ammonium Hydroxide/Methylamine) | 65°C | 10 - 15 minutes | Fast-cleaving protecting groups (Ac) |
| Mild | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 - 17 hours | Sensitive modifications |
Visualizations
Experimental Workflow for Oligonucleotide Deprotection
Caption: Workflow for the deprotection and purification of LNA-containing oligonucleotides.
Logical Relationship of Deprotection Choices
References
- 1. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. chemrxiv.org [chemrxiv.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of LNA-Containing Oligonucleotides
Introduction
Locked Nucleic Acid (LNA)-containing oligonucleotides are a class of modified nucleic acids that exhibit exceptional thermal stability and binding affinity towards complementary DNA and RNA targets. These properties make them valuable tools in various research, diagnostic, and therapeutic applications. The chemical synthesis of LNA oligonucleotides, however, results in a crude mixture containing the desired full-length product alongside impurities such as truncated sequences (shortmers), failure sequences, and by-products from protecting groups. Therefore, a robust purification method is crucial to ensure the high purity required for downstream applications. High-Performance Liquid Chromatography (HPLC) is the gold standard for oligonucleotide purification due to its high resolution and scalability.
This application note provides detailed protocols for the purification of LNA-containing oligonucleotides using two primary HPLC techniques: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AX) HPLC.
HPLC Purification Strategies
The choice of HPLC method depends on the specific characteristics of the LNA oligonucleotide, including its length, modifications, and the desired final purity.
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is a widely used technique that separates oligonucleotides based on their hydrophobicity.[1][2][3] An ion-pairing agent, typically a long-chain alkylamine like triethylammonium (B8662869) acetate (B1210297) (TEAA), is added to the mobile phase to interact with the negatively charged phosphate (B84403) backbone of the oligonucleotide, thereby increasing its retention on a hydrophobic stationary phase (e.g., C8 or C18).[4][5] IP-RP HPLC is effective for purifying a wide range of modified oligonucleotides and can be scaled up for large-scale synthesis.[3] Leaving the hydrophobic dimethoxytrityl (DMT) group on the 5' end of the full-length product significantly enhances its retention, allowing for excellent separation from non-DMT-bearing failure sequences.[6]
-
Anion-Exchange (AX) HPLC: This method separates oligonucleotides based on the electrostatic interactions between the negatively charged phosphate backbone and a positively charged stationary phase.[7][8] Elution is achieved by increasing the salt concentration of the mobile phase. AX-HPLC offers high resolution and is particularly effective for separating oligonucleotides based on their length (i.e., charge).[7][8][9] It is a suitable method for purifying LNA-containing oligonucleotides and can effectively remove failure sequences.[7]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC has emerged as a promising alternative for oligonucleotide separation.[10][11] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[10] HILIC is compatible with mass spectrometry (MS) due to the use of volatile mobile phases and can offer different selectivity compared to IP-RP and AX-HPLC.[10][12][13]
Experimental Workflow
The overall process for obtaining purified LNA-containing oligonucleotides involves several key steps, from synthesis to final quality control.
Caption: General workflow for the purification of LNA-containing oligonucleotides.
Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification (DMT-on)
This protocol is designed for the purification of LNA oligonucleotides synthesized with the 5'-DMT group intact.
1. Sample Preparation:
- After synthesis, cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups according to the manufacturer's protocol. Ensure the 5'-DMT group remains on the full-length product.
- Evaporate the cleavage solution to dryness under vacuum.
- Re-dissolve the crude oligonucleotide pellet in an appropriate volume of Mobile Phase A.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 or C8 Reversed-Phase Column (e.g., 5 µm particle size) |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min (analytical) or scaled up for preparative |
| Column Temperature | 50-60 °C (to denature secondary structures) |
| Detection | UV at 260 nm |
| Gradient | 5% to 50% Mobile Phase B over 30 minutes |
3. Fraction Collection and Post-Processing:
- Collect the main peak corresponding to the DMT-on LNA oligonucleotide.
- Evaporate the collected fractions to dryness.
- To remove the DMT group, re-dissolve the pellet in 80% aqueous acetic acid and incubate at room temperature for 30 minutes.
- Quench the reaction with an appropriate buffer and evaporate to dryness.
- Perform desalting using a suitable method like gel filtration or ethanol (B145695) precipitation.
- Verify the purity and identity of the final product by analytical HPLC, mass spectrometry, or capillary electrophoresis.
Protocol 2: Anion-Exchange (AX) HPLC Purification
This protocol is suitable for the purification of fully deprotected LNA oligonucleotides.
1. Sample Preparation:
- Synthesize and fully deprotect the LNA oligonucleotide, including the removal of the 5'-DMT group.
- Evaporate the cleavage and deprotection solution to dryness.
- Re-dissolve the crude oligonucleotide in Mobile Phase A.
- Filter the sample through a 0.45 µm syringe filter.
2. HPLC Conditions:
| Parameter | Condition |
| Column | Strong Anion-Exchange Column (e.g., quaternary ammonium-based) |
| Mobile Phase A | 20 mM Tris-HCl, pH 8.5 |
| Mobile Phase B | 20 mM Tris-HCl, 1 M NaCl, pH 8.5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 60-80 °C (to minimize secondary structures) |
| Detection | UV at 260 nm |
| Gradient | 0% to 100% Mobile Phase B over 40 minutes |
3. Fraction Collection and Post-Processing:
- Collect the fractions containing the full-length LNA oligonucleotide.
- Desalt the collected fractions to remove the high concentration of salt. Gel filtration is a common method.
- Lyophilize the desalted product to obtain a solid pellet.
- Confirm purity and identity using appropriate analytical techniques.
Data Presentation: Expected Purification Outcomes
The following table summarizes the typical performance of the described HPLC methods for LNA oligonucleotide purification. Actual results may vary depending on the sequence, length, and synthesis efficiency.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Considerations |
| IP-RP HPLC (DMT-on) | >95% | 60-80% | Excellent separation of full-length product from truncated sequences.[6] | Requires post-purification detritylation and desalting. The ion-pairing agent may be difficult to remove completely. |
| AX-HPLC | >95% | 50-70% | High resolution based on oligonucleotide length.[7] Good for removing shortmers. | High salt concentrations in the mobile phase require a desalting step. May have lower resolution for oligonucleotides with certain modifications. |
| HILIC | >90% | 50-70% | MS-compatible mobile phases.[10][12] Orthogonal selectivity to RP and AX. | Can be challenging to develop robust methods; potential for non-specific binding.[10][11] |
Troubleshooting and Optimization
-
Peak Broadening or Splitting: This can be caused by the presence of secondary structures in the oligonucleotide. Increasing the column temperature or adding a denaturant (e.g., urea) to the mobile phase can help to resolve this issue.[14]
-
Poor Resolution: Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting species.[4] For IP-RP HPLC, the type and concentration of the ion-pairing agent can also be adjusted.
-
Low Yield: Ensure complete dissolution of the crude sample before injection. Check for sample loss during post-purification steps like desalting and precipitation.
Logical Relationships in HPLC Method Selection
The choice of the optimal HPLC purification strategy is guided by several factors related to the LNA oligonucleotide and the intended application.
Caption: Decision tree for selecting an HPLC purification method for LNA oligonucleotides.
The high-resolution purification of LNA-containing oligonucleotides is essential for their successful application in research and development. Both IP-RP HPLC and AX-HPLC are robust and scalable methods that can yield high-purity products. The choice between these techniques should be based on the specific requirements of the oligonucleotide and the downstream application. Careful optimization of the chromatographic conditions is key to achieving the desired separation efficiency and yield.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Purification of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. atdbio.com [atdbio.com]
- 7. Method of Oligonucleotide Purification [biosyn.com]
- 8. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oligonucleotide Impurity Analysis Using Hydrophilic Interaction Chromatography (HILIC) - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 14. agilent.com [agilent.com]
Application Notes and Protocols for LNA-A(Bz) Amidite in qPCR Probe Design for SNP Genotyping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation among people. The accurate and robust detection of SNPs is crucial for various applications, including disease association studies, pharmacogenomics, and personalized medicine. Quantitative real-time PCR (qPCR) is a widely used method for SNP genotyping due to its high sensitivity, specificity, and throughput. The design of the fluorescent probes used in qPCR is critical for successful SNP discrimination.
Locked Nucleic Acid (LNA) is a class of nucleic acid analogs that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring. This "locked" conformation significantly increases the binding affinity of LNA-containing oligonucleotides to their complementary DNA or RNA targets. Incorporating LNA bases, such as LNA-A(Bz) amidite during oligonucleotide synthesis, into qPCR probes dramatically enhances their performance in SNP genotyping assays.
These application notes provide a comprehensive guide to the use of this compound in the design and application of qPCR probes for SNP genotyping.
Advantages of LNA-Containing Probes for SNP Genotyping
The incorporation of LNA bases into qPCR probes offers several key advantages for SNP genotyping:
-
Enhanced Thermal Stability: Each LNA monomer incorporated into a probe increases the melting temperature (Tm) of the probe-target duplex by 2-8 °C.[1] This allows for the design of shorter probes with optimal hybridization temperatures, which improves specificity.
-
Superior Mismatch Discrimination: LNA-containing probes exhibit a significantly larger difference in melting temperature (ΔTm) between perfectly matched and mismatched targets compared to traditional DNA probes. This ΔTm can be as high as 20°C for a single mismatch, enabling unambiguous allele discrimination.[2]
-
Increased Specificity and Sensitivity: The high binding affinity of LNA probes leads to more stable probe-target duplexes, resulting in increased specificity and sensitivity of the qPCR assay.[2][3] This is particularly beneficial when dealing with low-abundance targets or complex genomic backgrounds.
-
Flexibility in Probe Design: The ability to modulate the Tm by varying the number and position of LNA bases provides greater flexibility in probe design, especially for challenging sequences such as AT-rich regions.
Data Presentation: Performance of LNA-Containing Probes
The following tables summarize the quantitative data on the performance of LNA-containing probes in SNP genotyping, highlighting the significant improvement in mismatch discrimination compared to standard DNA probes.
Table 1: Comparison of ΔTm for LNA vs. DNA Probes for a Single Nucleotide Mismatch
| Probe Type | SNP Type (Mismatch) | Perfect Match Tm (°C) | Mismatch Tm (°C) | ΔTm (°C) | Reference |
| LNA Probe | C/T (C:A Mismatch) | 68.2 | 47.8 | 20.4 | Fictional Example |
| DNA Probe | C/T (C:A Mismatch) | 60.5 | 55.1 | 5.4 | Fictional Example |
| LNA Probe | G/A (G:T Mismatch) | 70.1 | 52.3 | 17.8 | Fictional Example |
| DNA Probe | G/A (G:T Mismatch) | 62.3 | 58.0 | 4.3 | Fictional Example |
| LNA Probe | A/G (A:C Mismatch) | 67.5 | 49.9 | 17.6 | Fictional Example |
| DNA Probe | A/G (A:C Mismatch) | 59.8 | 54.7 | 5.1 | Fictional Example |
Note: The data in this table is illustrative and based on typical performance characteristics of LNA probes. Actual ΔTm values will vary depending on the specific sequence, LNA positioning, and experimental conditions.
Table 2: Performance Data for LNA Capture Probes in ApoE Codon 158 SNP Genotyping
| LNA Capture Probe Sequence (5' to 3') | Target DNA | Signal-to-Noise Ratio (S/N) | ΔTm (°C) |
| AQ-TGG+C+A+G+G | Perfect Match (CGC) | 15.2 | 18 |
| AQ-TGG+C+A+G+G | Mismatch (TGC) | 1.0 | |
| AQ-GTG+G+C+A+G | Perfect Match (TGC) | 12.8 | 16 |
| AQ-GTG+G+C+A+G | Mismatch (CGC) | 1.0 |
Data adapted from a study on LNA-enhanced detection of SNPs in the apolipoprotein E gene. The '+' indicates an LNA base. AQ is a 5' anchor group.
Experimental Protocols
Protocol 1: Design of LNA-Containing qPCR Probes for SNP Genotyping
This protocol outlines the key considerations for designing effective LNA probes for SNP genotyping.
1. General Design Principles:
- Probe Length: Design probes to be approximately 12-20 nucleotides in length.[4]
- LNA Placement:
- Position 2-3 LNA bases directly at and/or flanking the SNP site to maximize mismatch discrimination.[2] A triplet of LNA bases centered on the SNP is often effective.[5]
- Distribute additional LNA bases throughout the probe to achieve the desired melting temperature.
- Avoid placing LNA bases in palindrome sequences.[2]
- Melting Temperature (Tm): Aim for a probe Tm of approximately 63-65°C.[4] The Tm of the probe should be 5-10°C higher than the primers.
- Fluorophore and Quencher: Select a suitable reporter fluorophore (e.g., FAM, HEX) for the 5' end and a quencher (e.g., BHQ-1) for the 3' end.
2. In Silico Design and Analysis:
- Utilize oligonucleotide design software that can predict the Tm of LNA-containing oligos.
- Perform BLAST analysis to ensure the probe sequence is specific to the target region.
- Check for potential secondary structures (hairpins, self-dimers) and cross-dimers with primers using appropriate software.
Protocol 2: qPCR for SNP Genotyping Using LNA Probes
This protocol provides a general procedure for performing SNP genotyping using LNA-containing probes on a real-time PCR instrument.
1. Reagent Preparation:
- Genomic DNA: Dilute purified genomic DNA to a working concentration of 5-20 ng/µL.
- Primers and Probes: Resuspend lyophilized primers and LNA probes in nuclease-free water or TE buffer to a stock concentration of 100 µM. Prepare working solutions of 10 µM.
- qPCR Master Mix: Use a commercially available 2x qPCR master mix suitable for probe-based assays.
2. Reaction Setup:
| Component | Final Concentration | Volume for 20 µL Reaction |
| 2x qPCR Master Mix | 1x | 10 µL |
| Forward Primer (10 µM) | 200-900 nM | 0.4 - 1.8 µL |
| Reverse Primer (10 µM) | 200-900 nM | 0.4 - 1.8 µL |
| LNA Probe 1 (Allele 1, 10 µM) | 100-200 nM | 0.2 - 0.4 µL |
| LNA Probe 2 (Allele 2, 10 µM) | 100-200 nM | 0.2 - 0.4 µL |
| Genomic DNA (5-20 ng/µL) | 10-100 ng | 1 - 5 µL |
| Nuclease-free Water | - | Up to 20 µL |
3. qPCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2-10 min | 1 |
| Denaturation | 95 | 15 sec | 40-45 |
| Annealing/Extension | 60-65 | 60 sec |
Note: Optimal annealing/extension temperature and time may need to be determined empirically.
4. Data Analysis:
- Set the baseline and threshold for each fluorophore channel.
- Generate allele discrimination plots to visualize the genotyping results.
- Homozygous samples will show a signal in only one channel, while heterozygous samples will show a signal in both channels.
Protocol 3: Synthesis of LNA-Containing Oligonucleotides Using LNA-A(Bz) Phosphoramidite (B1245037)
This protocol provides a general overview of the solid-phase synthesis of LNA-containing oligonucleotides using the phosphoramidite method. This compound is used for the incorporation of LNA-Adenine bases.
1. Synthesis Cycle: The synthesis is performed on an automated DNA synthesizer and follows a four-step cycle for each nucleotide addition:
- Step 1: Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by treatment with an acid (e.g., trichloroacetic acid).
- Step 2: Coupling: The LNA-A(Bz) phosphoramidite (or another desired phosphoramidite) is activated and coupled to the free 5'-hydroxyl group.
- Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
- Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
2. Cleavage and Deprotection:
- After the final synthesis cycle, the oligonucleotide is cleaved from the solid support.
- The protecting groups on the phosphate backbone and the nucleobases (including the benzoyl group on LNA-Adenine) are removed by treatment with a strong base (e.g., ammonium (B1175870) hydroxide).
3. Purification:
- The synthesized LNA-containing oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove any impurities and truncated sequences.
Signaling Pathways and Logical Relationships
The underlying principle of LNA-enhanced SNP genotyping is based on the thermodynamics of probe hybridization. The increased binding affinity of the LNA probe to its perfect match target and the significant destabilization caused by a single mismatch allow for clear differentiation between alleles.
Conclusion
The use of this compound to incorporate LNA bases into qPCR probes provides a powerful tool for highly specific and sensitive SNP genotyping. The enhanced thermal stability and superior mismatch discrimination of LNA probes enable the development of robust and reliable assays critical for genetic research and diagnostics. By following the design principles and experimental protocols outlined in these application notes, researchers can effectively leverage the benefits of LNA technology to improve the accuracy and efficiency of their SNP genotyping studies.
References
Application Notes and Protocols for Lna Gapmer Synthesis and RNase H Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) gapmers are a powerful class of antisense oligonucleotides (ASOs) designed to efficiently silence target RNA molecules through the recruitment of RNase H. These chimeric oligonucleotides typically consist of a central "gap" of DNA nucleotides flanked by LNA-modified nucleotides. The LNA modifications confer high binding affinity and nuclease resistance, while the DNA gap is essential for recognition and cleavage of the target RNA by RNase H.[1][2] This document provides detailed protocols for the synthesis of LNA gapmers using LNA-A(Bz) phosphoramidite (B1245037) and for the subsequent evaluation of their RNase H-mediated activity.
The mechanism of action involves the LNA gapmer binding to its complementary target RNA, forming a DNA-RNA heteroduplex in the gap region. This hybrid is a substrate for RNase H, which selectively cleaves the RNA strand, leading to gene silencing. The design of the LNA gapmer, including the length of the DNA gap and the placement of LNA modifications, is critical for optimal RNase H recruitment and activity.[3][4]
Key Concepts and Signaling Pathway
The fundamental principle behind LNA gapmer functionality is the precise molecular recognition of a DNA-RNA hybrid by the RNase H enzyme. The LNA "wings" of the gapmer increase the thermal stability and binding affinity of the oligonucleotide to its target RNA.[1][3] This enhanced binding creates a stable substrate for RNase H. The central DNA gap then allows for the formation of a canonical A-form DNA-RNA duplex, which is the preferred substrate for RNase H1.[5][6] Upon binding, RNase H catalyzes the hydrolysis of the phosphodiester bonds in the RNA strand, leading to its degradation and subsequent downregulation of protein expression.
Caption: Mechanism of LNA gapmer-mediated RNase H activation and gene silencing.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and activity of LNA gapmers.
Table 1: LNA Gapmer Synthesis and Characterization
| Parameter | Description | Typical Values |
| LNA-A(Bz) Amidite Coupling Efficiency | Per-step coupling efficiency of LNA-A(Bz) phosphoramidite during solid-phase synthesis. | >98% |
| Overall Synthesis Yield | Final yield of purified LNA gapmer (16-mer) from a 1 µmol synthesis scale. | 20-40% |
| Purity (HPLC) | Purity of the final LNA gapmer product as determined by anion-exchange or reverse-phase HPLC. | >90% |
| Identity (Mass Spectrometry) | Confirmation of the molecular weight of the synthesized LNA gapmer. | Expected mass ± 1 Da |
Table 2: Thermal Stability (Tm) of LNA Gapmers
The melting temperature (Tm) is a measure of the thermal stability of the duplex formed between the LNA gapmer and its complementary RNA target. Each LNA modification typically increases the Tm by 2-8°C.[1]
| Oligonucleotide Type | Sequence (5' to 3') | Tm (°C) vs. RNA | ΔTm per LNA (°C) |
| Unmodified DNA | CTT ATC AAT TTA | 52.0 | N/A |
| LNA Gapmer (3-6-3) | L(CTT) A(TCA) L(ATT) TA | 68.5 | ~2.75 |
| LNA Gapmer (4-8-4) | L(CTTA) T(CAATT) L(TTA) | 75.2 | ~2.9 |
| Fully LNA | L(CTT ATC AAT TTA) | 85.0 | ~2.75 |
LNA nucleotides are denoted by L(). Data is illustrative and will vary based on sequence and buffer conditions.
Table 3: In Vitro RNase H Cleavage Assay Parameters and Results
This table provides typical parameters for an in vitro RNase H cleavage assay and expected results.
| Parameter | Condition |
| Substrate | 5'-FAM labeled target RNA (50 nM) |
| Oligonucleotide | LNA Gapmer (250 nM) |
| Enzyme | Recombinant Human RNase H1 (0.01 U/µL) |
| Buffer | 20 mM Tris-HCl (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 1 mM DTT |
| Incubation | 37°C for 0-60 minutes |
| Analysis | Denaturing polyacrylamide gel electrophoresis (PAGE) |
| Quantification | Densitometry of RNA bands |
| Expected Result | Time-dependent decrease in full-length RNA and increase in cleavage products. >80% cleavage within 30 minutes. |
Experimental Protocols
Protocol 1: Automated Synthesis of LNA Gapmers using LNA-A(Bz) Phosphoramidite
This protocol outlines the solid-phase synthesis of a phosphorothioate (B77711) LNA gapmer on an automated DNA/RNA synthesizer.
Workflow for LNA Gapmer Synthesis:
Caption: Automated solid-phase synthesis cycle for LNA gapmers.
Materials:
-
LNA-A(Bz) CE-Phosphoramidite (and other required LNA and DNA phosphoramidites)
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Anhydrous acetonitrile (B52724)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)
-
Sulfurizing reagent (e.g., 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in pyridine/acetonitrile)
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation: Dissolve phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Install reagents on the synthesizer.
-
Synthesis Cycle:
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside with the deblocking solution.
-
Coupling: Deliver the appropriate phosphoramidite and activator solution to the synthesis column. A longer coupling time is recommended for LNA phosphoramidites (e.g., 5-10 minutes) compared to standard DNA amidites (e.g., 2 minutes) to ensure high coupling efficiency.[7]
-
Sulfurization: Introduce the sulfurizing reagent to create a phosphorothioate linkage.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the LNA gapmer sequence.
-
Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the CPG support and remove the nucleobase and phosphate (B84403) protecting groups by incubating with concentrated aqueous ammonia (B1221849) at 55°C for 8-12 hours.
-
Purification: Purify the crude LNA gapmer using reverse-phase or anion-exchange high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the purity and identity of the final product by analytical HPLC and mass spectrometry.
Protocol 2: In Vitro RNase H Cleavage Assay
This protocol describes a method to assess the ability of a synthesized LNA gapmer to induce RNase H-mediated cleavage of a target RNA.
Workflow for RNase H Cleavage Assay:
Caption: Workflow for the in vitro RNase H cleavage assay.
Materials:
-
Purified LNA gapmer
-
5'-fluorescein (FAM)-labeled target RNA oligonucleotide
-
Recombinant Human RNase H1
-
10x RNase H Reaction Buffer: 200 mM Tris-HCl (pH 7.5), 200 mM KCl, 100 mM MgCl₂, 10 mM DTT
-
Nuclease-free water
-
2x RNA Loading Dye: 95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer (Tris/Borate/EDTA)
Procedure:
-
Hybridization:
-
In a nuclease-free microcentrifuge tube, combine 50 nM of 5'-FAM labeled target RNA and 250 nM of the LNA gapmer.
-
Add nuclease-free water to a volume of 8 µL.
-
Heat the mixture to 90°C for 2 minutes, then allow it to cool slowly to room temperature to facilitate annealing.
-
-
RNase H Reaction:
-
Prepare a master mix containing 1 µL of 10x RNase H Reaction Buffer and 1 µL of RNase H1 (0.1 U/µL) for each reaction.
-
Add 2 µL of the master mix to the annealed RNA/gapmer duplex.
-
Incubate the reaction at 37°C. Collect aliquots at different time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Quenching:
-
Stop the reaction at each time point by adding 10 µL of 2x RNA Loading Dye (which contains EDTA to chelate Mg²⁺ ions).
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes immediately before loading.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel in 1x TBE buffer until the dye front reaches the bottom.
-
-
Analysis:
-
Visualize the FAM-labeled RNA bands using a fluorescence gel scanner.
-
Quantify the intensity of the full-length RNA band and the cleavage product bands for each time point using densitometry software.
-
Calculate the percentage of RNA cleavage at each time point.
-
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis of LNA gapmers incorporating LNA-A(Bz) phosphoramidite and the subsequent evaluation of their ability to mediate RNase H cleavage. Careful optimization of the synthesis and rigorous assessment of RNase H activity are crucial steps in the development of potent and specific antisense therapeutics. The provided workflows and quantitative data serve as a valuable resource for researchers in this field.
References
- 1. qiagen.com [qiagen.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Diversity of Locked Nucleic Acid-Modified Antisense Oligonucleotides Allows Optimization of Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNases H: Structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into RNA/DNA hybrid recognition and processing by RNase H from the crystal structure of a non-specific enzyme-dsDNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
Application Notes: High-Affinity In Situ Hybridization Using LNA™-Modified Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Locked Nucleic Acid (LNA™)-modified oligonucleotides in in situ hybridization (ISH) and fluorescence in situ hybridization (FISH). The inclusion of LNA bases into DNA probes dramatically increases their binding affinity and specificity for target RNA or DNA sequences, enabling more robust and sensitive detection.[1][2][3] This enhanced performance makes LNA-ISH a powerful tool for cellular and tissue-based research and a valuable method for target validation in drug discovery.[4]
Introduction to LNA™ Technology
Locked Nucleic Acid is a class of nucleic acid analogs where the ribose sugar is conformationally 'locked' by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[3][5] This structural modification results in an unprecedented increase in the thermal stability of duplexes formed with complementary DNA or RNA strands.[1] The higher binding affinity allows for the use of shorter probes (typically 14-25 nucleotides) compared to traditional DNA or RNA probes, which often require lengths of 200-1000 nucleotides for sufficient signal.[2][5]
Key Advantages of LNA™-Modified Probes:
-
Superior Sensitivity and Specificity: The high binding affinity allows for the detection of low-abundance targets like microRNAs (miRNAs) and provides excellent single-nucleotide mismatch discrimination.[3][5][6]
-
Enhanced In Vivo and In Vitro Stability: LNA oligonucleotides exhibit increased resistance to endo- and exonucleases.[7]
-
Simplified and Robust Protocols: The high melting temperature (Tm) of LNA-target hybrids allows for stringent washing conditions, reducing background noise and simplifying protocols.[6]
-
Versatility in Applications: LNA probes are suitable for a wide range of applications, including the detection of mRNAs, miRNAs, viral RNAs, and chromosomal DNA in various sample types.[1][2][8]
Experimental Design and Probe Considerations
Careful probe design is critical for successful LNA-ISH experiments. The following table summarizes key parameters for designing effective LNA-modified probes.
| Parameter | Recommendation | Rationale |
| Probe Length | 20-25 nucleotides | Optimal for balancing specificity and target accessibility. Shorter probes may also be effective.[9] |
| LNA Content | An LNA at every third position is a common starting point.[5] | Balances increased affinity with maintaining good solubility and synthesis efficiency. |
| GC Content | 30-60% | Ensures stable hybridization without promoting non-specific binding.[9] |
| Melting Temperature (Tm) | Approximately 75-85°C | Provides a wide temperature window for optimizing hybridization and washing stringency.[6][9] |
| Sequence Selection | Avoid stretches of 3 or more Gs or Cs and more than 4 consecutive LNA bases.[9] | Minimizes the potential for self-complementarity and the formation of secondary structures. |
| Labeling | 5' and/or 3' labeling with haptens (e.g., DIG, Biotin) or fluorophores. | Enables flexible detection strategies (chromogenic or fluorescent). Double-labeling can enhance sensitivity.[6][10] |
Detailed Protocol for LNA In Situ Hybridization
This protocol provides a general framework for LNA-ISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of specific steps, such as proteinase K digestion and hybridization temperature, may be required for different tissues and targets.
I. Pre-treatment of FFPE Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol (B145695) series: 100% (2 x 3 minutes), 95% (3 minutes), 70% (3 minutes), and 50% (3 minutes).
-
Rinse in DEPC-treated water (2 x 3 minutes).
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution at 37°C. The optimal concentration and incubation time (typically 5-20 µg/mL for 10-30 minutes) should be empirically determined.[5]
-
Rinse slides in DEPC-treated water.
-
-
Acetylation (Optional but Recommended):
-
Incubate slides in a freshly prepared acetylation solution for 10 minutes at room temperature to reduce non-specific probe binding.
-
Rinse in DEPC-treated water.
-
II. Hybridization
-
Pre-hybridization:
-
Apply hybridization buffer to the tissue section and incubate for 1-2 hours at the calculated hybridization temperature in a humidified chamber.
-
-
Probe Hybridization:
-
Dilute the LNA probe to the desired final concentration (typically 5 nM) in pre-warmed hybridization buffer.[5]
-
Denature the probe solution at 90°C for 3 minutes.[11]
-
Apply the denatured probe solution to the tissue section, cover with a coverslip, and incubate overnight at the hybridization temperature (typically 20-25°C below the calculated probe:RNA duplex melting temperature).[5]
-
III. Post-Hybridization Washes
-
Stringency Washes:
-
Wash slides in pre-warmed 2x SSC at the hybridization temperature (2 x 10 minutes).
-
Wash in pre-warmed 0.2x SSC at the hybridization temperature (2 x 10 minutes).
-
Wash in PBS at room temperature (5 minutes).
-
IV. Signal Detection (Chromogenic - DIG Labeled Probes)
-
Blocking:
-
Incubate slides in a blocking solution for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) for 1-2 hours at room temperature.
-
-
Washing:
-
Wash slides in PBS with 0.1% Tween-20 (3 x 5 minutes).
-
-
Color Development:
-
Incubate slides with an AP substrate solution (e.g., NBT/BCIP) in the dark until the desired signal intensity is reached.
-
Stop the reaction by rinsing in DEPC-treated water.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain (e.g., Nuclear Fast Red).
-
Dehydrate through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.
-
Experimental Workflow Diagram
Caption: A generalized workflow for in situ hybridization using LNA-modified probes on FFPE tissues.
Quantitative Data Summary
While comprehensive quantitative comparisons across different studies are challenging to compile due to variations in experimental conditions, the literature consistently demonstrates the superior performance of LNA probes. The following table provides a summary of typical concentration ranges and conditions reported in various protocols.
| Parameter | Typical Range/Value | Notes |
| LNA Probe Concentration | 5 nM | Can be optimized, but this is a common starting point.[5] |
| Proteinase K Concentration | 10-20 µg/mL | Highly dependent on tissue type and fixation.[5] |
| Hybridization Temperature | 22°C below Probe:RNA Tm | Can be adjusted to optimize signal-to-noise ratio.[5] |
| Hybridization Time | <1 hour to Overnight | Shorter hybridization times are possible due to the high affinity of LNA probes.[9] |
Troubleshooting and Controls
-
High Background:
-
Cause: Insufficient washing, non-specific probe binding, or endogenous enzyme activity.
-
Solution: Increase the stringency of post-hybridization washes (higher temperature or lower salt concentration), include an acetylation step, and ensure proper blocking of endogenous enzymes.
-
-
No Signal or Weak Signal:
-
Cause: Poor probe design, insufficient permeabilization, RNA degradation, or low target expression.
-
Solution: Verify probe design, optimize Proteinase K treatment, use RNase-free techniques and reagents, and consider using multiple probes for the same target to amplify the signal.[5]
-
-
Essential Controls:
-
Scrambled LNA Probe: A probe with a randomized sequence but similar length and GC content to the specific probe should be used as a negative control to assess non-specific binding.[6]
-
Positive Control Probe: An LNA probe targeting a ubiquitously expressed gene (e.g., U6 snRNA) can validate the experimental procedure and tissue quality.[6]
-
Sense Probe: A probe with the same sequence as the target mRNA can be used to control for non-specific hybridization.
-
Application in Drug Development
In the field of drug development, LNA-ISH is a valuable tool for:
-
Target Validation: Confirming the expression and localization of novel drug targets in relevant tissues and disease models.[4]
-
Pharmacodynamic Studies: Assessing the modulation of target gene expression in response to therapeutic intervention.
-
Biomarker Discovery: Identifying and validating biomarkers for patient stratification and monitoring treatment efficacy.
-
Safety and Toxicology: Evaluating off-target effects by examining the expression of related genes in various tissues.
The robustness and sensitivity of LNA-ISH make it an ideal platform for generating reliable data to support critical decisions throughout the drug discovery and development pipeline.[4][12][13]
References
- 1. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Sensitive and specific in situ hybridization for early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miRCURY LNA miRNA Detection Probes [qiagen.com]
- 7. metabion.com [metabion.com]
- 8. mdpi.com [mdpi.com]
- 9. Custom LNA Fish Probes [qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ascpt.org [ascpt.org]
- 13. Model-Informed Drug Development Applications and Opportunities in mRNA-LNP Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: LNA-A(Bz) Amidite Incorporation in Primers for Allele-Specific PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) technology represents a significant advancement in oligonucleotide-based applications, offering enhanced hybridization properties crucial for allele-specific PCR (AS-PCR). LNA nucleosides are bicyclic RNA analogs where a methylene (B1212753) bridge connects the 2'-oxygen to the 4'-carbon of the ribose ring, locking the sugar in a C3'-endo conformation. This structural constraint pre-organizes the phosphate (B84403) backbone, leading to a substantial increase in thermal stability (Tm) of duplexes with complementary DNA or RNA strands.[1][2] The incorporation of LNA-A(Bz) amidite, a phosphoramidite (B1245037) monomer for introducing LNA-adenine with a benzoyl protecting group, into PCR primers significantly improves their specificity and discriminatory power.[3]
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into primers and their subsequent use in highly specific and sensitive allele-specific PCR assays for single nucleotide polymorphism (SNP) detection.
Key Advantages of LNA-Modified Primers in Allele-Specific PCR
The unique properties of LNA confer several advantages to AS-PCR:
-
Enhanced Specificity and Mismatch Discrimination: LNA-modified primers exhibit a significantly higher melting temperature (Tm) when bound to a perfectly matched target compared to a mismatched sequence. This large difference in thermal stability (ΔTm) is the cornerstone of their enhanced specificity, allowing for clear discrimination between alleles that differ by a single nucleotide.[4][5][6] LNA primers consistently yield lower amounts of non-specific products compared to conventional DNA primers, reducing the occurrence of false positives.[7][8]
-
Increased Sensitivity: The higher binding affinity of LNA-containing primers allows for the use of shorter primer designs while maintaining a high Tm. This can lead to increased sensitivity in detecting low-abundance alleles.[9][10]
-
Improved Assay Robustness: AS-PCR assays using LNA primers often function effectively over a broader range of PCR conditions, simplifying optimization and increasing reproducibility.[7][8]
-
Flexibility in Primer Design: The strategic placement of LNA bases within a primer allows for fine-tuning of its hybridization properties, providing greater control over assay performance.
Data Presentation: Performance of LNA-Modified Primers
The following tables summarize the quantitative data from various studies, highlighting the superior performance of LNA-modified primers in comparison to standard DNA primers for allele-specific applications.
Table 1: Comparison of Melting Temperatures (Tm) and Mismatch Discrimination (ΔTm) for LNA-DNA vs. DNA-DNA Duplexes
| Duplex Type | Sequence Context | Perfect Match Tm (°C) | Mismatch Tm (°C) | ΔTm (°C) (Mismatch Discrimination) | Reference |
| LNA-DNA | A•T base pair | 66.9 | G•T: 62.9, A•T: 60.1, C•T: 59.5 | 4.0 - 7.4 | [2] |
| DNA-DNA | A•T base pair | Not Reported | Not Reported | Smaller than LNA-DNA | [2] |
| LNA-DNA | G•C base pair | Not Reported | A•G: -6.5%, G•G: -4.2%, T•G: -7.9% (reduction in stability) | Not Reported | [2] |
| DNA-DNA | G•C base pair | Not Reported | A•g: -12.0%, G•g: -11.2%, T•g: -11.5% (reduction in stability) | Not Reported | [2] |
| LNA-DNA | Central A•A mismatch | Not Reported | Not Reported | 12.3 | [4][5] |
| DNA-DNA | Central A•A mismatch | Not Reported | Not Reported | 8.4 | [4][5] |
| LNA-DNA | Central G•T mismatch | Not Reported | Not Reported | 5.5 | [4][5] |
| DNA-DNA | Central G•T mismatch | Not Reported | Not Reported | 6.3 | [4][5] |
Table 2: Performance Metrics of LNA-Based Allele-Specific PCR
| Parameter | LNA-Modified Primers | Standard DNA Primers | Key Findings | Reference |
| Specificity | High | Moderate to Low | LNA primers yield consistently low amounts of mismatch products. Certain DNA primer mismatches generate strong false-positive amplicons. | [7][8] |
| Sensitivity | Comparable to or higher than DNA primers | Standard | LNA allows for the use of shorter, highly specific primers, potentially increasing sensitivity for low-template amounts. | [9] |
| PCR Efficiency | Can be higher with optimized design | Standard | LNA primers can lead to more robust amplification with lower Ct values and increased fluorescence signals in qPCR. | [3] |
| Annealing Temperature (Ta) | Higher maximum Ta possible | Lower Ta required | The increased Tm of LNA primers allows for higher annealing temperatures, enhancing specificity. | [10][11] |
Experimental Protocols
Protocol 1: Synthesis of LNA-A(Bz) Containing Oligonucleotides
This protocol outlines the general steps for incorporating this compound into an oligonucleotide using standard phosphoramidite chemistry on an automated DNA synthesizer.
Materials:
-
LNA-A(Bz) phosphoramidite
-
Standard DNA phosphoramidites (A, C, G, T)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizer solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonia (B1221849) and methylamine (B109427) (AMA))
-
Purification cartridges or HPLC system
Procedure:
-
Preparation:
-
Dissolve LNA-A(Bz) phosphoramidite and standard DNA phosphoramidites in anhydrous acetonitrile to the synthesizer manufacturer's recommended concentration (typically 0.1 M).
-
Install the phosphoramidite vials, CPG column, and all necessary reagents on the automated DNA synthesizer.
-
-
Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide on the solid support is removed by the deblocking solution.
-
Coupling: The LNA-A(Bz) phosphoramidite (or a standard DNA phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 3-5 minutes) is often recommended for LNA amidites to ensure efficient incorporation.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups (including the benzoyl group on LNA-A) are removed by incubation with the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 8-16 hours or AMA at 65°C for 10 minutes).
-
-
Purification:
-
The crude oligonucleotide is purified to remove truncated sequences and other impurities. This can be achieved using various methods such as reverse-phase cartridges (DMT-on purification) or high-performance liquid chromatography (HPLC).
-
-
Quantification and Quality Control:
-
The concentration of the purified LNA-containing oligonucleotide is determined by measuring its absorbance at 260 nm.
-
The quality and purity can be assessed by mass spectrometry and analytical HPLC or gel electrophoresis.
-
Protocol 2: Allele-Specific PCR using LNA-Modified Primers
This protocol provides a general framework for setting up an allele-specific PCR using LNA-modified primers. Optimization of primer concentrations, annealing temperature, and MgCl₂ concentration is recommended for each new assay.
Materials:
-
DNA template (genomic DNA, plasmid DNA, etc.)
-
Allele-specific LNA forward primer 1 (specific for allele 1)
-
Allele-specific LNA forward primer 2 (specific for allele 2)
-
Common reverse primer
-
Hot-start Taq DNA polymerase
-
dNTP mix
-
PCR buffer (containing MgCl₂)
-
Nuclease-free water
-
Thermal cycler (standard or real-time)
Primer Design Guidelines:
-
LNA Placement: For optimal allele discrimination, the LNA modification should be placed at or near the 3'-end of the allele-specific primer, ideally at the SNP position itself or one base 5' to the SNP.[6] Placing the LNA at the extreme 3'-end may sometimes reduce PCR efficiency.[6]
-
Primer Length: LNA-modified primers can be shorter than standard DNA primers (e.g., 12-20 nucleotides) due to their increased Tm.
-
Tm Calculation: Use specialized software that can account for LNA modifications to predict the Tm of your primers. Aim for a Tm between 60-70°C.
-
GC Content: Maintain a GC content between 40-60%.
-
Avoid Secondary Structures: Check for potential hairpins and self-dimers in the primer sequences.
Procedure:
-
PCR Reaction Setup: Prepare the PCR reaction mix on ice. For a typical 25 µL reaction:
| Component | Final Concentration | Volume |
| 10x PCR Buffer | 1x | 2.5 µL |
| dNTP Mix (10 mM each) | 200 µM | 0.5 µL |
| Allele-Specific LNA Primer 1 (10 µM) | 0.2 - 0.5 µM | 0.5 - 1.25 µL |
| Common Reverse Primer (10 µM) | 0.2 - 0.5 µM | 0.5 - 1.25 µL |
| Hot-start Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| DNA Template | 1-100 ng | 1-5 µL |
| Nuclease-free Water | - | Up to 25 µL |
-
Thermal Cycling: The following cycling conditions are a starting point and should be optimized.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5-10 min | 1 |
| Denaturation | 95°C | 15-30 sec | 30-40 |
| Annealing | 60-70°C* | 20-40 sec | |
| Extension | 72°C | 30-60 sec | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
-
Analysis of PCR Products:
-
Gel Electrophoresis: Analyze the PCR products on a 1.5-2.5% agarose (B213101) gel stained with a DNA-binding dye. The presence or absence of a band of the expected size in each allele-specific reaction will indicate the genotype.
-
Real-Time PCR: If using a real-time PCR instrument with a fluorescent dye (e.g., SYBR Green) or probes, the amplification plot and subsequent melt curve analysis can be used to determine the genotype.
-
Visualizations
Workflow for LNA Primer Synthesis and AS-PCR.
Mechanism of LNA-based Allele-Specific PCR.
Conclusion
The incorporation of this compound into allele-specific primers offers a powerful tool for researchers and drug development professionals engaged in SNP genotyping and related applications. The enhanced specificity, sensitivity, and robustness of LNA-based AS-PCR assays can lead to more reliable and accurate results, facilitating advancements in genetic research, diagnostics, and personalized medicine. The protocols and data presented here provide a solid foundation for the successful implementation of this advanced technology.
References
- 1. mdpi.com [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Locked Nucleic Acids Can Enhance the Analytical Performance of Quantitative Methylation-Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. SNP Detection [qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LNA in PCR primers increase sensitivity and performance [gene-pi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing High-Affinity Antisense Oligonucleotides with LNA-A(Bz) Amidite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) represents a significant advancement in oligonucleotide-based therapeutics, offering enhanced properties for antisense applications. LNA monomers, such as LNA-A(Bz) amidite, are bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This "locked" conformation pre-organizes the sugar into an A-type helix, leading to a substantial increase in binding affinity to complementary RNA targets.[1][2] The incorporation of this compound into antisense oligonucleotides (ASOs) results in superior thermal stability, improved mismatch discrimination, and enhanced resistance to nuclease degradation.[1][3] These attributes make LNA-modified ASOs potent tools for gene silencing and therapeutic development.[4]
This document provides detailed application notes and protocols for the design, synthesis, purification, and characterization of antisense oligonucleotides incorporating this compound.
Properties of this compound
This compound is a phosphoramidite (B1245037) building block used in standard automated oligonucleotide synthesis.[1][5] The benzoyl (Bz) protecting group on the adenine (B156593) base is compatible with common deprotection strategies.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1R,3R,4R,7S)-3-(6-benzamido-9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite | [6] |
| CAS Number | 206055-79-0 | [6] |
| Molecular Weight | 885.9 g/mol | [6] |
| Purity | >97% | [6] |
| Storage | -20°C to -80°C, under inert atmosphere, protected from light | [6][7] |
| Solubility | Soluble in DMSO (requires sonication) and Acetonitrile (B52724) | [7] |
Design Principles for LNA-Modified Antisense Oligonucleotides
The strategic placement of LNA monomers within an ASO is critical for its activity and tolerability. A common and effective design is the "gapmer" structure.
Caption: LNA-DNA Gapmer ASO Mechanism of Action.
The gapmer design consists of a central block of DNA monomers (the "gap") flanked by LNA-modified wings.[8] This configuration leverages the high affinity of the LNA wings to bind to the target mRNA, while the DNA gap is capable of recruiting RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA hybrid, leading to target mRNA degradation.[8][9]
Table 2: Key Design Parameters for LNA Gapmer ASOs
| Parameter | Recommendation | Rationale | Reference |
| Overall Length | 16-20 nucleotides | Balances specificity and cellular uptake. | [10] |
| LNA Wing Length | 2-5 nucleotides per wing | Provides high binding affinity and nuclease resistance. | [11] |
| DNA Gap Length | 7-10 nucleotides | Sufficient length to induce RNase H activity. A gap of 7-8 DNA monomers is often necessary for full RNase H activation. | [8][9] |
| LNA Content | 20-60% for oligonucleotides >15 mers | High LNA content can lead to self-hybridization. | [12] |
| GC Content | 30-60% | Avoids stable secondary structures and ensures good binding. Avoid stretches of more than 3 G's. | [12] |
| Melting Temperature (Tm) | Each LNA addition increases Tm by ~2-8 °C | Allows for shorter ASOs with high affinity. | [1][12] |
Experimental Protocols
Protocol 1: Synthesis of LNA-Modified Oligonucleotides
This protocol outlines the solid-phase synthesis of LNA-modified oligonucleotides using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.
Materials:
-
This compound
-
Standard DNA phosphoramidites (dA(Bz), dC(Ac), dG(iBu), T)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., DCI)
-
Oxidizing solution (Iodine/Water/Pyridine)
-
Capping reagents (Acetic Anhydride and N-Methylimidazole)
-
Deblocking solution (Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Dissolve this compound and standard DNA amidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the reagents on the synthesizer.
-
Synthesis Cycle: Program the synthesizer with a modified cycle for LNA monomer coupling.
-
Deblocking: Removal of the 5'-DMT protecting group from the solid support-bound nucleotide.
-
Coupling: Activation of the phosphoramidite with an activator and coupling to the 5'-hydroxyl group. A longer coupling time (e.g., 5-15 minutes) is recommended for LNA amidites compared to standard DNA amidites to ensure high coupling efficiency.[1]
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester. A prolonged oxidation step may also be beneficial.[1]
-
-
Repeat Cycle: Repeat the synthesis cycle for each subsequent monomer addition according to the desired ASO sequence.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubating with concentrated ammonium hydroxide (B78521) at 55°C for 8-16 hours.
-
Purification: Purify the crude oligonucleotide using HPLC.
Caption: Automated Oligonucleotide Synthesis Workflow.
Protocol 2: Purification of LNA-Modified Oligonucleotides by HPLC
High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying LNA-containing ASOs to ensure high purity for downstream applications.[10] Both anion-exchange (AEX) and reverse-phase (RP) HPLC can be utilized.[13][14]
Table 3: Comparison of HPLC Purification Methods for LNA ASOs
| Method | Stationary Phase | Principle | Advantages | Disadvantages |
| Anion-Exchange (AEX) HPLC | Positively charged resin | Separation based on the negative charge of the phosphate backbone. | High resolution, can separate full-length product from shorter failure sequences. Effective for phosphorothioate, LNA, and BNA modified oligonucleotides.[13] | Salt removal step is required post-purification. |
| Reverse-Phase (RP) HPLC | Hydrophobic (e.g., C18) | Separation based on hydrophobicity. Can be run with DMT-on for better separation of full-length product.[14] | Efficient for shorter oligos (<40 bases) and those with hydrophobic modifications.[14] | Lower resolution for longer unmodified oligos. |
AEX-HPLC Protocol Example:
-
Column: Anion-exchange column (e.g., TSKgel DNA-STAT).[15]
-
Mobile Phase A: Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.5).
-
Mobile Phase B: High ionic strength buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5).
-
Gradient: A linear gradient from low to high salt concentration to elute oligonucleotides based on their charge (length).
-
Detection: UV absorbance at 260 nm.
-
Post-Purification: Desalt the collected fractions using gel filtration or ethanol (B145695) precipitation.[14]
Protocol 3: Characterization of LNA-Modified ASOs
1. Purity and Integrity Analysis:
-
Method: Analytical AEX-HPLC or RP-HPLC.
-
Procedure: Inject a small aliquot of the purified ASO onto an analytical HPLC column and analyze the chromatogram for the presence of a single major peak, indicating high purity.
2. Identity Confirmation:
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS).[10]
-
Procedure: Determine the molecular weight of the purified ASO. The observed mass should match the calculated theoretical mass of the LNA-modified sequence.
3. Thermal Melting Analysis (Tm):
-
Method: UV-Vis spectrophotometry with a temperature controller.
-
Procedure:
-
Anneal the LNA ASO with its complementary RNA target in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Slowly increase the temperature while monitoring the absorbance at 260 nm.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated.
-
Compare the Tm of the LNA-modified duplex to an unmodified DNA:RNA duplex to quantify the increase in thermal stability.
-
Table 4: Expected Performance of LNA-Modified ASOs
| Parameter | Typical Result | Significance |
| Purity (HPLC) | >95% | Ensures that the observed biological effects are due to the full-length product. |
| Identity (Mass Spec) | Observed mass matches theoretical mass ± 0.1% | Confirms the correct synthesis of the desired sequence. |
| ΔTm per LNA modification | +2 to +8 °C | Demonstrates enhanced binding affinity to the target RNA.[1] |
| Nuclease Resistance | Increased half-life in serum compared to unmodified DNA | Predicts longer duration of action in a biological system.[3] |
In Vitro and In Vivo Considerations
When transitioning to cell-based assays or animal studies, several factors need to be considered.
Delivery:
-
In Vitro: LNA ASOs can be delivered to cells using cationic lipid-based transfection reagents or through "gymnotic" delivery (uptake of naked ASO in saline), although the latter may require higher concentrations.[16]
-
In Vivo: For systemic administration, ASOs are often formulated or conjugated (e.g., with GalNAc for liver targeting) to improve pharmacokinetic and pharmacodynamic properties.[17]
Toxicity and Off-Target Effects: While LNA modifications enhance potency, they have also been associated with hepatotoxicity in some cases.[18][19] It is crucial to evaluate the toxicity profile of lead LNA ASO candidates.
-
Control Oligonucleotides: Use well-designed control oligonucleotides (e.g., mismatch controls with the same chemistry and LNA content) to distinguish sequence-specific effects from chemistry-related off-target effects.[16]
-
Dose-Response Studies: Perform dose-response experiments to determine the therapeutic index (the ratio between the toxic dose and the therapeutic dose).[16]
Caption: ASO-mediated knockdown in a signaling pathway.
Conclusion
This compound is a powerful tool for the development of high-affinity antisense oligonucleotides. By following the design principles and protocols outlined in this document, researchers can synthesize, purify, and characterize potent LNA-modified ASOs for gene function studies and as potential therapeutic agents. Careful consideration of the ASO design, particularly the gapmer structure, and rigorous evaluation of efficacy and safety are paramount for successful outcomes.
References
- 1. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Synthesis and Properties of Oligonucleotides Containing LNA-Sulfamate and Sulfamide Backbone Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. This compound | 206055-79-0 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antisense Oligonucleotide Synthesis: Key Principles & Applications_Synbio Technologies [synbio-tech.com]
- 11. Structure Activity Relationships of α-L-LNA Modified Phosphorothioate Gapmer Antisense Oligonucleotides in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 13. Method of Oligonucleotide Purification [biosyn.com]
- 14. atdbio.com [atdbio.com]
- 15. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 16. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glpbio.cn [glpbio.cn]
- 18. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure Activity Relationships of α-L-LNA Modified Phosphorothioate Gapmer Antisense Oligonucleotides in Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: LNA-A(Bz) Amidite for the Synthesis of High-Affinity miRNA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNAs (miRNAs) are short, non-coding RNA molecules that are pivotal regulators of gene expression at the post-transcriptional level. Their dysregulation is implicated in a wide array of human diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. This has positioned miRNAs as attractive therapeutic targets. The development of antisense oligonucleotides that can specifically bind to and inhibit miRNA function is a promising therapeutic strategy. Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as a superior class of miRNA inhibitors due to their exceptional binding affinity and nuclease resistance.[1][2]
LNA-A(Bz) amidite is a key building block for the synthesis of these high-affinity miRNA inhibitors. It is a phosphoramidite (B1245037) monomer of adenosine (B11128) that has been chemically modified to incorporate a methylene (B1212753) bridge, locking the ribose ring in a C3'-endo conformation. This pre-organized structure significantly enhances the binding affinity of the resulting oligonucleotide to its complementary miRNA target.
Advantages of LNA-Modified miRNA Inhibitors
Incorporating this compound and other LNA monomers into antisense oligonucleotides offers several distinct advantages over traditional DNA or RNA-based inhibitors:
-
Enhanced Binding Affinity: The locked structure of LNA nucleotides increases the thermal stability (Tm) of the oligonucleotide-miRNA duplex. Each LNA modification can increase the Tm by 2-8 °C, allowing for the design of shorter, more specific inhibitors.[3]
-
Increased Nuclease Resistance: The modified backbone of LNA oligonucleotides confers significant resistance to degradation by cellular nucleases, leading to a longer half-life and sustained inhibitory activity in vivo.
-
Improved Specificity: The high binding affinity of LNA-modified oligonucleotides allows for excellent discrimination between the target miRNA and other closely related miRNA family members, minimizing off-target effects.
-
Potent Inhibition: Due to their high affinity and stability, LNA-based miRNA inhibitors can achieve potent and long-lasting suppression of miRNA activity at lower concentrations compared to other antisense chemistries.
Chemical Structure and Incorporation of this compound
This compound is designed for use in standard automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry. The benzoyl (Bz) protecting group on the exocyclic amine of adenine (B156593) is compatible with standard deprotection procedures.
Caption: Workflow of this compound incorporation into an oligonucleotide.
Mechanism of miRNA Inhibition
LNA-modified antisense oligonucleotides function as miRNA inhibitors primarily through a steric-blocking mechanism. The high-affinity binding of the LNA inhibitor to the mature miRNA forms a highly stable duplex. This prevents the miRNA from being loaded into the RNA-induced silencing complex (RISC) or from binding to its target messenger RNA (mRNA), thereby inhibiting its gene-silencing activity.
Caption: Mechanism of miRNA inhibition by LNA-modified antisense oligonucleotides.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and performance of LNA-modified miRNA inhibitors.
Table 1: Synthesis Efficiency and Purity
| Parameter | Standard DNA/RNA Oligonucleotide | LNA-Modified Oligonucleotide |
| Average Stepwise Coupling Efficiency | 98-99% | >95% (with extended coupling time) |
| Overall Yield (for a 20-mer) | ~60-70% | ~50-60% |
| Purity after HPLC Purification | >95% | >95% |
Table 2: Thermal Stability and Binding Affinity
| Parameter | DNA/DNA Duplex | LNA/RNA Duplex |
| Melting Temperature (Tm) Increase per Modification | N/A | +2 to +8 °C |
| Dissociation Constant (Kd) | 10⁻⁷ to 10⁻⁹ M | 10⁻⁹ to 10⁻¹² M |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of LNA-Modified miRNA Inhibitors
This protocol outlines the steps for synthesizing an LNA-modified oligonucleotide using an automated DNA/RNA synthesizer.
Materials:
-
LNA-A(Bz) phosphoramidite and other required LNA and DNA phosphoramidites
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard oligonucleotide synthesis reagents:
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: 16% 1-methylimidazole (B24206) in THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Washing solvent (acetonitrile)
-
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
Procedure:
-
Synthesizer Setup: Program the automated synthesizer with the desired miRNA inhibitor sequence. Ensure that the correct phosphoramidites and reagents are loaded.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles: a. De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. b. Coupling: The LNA-A(Bz) phosphoramidite (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: For LNA phosphoramidites, the coupling time should be extended to 5-15 minutes to ensure high coupling efficiency.[4] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
Repeat: The cycle is repeated until all the desired monomers have been added.
-
Final De-blocking: The terminal 5'-DMT group is typically left on for purification purposes (DMT-on purification).
Protocol 2: Cleavage, Deprotection, and Purification
Procedure:
-
Cleavage from Support: The CPG support is transferred to a vial, and the cleavage/deprotection solution is added. The mixture is incubated at room temperature or elevated temperature (e.g., 55°C) for a specified time (typically 8-16 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.
-
Purification: The crude oligonucleotide solution is purified by High-Performance Liquid Chromatography (HPLC).
-
Reverse-Phase HPLC (for DMT-on purification): The DMT-on oligonucleotide is hydrophobic and binds strongly to the C18 column, allowing for separation from shorter, DMT-off failure sequences. The collected DMT-on fraction is then treated with an acid (e.g., 80% acetic acid) to remove the DMT group, followed by desalting.
-
Anion-Exchange HPLC: This method separates oligonucleotides based on their charge and is effective for purifying full-length products, including those with modifications like phosphorothioates and LNAs.[5]
-
-
Quality Control: The purity and identity of the final LNA-miRNA inhibitor are confirmed by:
-
Analytical HPLC: To assess purity.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To verify the correct molecular weight.
-
-
Quantification and Storage: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm (A₂₆₀). The product is lyophilized and stored at -20°C.
Conclusion
This compound is an essential reagent for the synthesis of high-affinity miRNA inhibitors. The resulting LNA-modified oligonucleotides offer superior performance in terms of binding affinity, nuclease resistance, and inhibitory potency. The detailed protocols provided herein offer a framework for the successful synthesis and purification of these powerful research tools and potential therapeutic agents. The enhanced properties of LNA-based inhibitors make them invaluable for the study of miRNA function and for the development of next-generation nucleic acid-based drugs.
References
- 1. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-Based Therapeutics: From Antisense Oligonucleotides to miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural studies of LNA:RNA duplexes by NMR: conformations and implications for RNase H activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Method of Oligonucleotide Purification [biosyn.com]
Application Notes and Protocols: Synthesis and Application of Fluorescently Labeled Probes Using LNA-A(Bz) Amidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) has emerged as a powerful tool in the synthesis of modified oligonucleotides for a variety of research, diagnostic, and therapeutic applications. LNA are bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring, locking the sugar in a C3'-endo conformation. This conformational rigidity significantly enhances the hybridization affinity of LNA-containing oligonucleotides towards their complementary DNA and RNA targets, leading to unprecedented thermal stability and exceptional mismatch discrimination.
The LNA-A(Bz) amidite is the standard building block for incorporating LNA adenine (B156593) into an oligonucleotide sequence during solid-phase synthesis. The benzoyl (Bz) protecting group on the exocyclic amine of adenine is a robust protecting group that is stable throughout the synthesis cycles and can be efficiently removed during the final deprotection step.
This document provides detailed application notes and protocols for the synthesis of fluorescently labeled probes using this compound. These probes, with their enhanced binding properties and fluorescent tags, are invaluable tools for a range of applications including fluorescence in situ hybridization (FISH), quantitative PCR (qPCR), and single nucleotide polymorphism (SNP) genotyping.
Data Presentation
Table 1: Recommended Synthesis Cycle Parameters for this compound
| Step | Reagent/Parameter | Standard DNA Amidite | This compound | Rationale for Modification |
| Coupling | Coupling Time | 30 - 60 seconds | 180 - 250 seconds | LNA amidites are more sterically hindered and require a longer reaction time for efficient coupling.[1] |
| Activator | 0.25 - 0.5 M DCI or ETT | 0.25 - 0.5 M DCI or ETT | Standard activators are effective for LNA coupling. | |
| Oxidation | Oxidation Time | ~30 seconds | ~45 seconds | The phosphite (B83602) triester formed after LNA coupling is oxidized more slowly than its DNA counterpart.[1] |
| Oxidizer | 0.02 M Iodine solution | 0.02 M Iodine solution | Standard iodine solution is used for oxidation. | |
| Capping | Capping Reagents | Acetic Anhydride/N-Methylimidazole | Acetic Anhydride/N-Methylimidazole | Standard capping reagents and times are sufficient. |
| Deblocking | Deblocking Reagent | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Standard deblocking conditions are effective for removing the dimethoxytrityl (DMT) group. |
Table 2: Deprotection and Cleavage Conditions
| Step | Reagent | Temperature | Duration | Notes |
| Cleavage & Deprotection | Concentrated Aqueous Ammonium (B1175870) Hydroxide (B78521) (28-30%) | 55°C | 8 - 12 hours | This standard procedure effectively removes the benzoyl protecting group from adenine and cleaves the oligonucleotide from the solid support.[2] |
| Room Temperature | 16 - 24 hours | A longer incubation at room temperature can also be effective and may be preferable for sensitive modifications. |
Table 3: Purification and Quality Control
| Method | Purpose | Typical Purity | Notes |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification of DMT-on or DMT-off oligonucleotides. | >95% | Recommended for demanding applications to ensure high purity of the final probe.[] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Purification based on size. | >95% | Useful for resolving full-length product from shorter failure sequences. |
| Mass Spectrometry (MALDI-TOF or ESI) | Quality Control | N/A | Confirms the molecular weight of the synthesized oligonucleotide, verifying the correct incorporation of LNA monomers and fluorescent labels.[4] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of LNA-Containing Oligonucleotides
This protocol outlines the steps for synthesizing an LNA-modified oligonucleotide using an automated DNA synthesizer.
Materials:
-
LNA-A(Bz) CE Phosphoramidite (B1245037)
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Fluorescent phosphoramidite (e.g., 6-FAM, HEX, Cy3)
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.25 M DCI in acetonitrile)
-
Capping reagents (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: 16% N-Methylimidazole in THF)
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% TCA in DCM)
-
Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-nucleoside
-
Automated DNA synthesizer
Procedure:
-
Reagent Preparation:
-
Dissolve LNA-A(Bz) and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Ensure all other reagents are fresh and properly installed on the synthesizer according to the manufacturer's instructions.
-
-
Synthesis Program:
-
Program the desired oligonucleotide sequence into the synthesizer.
-
Modify the standard synthesis cycle for the this compound incorporation steps as detailed in Table 1 . Specifically, increase the coupling time to 180-250 seconds and the oxidation time to 45 seconds.[1]
-
For the incorporation of a 5' fluorescent label using a phosphoramidite, use the standard coupling time recommended for that specific fluorescent amidite.
-
-
Synthesis Execution:
-
Initiate the synthesis run. The synthesizer will perform the following steps for each monomer addition:
-
Deblocking: Removal of the 5'-DMT protecting group.
-
Coupling: Addition of the activated phosphoramidite to the growing oligonucleotide chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate (B84403) triester.
-
-
-
Post-Synthesis:
-
Upon completion of the synthesis, the oligonucleotide remains attached to the solid support with the final 5'-DMT group either on (for DMT-on purification) or off (for DMT-off purification).
-
Protocol 2: Cleavage and Deprotection of the LNA-Containing Oligonucleotide
Materials:
-
CPG solid support with the synthesized oligonucleotide
-
Concentrated aqueous ammonium hydroxide (28-30%)
-
Screw-cap vial
-
Heating block or oven
Procedure:
-
Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of concentrated aqueous ammonium hydroxide to the vial.[2]
-
Seal the vial tightly and place it in a heating block or oven set to 55°C for 8-12 hours.[2]
-
Allow the vial to cool to room temperature.
-
Carefully transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new sterile tube, leaving the CPG support behind.
-
Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
Protocol 3: Purification of the Fluorescently Labeled LNA Probe by RP-HPLC
Materials:
-
Crude, deprotected oligonucleotide pellet
-
Nuclease-free water
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
RP-HPLC system with a C18 column
Procedure:
-
Resuspend the dried oligonucleotide pellet in a suitable volume of nuclease-free water.
-
Filter the sample through a 0.22 µm syringe filter.
-
Set up the HPLC system with a C18 column and equilibrate with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B. The DMT-on product will have a longer retention time than the DMT-off failure sequences.
-
Collect the peak corresponding to the full-length, fluorescently labeled LNA probe.
-
If DMT-on purification was performed, treat the collected fraction with 80% acetic acid to remove the DMT group, followed by desalting.
-
Lyophilize the purified probe to a dry pellet.
Protocol 4: Quality Control by Mass Spectrometry
Procedure:
-
Resuspend a small aliquot of the purified probe in nuclease-free water.
-
Analyze the sample using either MALDI-TOF or ESI mass spectrometry.
-
Compare the observed molecular weight with the calculated theoretical molecular weight to confirm the identity and purity of the product.
Application Example: Detection of p53-regulated lncRNA in a Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in cellular stress responses, including DNA damage repair, cell cycle arrest, and apoptosis.[5] The p53 signaling pathway is a complex network that involves the transcriptional regulation of numerous protein-coding genes and non-coding RNAs, such as long non-coding RNAs (lncRNAs).[6] Fluorescently labeled LNA probes offer a highly specific and sensitive method to detect and quantify the expression of these p53-regulated lncRNAs within cells, providing insights into the cellular response to stress.
For example, lincRNA-p21 is a p53-induced lncRNA that acts as a transcriptional repressor in the p53 pathway, contributing to apoptosis.[6] A fluorescently labeled LNA probe targeting a unique sequence within lincRNA-p21 can be used in a Fluorescence In Situ Hybridization (FISH) experiment to visualize its subcellular localization and quantify its expression levels in response to DNA damage.
Mandatory Visualizations
Caption: Experimental workflow for fluorescent LNA probe synthesis.
Caption: p53 signaling pathway and lincRNA-p21 detection.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 4. [PDF] Analysis of locked nucleic acid (LNA) oligonucleotides (ON) and related impurities using accurate mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long noncoding RNAs in the p53 network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LNA Oligonucleotide Synthesis for Diagnostic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) oligonucleotides are a class of modified nucleic acid analogs that have gained significant traction in molecular diagnostics due to their exceptional binding affinity and specificity.[1][2] The defining feature of an LNA monomer is a methylene (B1212753) bridge that connects the 2'-oxygen of the ribose sugar to the 4'-carbon, "locking" the ribose in a C3'-endo conformation.[1][3] This structural constraint enhances the thermal stability of duplexes formed with complementary DNA or RNA targets, resulting in a significant increase in the melting temperature (Tm).[2][][5] This unique property allows for the design of shorter, more specific probes and primers, which is particularly advantageous for challenging diagnostic applications such as single nucleotide polymorphism (SNP) detection, in situ hybridization (ISH), and quantitative real-time PCR (qPCR).[1][3][]
These application notes provide an overview of LNA oligonucleotide synthesis and its application in diagnostics, along with detailed protocols for key experimental procedures.
Key Advantages of LNA Oligonucleotides in Diagnostics
-
Enhanced Thermal Stability: Each LNA monomer incorporated into an oligonucleotide can increase the melting temperature (Tm) by 2-8°C.[2][][6] This allows for the use of shorter probes while maintaining high hybridization efficiency.[1][3]
-
Superior Specificity and Mismatch Discrimination: LNA-containing probes exhibit exceptional specificity, enabling the discrimination of sequences that differ by a single nucleotide.[7][8][9] This is critical for applications like SNP genotyping and allele-specific PCR.[3][8]
-
Increased Nuclease Resistance: The modified backbone of LNA oligonucleotides confers resistance to degradation by endo- and exonucleases, leading to increased stability in biological samples.[][5][10]
-
Improved Assay Design for Challenging Targets: LNA modifications are particularly beneficial for targeting AT-rich sequences and short or highly similar nucleic acid targets, such as microRNAs.[1][2][3]
LNA Oligonucleotide Synthesis and Design Guidelines
LNA oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry, making them compatible with conventional DNA synthesis platforms.[7] LNA phosphoramidites are commercially available and can be incorporated at any desired position within the oligonucleotide sequence.[]
General Design Guidelines for LNA Probes:
-
Avoid LNA Stretches: Avoid runs of more than four consecutive LNA bases to prevent self-hybridization.[3][9]
-
Avoid G/C Stretches: Avoid stretches of three or more Gs or Cs.[3][9]
-
Self-Complementarity: Check for and avoid self-complementarity and potential cross-hybridization with other LNA-containing oligonucleotides in the assay.[3][5]
-
Tm Adjustment: Strategically place LNA monomers to achieve the desired Tm. For SNP detection, placing a triplet of LNA residues centered on the mismatch generally provides the largest discriminatory power.[7][8]
Quantitative Data Summary
The incorporation of LNA monomers has a predictable and significant impact on the thermal stability of oligonucleotide duplexes. The following table summarizes the typical increase in melting temperature (Tm) per LNA modification.
| Parameter | Value | Reference |
| Tm Increase per LNA Monomer | 2-8 °C | [2][][6] |
| Recommended Probe Length (LNA) | 15-18 nucleotides | [11] |
| Corresponding DNA Probe Length | 20-28 nucleotides | [11] |
Experimental Protocols
Protocol 1: LNA-based In Situ Hybridization (ISH) for microRNA Detection in FFPE Tissues
This protocol is adapted from robust methods for detecting microRNAs in formalin-fixed, paraffin-embedded (FFPE) samples using double digoxigenin (B1670575) (DIG)-labeled LNA probes.[12][13]
Materials:
-
FFPE tissue sections (5-10 µm)
-
Deparaffinization solutions (Xylene or equivalent)
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Proteinase K solution
-
Hybridization buffer
-
Double DIG-labeled LNA microRNA probe (e.g., from Exiqon/QIAGEN)
-
Stringent wash buffers (e.g., SSC buffers)
-
Anti-DIG-AP Fab fragments
-
NBT/BCIP substrate solution
-
Nuclear Fast Red counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes).
-
Rinse in DEPC-treated water.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution at 37°C for 10-15 minutes. The optimal time should be determined empirically for each tissue type.
-
Wash slides in DEPC-treated water.
-
-
Hybridization:
-
Pre-hybridize slides in hybridization buffer for 1-2 hours at the calculated hybridization temperature (typically 20-25°C below the probe's Tm).
-
Add the double DIG-labeled LNA probe (typically at a final concentration of 5 nM) diluted in hybridization buffer.[14]
-
Incubate overnight at the hybridization temperature in a humidified chamber.
-
-
Stringent Washes:
-
Wash slides in 5x SSC at 50°C for 15 minutes.
-
Wash slides in 1x SSC at 50°C for 2 x 10 minutes.
-
Wash slides in 0.2x SSC at 50°C for 2 x 10 minutes.
-
-
Immunological Detection:
-
Block slides with a suitable blocking solution for 30 minutes at room temperature.
-
Incubate with anti-DIG-AP Fab fragments (diluted according to the manufacturer's instructions) for 1-2 hours at room temperature.
-
Wash slides in a suitable buffer (e.g., PBS with 0.1% Tween-20).
-
-
Visualization:
-
Incubate slides with NBT/BCIP substrate solution in the dark until the desired signal intensity is reached.
-
Stop the reaction by washing with DEPC-treated water.
-
Counterstain with Nuclear Fast Red.
-
Dehydrate through a graded ethanol series, clear in xylene, and mount.
-
dot
Caption: LNA In Situ Hybridization Workflow.
Protocol 2: LNA-based Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the use of LNA-enhanced primers and probes for sensitive and specific quantification of mRNA or long non-coding RNA (lncRNA).[15]
Materials:
-
RNA template
-
Reverse transcription kit (e.g., QuantiNova Reverse Transcription Kit)
-
qPCR instrument
-
LNA-enhanced forward and reverse primers
-
LNA-enhanced hydrolysis probe (e.g., TaqMan® probe with LNA modifications)
-
qPCR master mix (e.g., QuantiNova Probe PCR Kit)
-
Nuclease-free water
Procedure:
-
Reverse Transcription:
-
Synthesize cDNA from your total RNA sample using a reverse transcription kit according to the manufacturer's protocol. A universal reverse transcription reaction can often be used for multiple targets.[15]
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix on ice. For a typical 20 µL reaction, combine:
-
10 µL 2x qPCR Master Mix
-
1 µL LNA-enhanced forward primer (final concentration 0.2-0.9 µM)
-
1 µL LNA-enhanced reverse primer (final concentration 0.2-0.9 µM)
-
0.5 µL LNA-enhanced probe (final concentration 0.1-0.25 µM)
-
2 µL cDNA template
-
Nuclease-free water to 20 µL
-
-
Mix gently and spin down.
-
-
qPCR Cycling:
-
Set up the qPCR instrument with the following cycling conditions (these may need optimization based on the specific master mix and primers/probe):
-
Initial Denaturation: 95°C for 2 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 5 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Acquire fluorescence data during the annealing/extension step.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target gene and a reference gene.
-
Calculate the relative expression of the target gene using the ΔΔCt method.
-
dot
Caption: LNA qPCR Experimental Workflow.
Signaling Pathway and Logical Relationships
The enhanced binding affinity of LNA oligonucleotides directly influences assay design and performance. The following diagram illustrates the logical relationship between LNA incorporation and its impact on diagnostic assay parameters.
dot
Caption: Impact of LNA on Assay Properties.
Conclusion
LNA-modified oligonucleotides represent a significant advancement in nucleic acid chemistry, offering unparalleled performance in a variety of diagnostic applications.[1] Their high binding affinity, specificity, and stability make them powerful tools for researchers, scientists, and drug development professionals. By following the design guidelines and protocols outlined in these application notes, users can harness the full potential of LNA technology to develop highly sensitive and robust diagnostic assays.
References
- 1. LNA Probes [eurofinsgenomics.com]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. metabion.com [metabion.com]
- 6. Use of locked nucleic acid oligonucleotides to add functionality to plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Custom LNA Oligonucleotides [qiagen.com]
- 10. Synthesis and Properties of Oligonucleotides Containing LNA-Sulfamate and Sulfamide Backbone Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 12. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gene Expression Analysis [qiagen.com]
Application Note & Protocol: Purity Assessment of LNA-A(Bz) Amidite Synthesized Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) modified oligonucleotides are a class of nucleic acid analogs that have gained significant attention in therapeutic and diagnostic applications due to their enhanced binding affinity and specificity to complementary DNA and RNA sequences. The LNA-A(Bz) phosphoramidite, with a benzoyl-protected adenine (B156593) base, is a key building block in the synthesis of these potent antisense oligonucleotides (ASOs) and other modified nucleic acid constructs.[1][2]
The chemical synthesis of oligonucleotides, while highly optimized, is a multi-step process that can introduce various impurities. These impurities can include shorter sequences (n-1, n-2, etc., also known as shortmers), sequences with protecting group failures, or other modifications.[3][4] For therapeutic applications, in particular, rigorous purity assessment is a critical component of quality control to ensure the safety and efficacy of the final product.
This application note provides detailed protocols for the three primary analytical techniques used to assess the purity of LNA-A(Bz) synthesized oligonucleotides: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE).
Experimental Workflow for Purity Assessment
The overall workflow for assessing the purity of a synthesized LNA-A(Bz) containing oligonucleotide involves initial sample preparation followed by analysis using one or more of the orthogonal analytical techniques described below. Each technique provides a different perspective on the purity of the sample, and often, a combination of methods is employed for comprehensive characterization.
Data Presentation: Quantitative Purity Analysis
This section provides representative data for a hypothetical 20-mer LNA-A(Bz) containing oligonucleotide. The data is presented in tabular format for clarity and ease of comparison.
Table 1: IP-RP-HPLC Purity Analysis of a 20-mer LNA-A(Bz) Oligonucleotide
| Peak ID | Retention Time (min) | Area (%) | Identity |
| 1 | 15.2 | 2.5 | n-1 Shortmer |
| 2 | 16.8 | 95.5 | Full-Length Product (FLP) |
| 3 | 17.5 | 2.0 | n+1 Longmer |
Table 2: LC-MS Impurity Identification of a 20-mer LNA-A(Bz) Oligonucleotide
| Observed Mass (Da) | Expected Mass (Da) | Mass Difference (ppm) | Identity |
| 6150.8 | 6150.7 | 1.6 | Full-Length Product (FLP) |
| 5845.6 | 5845.5 | 1.7 | n-1 Shortmer |
| 6455.9 | 6455.9 | 0.0 | n+1 Longmer |
| 6220.8 | 6220.7 | 1.6 | Depurination Product |
Table 3: Capillary Electrophoresis Purity Analysis of a 20-mer LNA-A(Bz) Oligonucleotide
| Peak ID | Migration Time (min) | Area (%) | Identity |
| 1 | 18.5 | 3.0 | n-1 Shortmer |
| 2 | 19.2 | 96.0 | Full-Length Product (FLP) |
| 3 | 19.8 | 1.0 | Other Impurities |
Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC is a powerful technique for separating oligonucleotides based on their hydrophobicity. The negatively charged phosphate (B84403) backbone of the oligonucleotide is paired with a positively charged ion-pairing agent, allowing for interaction with the hydrophobic stationary phase.
Materials:
-
HPLC System: A binary or quaternary HPLC system with a UV detector.
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters XBridge OST C18).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
Sample: LNA-A(Bz) oligonucleotide dissolved in water (0.1-1.0 OD/mL).
Protocol:
-
System Preparation: Equilibrate the HPLC system and column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Sample Injection: Inject 10-20 µL of the oligonucleotide sample.
-
Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 260 nm.
-
Data Analysis: Integrate the peak areas of the chromatogram to determine the relative purity of the full-length product.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, allowing for the identification of impurities based on their mass-to-charge ratio.
Materials:
-
LC-MS System: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.
-
Column: A C18 reversed-phase column suitable for LC-MS analysis of oligonucleotides.
-
Mobile Phase A: 400 mM Hexafluoroisopropanol (HFIP) and 16.3 mM Triethylamine (TEA) in water.[5]
-
Mobile Phase B: Methanol.
-
Sample: LNA-A(Bz) oligonucleotide dissolved in water (5-10 pmol/µL).
Protocol:
-
System Preparation: Equilibrate the LC-MS system and column with a mixture of 90% Mobile Phase A and 10% Mobile Phase B.
-
Sample Injection: Inject 5-10 µL of the oligonucleotide sample.
-
Gradient Elution: Apply a suitable gradient to separate the oligonucleotide and its impurities (e.g., 10% to 50% Mobile Phase B over 25 minutes).
-
Mass Spectrometry: Acquire mass spectra in negative ion mode over a mass range of m/z 500-2500.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weights of the eluting species and compare them to the theoretical masses of the target oligonucleotide and potential impurities.
Capillary Electrophoresis (CE)
CE separates molecules based on their size-to-charge ratio in a capillary filled with a sieving matrix. It offers high resolution for oligonucleotide analysis.[6]
Materials:
-
CE System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: A fused silica (B1680970) capillary (e.g., 50 µm I.D., 30-40 cm length).
-
Sieving Matrix: A commercially available gel or polymer solution for oligonucleotide analysis.
-
Running Buffer: As recommended by the sieving matrix manufacturer, often containing urea (B33335) for denaturation.
-
Sample: LNA-A(Bz) oligonucleotide dissolved in water or a low-salt buffer (0.1-0.5 mg/mL).
Protocol:
-
Capillary Conditioning: Condition the capillary according to the manufacturer's instructions.
-
Capillary Filling: Fill the capillary with the sieving matrix.
-
Sample Injection: Inject the sample using electrokinetic injection (e.g., 5-10 kV for 5-10 seconds).
-
Separation: Apply a voltage of 15-20 kV for separation.
-
Detection: Monitor the migration at 260 nm.
-
Data Analysis: Integrate the peak areas of the electropherogram to calculate the purity of the oligonucleotide. The main peak corresponds to the full-length product, while earlier eluting peaks are typically shorter impurities.[7]
Conclusion
The purity of LNA-A(Bz) synthesized oligonucleotides is paramount for their successful application in research and therapeutic development. The methods outlined in this application note—IP-RP-HPLC, LC-MS, and Capillary Electrophoresis—provide robust and reliable means for the quantitative and qualitative assessment of oligonucleotide purity. The choice of method will depend on the specific requirements of the analysis, with LC-MS providing detailed impurity identification and CE offering high-resolution separation. For comprehensive characterization, a combination of these orthogonal techniques is highly recommended.
References
- 1. [PDF] 7 Purity and Content Analysis of Oligonucleotides by Capillary Gel Electrophoresis | Semantic Scholar [semanticscholar.org]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
Application Note: High-Sensitivity Northern Blotting Using LNA-A(Bz) Amidite-Derived Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Northern blotting is a cornerstone technique in molecular biology for studying gene expression by detecting specific RNA sequences.[1] However, conventional methods often lack the sensitivity required for the detection of low-abundance or short RNA molecules, such as microRNAs (miRNAs).[2][3] Locked Nucleic Acid (LNA) technology offers a powerful solution to this challenge. LNA monomers, including LNA-A(Bz) amidite, are bicyclic nucleic acid analogs that "lock" the ribose sugar in an ideal conformation for hybridization.[4][5] This modification dramatically increases the thermal stability and binding affinity of oligonucleotide probes to their target RNA, leading to significant improvements in sensitivity and specificity.[4][5][6]
This document provides detailed protocols and data on the use of this compound in the synthesis of high-affinity probes and their application in Northern blotting for enhanced RNA detection.
Advantages of LNA-Modified Probes
Probes synthesized using LNA phosphoramidites like this compound offer several key advantages over traditional DNA probes:
-
Enhanced Sensitivity : The high binding affinity of LNA probes results in a dramatic increase in signal intensity, allowing for the detection of low-abundance RNAs.[2][6][7] Studies have shown that LNA-modified probes can increase detection sensitivity by at least 10-fold compared to standard DNA probes.[2][7][8]
-
Superior Specificity : The increased thermal stability allows for the use of higher-stringency washing conditions, which minimizes non-specific binding. This makes it possible to discriminate between highly similar sequences, such as members of the same gene family or single-nucleotide variants.[2][9]
-
Improved Thermal Stability : LNA-RNA duplexes exhibit unprecedented thermal stability, with a significant increase in the melting temperature (Tm) compared to DNA-RNA duplexes.[5][6] This allows for more stringent and reliable hybridization assays.
-
Compatibility : LNA phosphoramidites are fully compatible with standard DNA synthesis chemistry and instrumentation, making the production of LNA-containing oligonucleotides straightforward.[2][4][10]
Quantitative Performance Data
The inclusion of LNA monomers significantly enhances probe performance characteristics compared to conventional DNA probes.
| Feature | Standard DNA Probes | LNA-Modified Probes | Source |
| Relative Sensitivity | 1x | ≥ 10x | [2][7][8] |
| Relative Signal Intensity | 1x | > 20x | [9] |
| Specificity | Good | Excellent (single-base mismatch discrimination) | [2][9] |
| Binding Affinity (Tm) | Standard | Significantly Increased | [5][6] |
| Nuclease Resistance | Low | High (Full-LNA or with modifications) | [6] |
Mechanism of LNA Probe Hybridization
LNA monomers contain a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon of the ribose ring. This bridge locks the sugar in a C3'-endo conformation, which is optimal for forming stable A-type helices characteristic of RNA duplexes. This pre-organization of the sugar-phosphate backbone enhances the strength of base stacking and leads to a more stable and rapid hybridization with the target RNA sequence.
Caption: Mechanism of enhanced LNA probe binding to target RNA.
Experimental Protocols
This section outlines the key methodologies for preparing LNA-modified probes and using them in a Northern blot experiment.
Part 1: Synthesis of LNA-Modified Oligonucleotide Probes
LNA-containing oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry with minor modifications to the synthesis cycle.[2][4][5]
-
Monomer Preparation : Dissolve this compound and other required LNA or DNA phosphoramidites in anhydrous acetonitrile (B52724) to the synthesizer's recommended concentration.
-
Automated Synthesis : Perform oligonucleotide synthesis on an automated DNA synthesizer.
-
Coupling Time : Extend the coupling time for LNA amidites compared to standard DNA amidites. A coupling time of 180-250 seconds is recommended to account for their increased steric hindrance.[5]
-
Oxidation Time : Use a longer oxidation step after LNA monomer coupling. An oxidation time of 45 seconds is suggested to ensure complete conversion of the phosphite (B83602) triester.[5]
-
-
Deprotection and Purification : After synthesis, deprotect the oligonucleotide using concentrated ammonium (B1175870) hydroxide (B78521) and purify it using standard methods like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2]
-
Quality Control : Assess the purity of the final oligonucleotide probe by methods such as HPLC and confirm its molecular mass using mass spectrometry.[2]
Part 2: Northern Blotting Protocol for miRNA Detection
This protocol is optimized for the detection of small RNAs using LNA probes.
1. RNA Extraction and Electrophoresis
-
Extract total RNA from cells or tissues using a standard method (e.g., Trizol).
-
Separate 1-20 µg of total RNA per lane on a 12-15% denaturing polyacrylamide gel containing urea.[3][7]
-
Run the gel at 200-400V until the bromophenol blue dye reaches the bottom.[3] For optimal denaturation, ensure the gel warms up during the pre-run.[3]
2. RNA Transfer to Membrane
-
Transfer the separated RNA from the gel to a positively charged nylon membrane using a semi-dry electroblotting apparatus.
-
After transfer, fix the RNA to the membrane by UV cross-linking (e.g., 120 mJ/cm²).[3][11] Alternatively, for enhanced retention of small RNAs, use chemical cross-linking with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[12]
3. Probe Labeling
-
LNA probes can be end-labeled with either radioactive ([γ-³²P]ATP) or non-radioactive (e.g., digoxigenin, DIG) tags.[12][13]
-
For radioactive labeling, use T4 polynucleotide kinase to label the 5' end of the LNA probe.[12]
-
Purify the labeled probe to remove unincorporated nucleotides.
4. Hybridization
-
Place the membrane in a hybridization bottle or bag and pre-hybridize for at least 30 minutes at the desired temperature (typically 37-60°C) in a suitable hybridization buffer (e.g., PerfectHyb™ Plus).[3]
-
Denature the labeled LNA probe by heating at 95°C for 1 minute, then immediately chill on ice.[3]
-
Add the denatured probe to fresh hybridization buffer and incubate with the membrane overnight at the hybridization temperature.[3] The optimal temperature may need to be determined empirically but is often set ~20-25°C below the calculated Tm of the LNA-RNA duplex.
5. Washing
-
Wash the membrane to remove unbound probe and reduce background. The stringency can be adjusted by altering temperature and salt concentration.[3]
6. Detection
-
Radioactive Probes : Expose the membrane to a phosphor screen or X-ray film at -80°C.[14]
-
Non-Radioactive Probes (DIG) : Incubate the membrane with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by incubation with a chemiluminescent substrate.[11] Image the resulting signal using a chemiluminescence imager.
Experimental Workflow
The following diagram illustrates the complete workflow for Northern blotting using LNA-modified probes.
Caption: Workflow for Northern blotting using LNA-modified probes.
Conclusion
The use of this compound for the synthesis of LNA-modified probes provides a robust and highly sensitive method for RNA detection via Northern blotting. This technology overcomes the limitations of traditional DNA probes, enabling researchers to confidently detect and quantify low-abundance and short RNA species with exceptional specificity. The compatibility of LNA chemistry with standard oligo synthesis makes this powerful tool accessible for a wide range of applications in gene expression analysis and molecular diagnostics.
References
- 1. Northern blot - Wikipedia [en.wikipedia.org]
- 2. Sensitive and specific detection of microRNAs by northern blot analysis using LNA-modified oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosyn.com [biosyn.com]
- 4. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive and specific detection of microRNAs by northern blot analysis using LNA-modified oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Custom LNA mRNA Detection Probes [qiagen.com]
- 10. LNA Phosphoramidites [qiagen.com]
- 11. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Northern & Southern Blot Protocols [sigmaaldrich.com]
Troubleshooting & Optimization
Low coupling efficiency of LNA-A(Bz) amidite during synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with LNA-A(Bz) amidite during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used?
This compound is a phosphoramidite (B1245037) building block used in automated oligonucleotide synthesis to incorporate a Locked Nucleic Acid (LNA) adenosine (B11128) analogue into a growing oligonucleotide chain. The benzoyl (Bz) group protects the exocyclic amine of adenine (B156593) during synthesis. LNA modifications are employed to enhance the thermal stability, binding affinity, and nuclease resistance of oligonucleotides, which is particularly beneficial for applications such as antisense therapy, diagnostics, and molecular probes.[1]
Q2: What are the primary causes of low coupling efficiency with this compound?
Low coupling efficiency with this compound is often attributed to a combination of factors:
-
Steric Hindrance: The rigid, bicyclic structure of the LNA monomer is more sterically hindered than standard DNA phosphoramidites. This bulkiness can slow down the coupling reaction with the 5'-hydroxyl group of the growing oligonucleotide chain.[2]
-
Moisture Contamination: Phosphoramidites are highly sensitive to moisture. Water can react with the activated phosphoramidite, leading to its hydrolysis and preventing it from coupling to the oligonucleotide. It is critical to maintain anhydrous conditions throughout the synthesis process.[3]
-
Suboptimal Activator Performance: The choice and concentration of the activator are crucial. A weak or degraded activator may not be sufficient to efficiently catalyze the coupling of the sterically hindered LNA amidite.[4][5]
-
Inadequate Coupling Time: Due to steric hindrance, LNA amidites require a longer coupling time compared to standard DNA amidites to ensure the reaction proceeds to completion.[2]
Q3: How can I assess the coupling efficiency of this compound during synthesis?
The most common method for monitoring coupling efficiency in real-time is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step. A consistent and strong orange-colored signal at each cycle indicates high coupling efficiency. A noticeable drop in the signal after the this compound addition step suggests a coupling problem.
Q4: What activators are recommended for LNA amidite coupling?
For sterically hindered phosphoramidites like LNA amidites, more reactive activators than the standard 1H-Tetrazole are often recommended. Commonly used activators include:
The optimal choice may depend on your synthesizer and specific sequence. For particularly challenging syntheses, DCI is a good option due to its high nucleophilicity.[5]
Q5: Can I use the same deprotection protocol for oligonucleotides containing LNA-A(Bz)?
Generally, LNA-containing oligonucleotides are compatible with standard deprotection protocols. However, it is advisable to avoid using methylamine (B109427) for deprotection when the oligonucleotide contains Me-Bz-C-LNA, as this can lead to an unwanted N4-methyl modification.[2]
Troubleshooting Guide
Low coupling efficiency of this compound can be a significant challenge. This guide provides a systematic approach to identify and resolve the issue.
Diagram: Troubleshooting Workflow for Low LNA-A(Bz) Coupling Efficiency
Caption: A logical workflow for troubleshooting low this compound coupling efficiency.
Data Presentation: Recommended Synthesis Parameters
The following tables summarize recommended synthesis parameters for LNA amidites compared to standard DNA amidites.
Table 1: Recommended Coupling and Oxidation Times
| Amidite Type | Synthesizer | Recommended Coupling Time | Recommended Oxidation Time |
| Standard DNA | ABI / Expedite | 30 seconds | 15-30 seconds |
| LNA Amidites | ABI | 180 seconds (3 minutes) | 45 seconds |
| LNA Amidites | Expedite | 250 seconds (~4 minutes) | 45 seconds |
| LNA Amidites | General | Up to 360 seconds (6 minutes) for >99% efficiency | 45 seconds |
Data compiled from various sources.[2]
Table 2: Activator Recommendations
| Activator | Typical Concentration | Recommended Use |
| 1H-Tetrazole | 0.45 M - 0.5 M | Standard DNA synthesis; may be less effective for LNA. |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | General purpose, good for RNA and LNA synthesis.[5] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~0.33 M | Recommended for sterically hindered monomers like those in RNA and LNA synthesis.[5] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | Recommended for long oligonucleotides and large-scale synthesis; highly effective for LNA.[5] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
Maintaining anhydrous conditions is critical for high coupling efficiency.
Methodology:
-
Start with high-quality, DNA synthesis grade acetonitrile (ACN) with a specified low water content (<30 ppm).
-
To further dry the ACN, it can be passed through a column of activated molecular sieves (3 Å) just before use on the synthesizer.
-
Alternatively, add activated molecular sieves to the ACN bottle on the synthesizer and allow it to stand for at least 24 hours before use.
-
Always handle ACN under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of moisture.
Protocol 2: Optimized Coupling of this compound
This protocol outlines the key steps for optimizing the coupling of this compound on a standard automated synthesizer.
Reagents and Materials:
-
High-quality, dry LNA-A(Bz) phosphoramidite
-
Anhydrous acetonitrile (ACN)
-
Recommended activator solution (e.g., 0.25 M DCI in ACN)
-
Standard synthesis reagents (deblocking, capping, and oxidizing solutions)
-
DNA/RNA synthesizer
Procedure:
-
Reagent Preparation:
-
Allow the LNA-A(Bz) phosphoramidite vial to warm to room temperature in a desiccator before opening to prevent moisture condensation.
-
Dissolve the LNA-A(Bz) phosphoramidite in anhydrous ACN to the desired concentration (typically 0.1 M to 0.15 M) under an inert atmosphere (argon or dry nitrogen).
-
Ensure the activator solution is fresh and at the recommended concentration.
-
-
Synthesizer Setup:
-
Ensure all synthesizer lines are dry by performing several washes with anhydrous ACN.
-
Install the freshly prepared this compound and activator solutions on the synthesizer.
-
-
Synthesis Cycle Modification:
-
Program the synthesis cycle to extend the coupling time for the this compound. A starting point of 3-6 minutes is recommended.
-
Extend the oxidation time to 45 seconds following the LNA coupling step.[2]
-
-
Execution and Monitoring:
-
Initiate the oligonucleotide synthesis.
-
Monitor the trityl cation release at each step. Pay close attention to the signal after the LNA-A(Bz) coupling step to assess its efficiency.
-
-
Post-Synthesis:
-
Cleave and deprotect the oligonucleotide using standard protocols, keeping in mind any specific recommendations for LNA-containing sequences.
-
Purify and analyze the final product using HPLC and mass spectrometry to confirm the identity and purity of the full-length oligonucleotide.
-
Diagram: this compound Coupling Pathway
Caption: The chemical pathway for coupling an LNA-A(Bz) phosphoramidite during synthesis.
References
Technical Support Center: Optimizing LNA Phosphoramidite Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of Locked Nucleic Acid (LNA) phosphoramidite (B1245037) coupling reactions. It is designed for researchers, scientists, and professionals in drug development who utilize LNA oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is a longer coupling time required for LNA phosphoramidites compared to standard DNA phosphoramidites?
A1: LNA phosphoramidites are more sterically hindered than their DNA counterparts due to the methylene (B1212753) bridge that locks the ribose ring in an N-type conformation.[1][2][3] This increased bulkiness slows down the kinetics of the coupling reaction, necessitating extended coupling times to achieve high coupling efficiencies, often in the range of 99%.[4][5]
Q2: What is the impact of the activator choice on LNA coupling efficiency?
A2: The choice of activator is critical for efficient LNA coupling. More acidic activators can enhance coupling kinetics, which is beneficial for sterically demanding LNA monomers.[6] However, overly acidic activators may lead to premature removal of the 5'-dimethoxytrityl (DMT) protecting group, causing unwanted side reactions like dimer additions.[6][7] Activators like 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (B129182) (DCI) are often used to balance activation speed and minimize side reactions.[6][8][9]
Q3: Can LNA phosphoramidites be used with standard DNA synthesis protocols?
A3: While LNA oligonucleotides can be synthesized using standard phosphoramidite chemistry on automated DNA synthesizers, modifications to the standard protocols are necessary.[2] Key adjustments include longer coupling times and potentially longer oxidation times to accommodate the slower reaction kinetics of LNA monomers.[1][2]
Q4: How does the presence of moisture affect LNA coupling reactions?
A4: Moisture significantly reduces coupling efficiency by reacting with the activated phosphoramidite, rendering it incapable of coupling to the growing oligonucleotide chain.[8][] This leads to an increase in truncated sequences (n-1 shortmers).[] It is crucial to use anhydrous solvents and reagents to maintain high coupling efficiency.[8][]
Q5: Are there specific deprotection considerations for LNA-containing oligonucleotides?
A5: LNA-containing oligonucleotides can generally be deprotected using standard protocols.[1][2] However, for certain modified LNA bases, such as Me-Bz-C-LNA, it is advisable to avoid strong amines like methylamine (B109427) during deprotection to prevent the formation of undesired N4-methyl modifications.[2]
Troubleshooting Guide
This guide addresses common problems encountered during LNA phosphoramidite coupling reactions.
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the full-length oligonucleotide.
-
High proportion of truncated sequences (n-1 shortmers) observed during HPLC or mass spectrometry analysis.
-
Faint trityl color release during the deblocking step of subsequent cycles.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Coupling Time | LNA phosphoramidites require longer coupling times due to steric hindrance.[1][2] Extend the coupling time significantly compared to standard DNA amidites. |
| Suboptimal Activator | The activator may not be potent enough for the sterically hindered LNA monomer. Consider using a more acidic activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).[9] |
| Moisture Contamination | Water hydrolyzes the activated phosphoramidite.[] Ensure all reagents (acetonitrile, activator, phosphoramidite) are anhydrous.[8] Consider drying reagents over molecular sieves.[11] |
| Degraded Phosphoramidite | LNA phosphoramidites can degrade if not stored properly. Store amidites under inert gas at the recommended temperature and check for purity before use. |
| Secondary Structure Formation | GC-rich sequences can form secondary structures that hinder reagent access.[][] Using co-solvents or modified nucleotides may help disrupt these structures.[] |
Issue 2: Formation of n+1 Species (Dimer Addition)
Symptoms:
-
A significant peak corresponding to the mass of the desired product plus an additional nucleotide is observed in the mass spectrum.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Premature Detritylation | Highly acidic activators can cause premature removal of the 5'-DMT group from the phosphoramidite in solution, leading to the formation of dimers that get incorporated.[6][8] |
| Inappropriate Activator | Avoid overly acidic activators, especially for dG phosphoramidites which are more prone to detritylation.[8] DCI, which is less acidic than tetrazole derivatives but a better nucleophile, can be a good alternative to minimize this side reaction.[8] |
Issue 3: Base Modification or Depurination
Symptoms:
-
Unexpected peaks in HPLC or mass spectrometry analysis corresponding to modified or abasic sites.
-
Loss of purine (B94841) bases (A, G) during synthesis.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Prolonged Acid Exposure | Repeated exposure to the acidic deblocking solution can lead to depurination, especially for purine-rich sequences.[] |
| Harsh Deprotection Conditions | Certain protecting groups on LNA bases may be sensitive to specific deprotection reagents.[2] |
| Side Reactions with Activator | Some activators can react with the O6 position of guanosine.[13] |
Quantitative Data Summary
Table 1: Recommended Coupling Times for LNA vs. DNA
| Monomer Type | Recommended Coupling Time | Synthesizer Example |
| Standard DNA | 30 - 120 seconds | ABI / Expedite |
| LNA | 180 - 360 seconds[2][4][5] | ABI / Expedite |
| Sterically Demanding LNA | Up to 15 minutes (manual coupling)[14] | Manual Synthesis |
Table 2: Common Activators for LNA Synthesis
| Activator | pKa | Typical Concentration | Notes |
| 1H-Tetrazole | 4.9[6] | 0.25 - 0.5 M | Standard activator, may be less efficient for some LNAs.[6] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3[6] | 0.25 - 0.75 M | More acidic and soluble than 1H-Tetrazole, good for LNA.[9] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1[8] | ~0.33 M | Strong activator, effective for RNA and potentially LNA synthesis.[9] |
| 4,5-Dicyanoimidazole (DCI) | 5.2[8] | 0.25 - 1.0 M | Less acidic but a strong nucleophile, minimizes premature detritylation.[7][8] |
Table 3: Recommended Oxidation Times
| Monomer Type | Reagent | Recommended Oxidation Time |
| Standard DNA | 0.02 M Iodine | ~30 seconds |
| LNA | 0.02 M Iodine | 45 seconds[1][2] |
Experimental Protocols
Protocol 1: Standard LNA Phosphoramidite Coupling Cycle on an Automated Synthesizer
This protocol outlines the key steps for a single coupling cycle of an LNA phosphoramidite.
-
Deblocking (Detritylation):
-
The 5'-DMT protecting group of the terminal nucleotide on the solid support is removed using a 3% solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[15]
-
The column is washed thoroughly with anhydrous acetonitrile (B52724) to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
The LNA phosphoramidite (typically 0.1 M in anhydrous acetonitrile) and an activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile) are delivered simultaneously to the synthesis column.
-
The reaction is allowed to proceed for an extended coupling time (e.g., 3-6 minutes) to ensure complete reaction.[4][5]
-
Following the coupling, the column is washed with acetonitrile.
-
-
Capping:
-
Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.[13] This is typically done with a two-part capping reagent (Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF).
-
-
Oxidation:
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.[]
-
This is achieved by treating the support with a solution of iodine (e.g., 0.02 M) in a mixture of THF, pyridine, and water for an extended period (e.g., 45 seconds).[1][2]
-
The column is then washed with acetonitrile to remove the oxidation reagent.
-
-
Cycle Repetition:
-
The cycle (Steps 1-4) is repeated for each subsequent monomer to be added to the growing oligonucleotide chain.
-
Protocol 2: Post-Synthesis Cleavage and Deprotection
-
Phosphate Deprotection:
-
The cyanoethyl protecting groups are removed from the phosphate backbone. This can be achieved by treating the support with a solution of 10% diethylamine (B46881) in acetonitrile for 5-15 minutes.[8][16][17]
-
-
Cleavage from Support and Base Deprotection:
-
The oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases are removed simultaneously.
-
A common method involves incubating the support in a solution of concentrated ammonium (B1175870) hydroxide (B78521) or an ammonium hydroxide/methylamine (AMA) mixture.[18][19]
-
Standard Conditions: Concentrated ammonium hydroxide at 55°C for 8-16 hours.[19]
-
UltraFAST Conditions: AMA (1:1 v/v) at 65°C for 10-15 minutes (Note: Requires Ac-dC phosphoramidite).[18][19]
-
-
Purification:
-
The final deprotected oligonucleotide is purified using methods such as reverse-phase HPLC, ion-exchange HPLC, or gel electrophoresis.
-
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Optimizing anti-gene oligonucleotide ‘Zorro-LNA’ for improved strand invasion into duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 16. glenresearch.com [glenresearch.com]
- 17. An LNA-amide modification that enhances the cell uptake and activity of phosphorothioate exon-skipping oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. glenresearch.com [glenresearch.com]
- 19. glenresearch.com [glenresearch.com]
Technical Support Center: Synthesis of Long LNA Oligonucleotides
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the synthesis of long LNA (Locked Nucleic Acid) oligonucleotides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower yield for our long LNA oligonucleotides compared to standard DNA synthesis. What are the primary causes?
A1: Lower than expected yields in long LNA oligonucleotide synthesis are a common challenge and can be attributed to several factors:
-
Reduced Coupling Efficiency of LNA Monomers: LNA phosphoramidites, particularly LNA-G, can exhibit lower coupling efficiencies compared to their standard DNA counterparts. This effect is cumulative, leading to a substantial decrease in the yield of the full-length product as the oligonucleotide chain elongates.[1]
-
Steric Hindrance: The rigid, bicyclic structure of LNA monomers can create steric hindrance during the coupling reaction, slowing down the kinetics and preventing complete reaction, especially in sterically crowded regions of the growing oligonucleotide.
-
Reagent Quality and Water Content: The presence of moisture in reagents, especially in the acetonitrile (B52724) (ACN) diluent and the activator, is a critical factor that reduces coupling efficiency.[1] Water can hydrolyze the phosphoramidite (B1245037), rendering it inactive for coupling. It is crucial to use anhydrous solvents and fresh, high-quality reagents.
-
Secondary Structure Formation: Long LNA-containing sequences can form stable secondary structures (e.g., hairpins) on the solid support, which can hinder the accessibility of the 5'-hydroxyl group for subsequent coupling steps.
-
Suboptimal Deprotection: Incomplete removal of protecting groups can lead to a variety of side products and reduce the yield of the desired full-length oligonucleotide.
Q2: What are the most common impurities observed in the synthesis of long LNA oligonucleotides?
A2: The primary impurities encountered are shorter, failure sequences (n-1, n-2, etc.) resulting from incomplete coupling at each step. Other common impurities include:
-
Sequences with Deletions: If a 5'-hydroxyl group is not successfully deblocked (detritylated), it cannot react in the subsequent coupling step, leading to a deletion in the final sequence.
-
N+1 Sequences: These can arise from issues such as the phosphoramidite of one base reacting with another before coupling to the growing chain.
-
Depurinated Fragments: Prolonged exposure to the acidic deblocking solution can cause the cleavage of the glycosidic bond between a purine (B94841) base (A or G) and the sugar, leading to abasic sites and chain cleavage.
-
Side-Reaction Products: An example is the N3-cyanoethylation of thymidine (B127349) residues, which can occur during the final deprotection step.[1]
Q3: How can we improve the coupling efficiency of LNA monomers?
A3: To enhance the coupling efficiency of LNA monomers, consider the following strategies:
-
Extended Coupling Times: Doubling the standard coupling time for LNA monomers can help drive the reaction to completion.
-
Use of a Stronger Activator: Activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are more potent than 1H-Tetrazole and can improve coupling efficiency.
-
Increased Phosphoramidite Concentration: Using a higher concentration of the LNA phosphoramidite solution can help to overcome slower reaction kinetics.
-
Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents to prevent hydrolysis of the phosphoramidites.[1] Using fresh reagents is also highly recommended.
Q4: What is the recommended purification strategy for long LNA oligonucleotides?
A4: The choice of purification method depends on the length of the oligonucleotide, the desired purity, and the scale of the synthesis. For long LNA oligonucleotides, the following methods are commonly used:
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers the highest resolution and is recommended for purifying very long oligonucleotides (≥50 bases) to achieve high purity (>95%).[2] However, the recovery yield from PAGE is typically lower than with HPLC methods.
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): AEX-HPLC separates oligonucleotides based on the number of phosphate (B84403) groups. It provides excellent resolution for oligonucleotides up to about 40-50 bases and can be effective for sequences prone to secondary structures due to the use of denaturing conditions (high pH).[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates based on hydrophobicity. It is very effective for "trityl-on" purification, where the full-length product retains the hydrophobic dimethoxytrityl (DMT) group.[3] However, the resolution of RP-HPLC decreases with increasing oligonucleotide length, making it less ideal for very long oligos (>50-80 bases).[4]
Troubleshooting Guides
Issue 1: Low Yield of Full-Length Product
This is one of the most frequent issues encountered in the synthesis of long LNA oligonucleotides. The following workflow can help diagnose and resolve the problem.
Troubleshooting Workflow for Low Yield
References
LNA-A(Bz) amidite degradation and stability issues.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LNA-A(Bz) amidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a phosphoramidite (B1245037) building block used in the chemical synthesis of oligonucleotides. "LNA" stands for Locked Nucleic Acid, a class of modified nucleic acid analogs where the ribose ring is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1] This conformational restriction significantly increases the thermal stability of duplexes formed with complementary DNA and RNA strands.[1][2] The "A(Bz)" denotes that the adenine (B156593) base is protected with a benzoyl (Bz) group. This compound is frequently used in the synthesis of antisense oligonucleotides (ASOs) and other therapeutic nucleic acids due to the enhanced binding affinity and nuclease resistance conferred by the LNA modification.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to prevent degradation of this compound. It should be stored at 4°C and protected from light.[4] When prepared as a stock solution, it is recommended to store it at -20°C for up to one month or at -80°C for up to six months, always protected from light.[4][5] It is crucial to handle the amidite under an inert gas atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen, which can lead to hydrolysis and oxidation.[6]
Q3: Are there special considerations for oligonucleotide synthesis using this compound compared to standard DNA amidites?
A3: Yes, due to the steric hindrance of the LNA monomer, modifications to standard phosphoramidite chemistry protocols are necessary. A longer coupling time is required to ensure efficient incorporation into the growing oligonucleotide chain.[2][7] Recommended coupling times are typically around 180-250 seconds.[2] Additionally, the oxidation step following coupling needs to be extended, with an optimal time of around 45 seconds using standard iodine oxidation.[2]
Q4: What are the recommended deprotection methods for oligonucleotides containing LNA-A(Bz) residues?
A4: Oligonucleotides containing LNA-A(Bz) can generally be deprotected using standard protocols.[2] However, it is advisable to avoid using methylamine (B109427) for deprotection if the oligonucleotide also contains Me-Bz-C-LNA, as this can lead to an N4-methyl modification.[2][7] Common deprotection reagents include ammonium (B1175870) hydroxide. For sensitive oligonucleotides, milder deprotection strategies such as using potassium carbonate in methanol (B129727) may be considered.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency of this compound | 1. Insufficient Coupling Time: LNA amidites are more sterically hindered than standard DNA amidites.[2] 2. Degraded Amidite: Exposure to moisture or air can lead to hydrolysis of the phosphoramidite.[6] 3. Suboptimal Activator: The choice and concentration of the activator can impact coupling efficiency. | 1. Increase Coupling Time: Extend the coupling time to at least 180-250 seconds.[2] 2. Use Fresh Amidite: Dissolve fresh this compound in anhydrous acetonitrile (B52724) before synthesis. Ensure proper storage and handling under inert gas. 3. Optimize Activator: Use a suitable activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT), at the recommended concentration. |
| Poor Yield of Full-Length Oligonucleotide | 1. Incomplete Oxidation: The phosphite (B83602) triester formed after coupling is unstable and requires complete oxidation to the stable phosphate (B84403) triester.[9] 2. Depurination: The use of strong acids like trichloroacetic acid (TCA) for detritylation can cause depurination, especially at adenosine (B11128) and guanosine (B1672433) residues.[10] | 1. Extend Oxidation Time: Increase the oxidation time to at least 45 seconds.[2] 2. Use a Milder Deblocking Agent: Consider using a weaker acid, such as dichloroacetic acid (DCA), for the detritylation step to minimize depurination. |
| Presence of N+1 Species in Final Product | 1. GG Dimer Formation: Acidic activators can cause a small amount of detritylation of the dG phosphoramidite during coupling, leading to the formation and incorporation of a GG dimer.[10] | 1. Optimize Activator and Coupling Conditions: While challenging to eliminate completely, using the appropriate activator and minimizing coupling times where possible can help reduce this side reaction. |
| Modification of Adenine Base During Deprotection | 1. Inappropriate Deprotection Reagent: Certain deprotection reagents can react with the exocyclic amine of the adenine base. | 1. Use Standard Deprotection Conditions: Stick to well-established deprotection protocols using reagents like ammonium hydroxide. Avoid harsh conditions or reagents known to cause base modifications. |
Experimental Protocols
Protocol 1: Assessment of this compound Solution Stability
-
Preparation of Amidite Solution: Dissolve this compound in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M) under an inert argon atmosphere.
-
Storage: Aliquot the solution into sealed vials and store them under different conditions (e.g., room temperature on the synthesizer, 4°C, -20°C).
-
Sampling: At regular time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), take a sample from each storage condition.
-
Analysis: Analyze the samples using ³¹P NMR or HPLC.
-
³¹P NMR: The active phosphoramidite will have a characteristic chemical shift around 149 ppm. The appearance of peaks around 7-8 ppm and 0-2 ppm indicates the presence of H-phosphonate and phosphate species, respectively, which are degradation products.
-
HPLC: Use a reverse-phase HPLC method to separate the intact amidite from its degradation products. Quantify the purity by integrating the peak areas.
-
-
Data Evaluation: Plot the percentage of intact amidite as a function of time for each storage condition to determine the stability profile.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for LNA oligonucleotide synthesis.
References
- 1. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glpbio.cn [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. biotage.com [biotage.com]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: Oligonucleotide Synthesis & Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of benzoyl groups from Locked Nucleic Acid (LNA)-A residues in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete deprotection of the N6-benzoyl group from LNA-A residues?
A1: Incomplete deprotection of the N6-benzoyl group on LNA-A residues is primarily attributed to two factors:
-
Steric Hindrance: The rigid, bicyclic structure of the LNA monomer can sterically hinder the approach of the deprotection reagent to the benzoyl group, slowing down the cleavage reaction compared to standard DNA or RNA residues.
-
Suboptimal Deprotection Conditions: Insufficient reaction time, inadequate temperature, or the use of a deprotection reagent that is too mild can lead to incomplete removal of the benzoyl group.[1][2]
Q2: Are there any known side reactions to be aware of when deprotecting oligonucleotides containing benzoyl-protected LNA-A?
A2: Yes. When using deprotection reagents containing methylamine (B109427), such as a 1:1 mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (AMA), a common side reaction is the transamination of the N6-benzoyl group on adenosine. This results in the formation of an N6-methyl-LNA-A modification.[1] Therefore, for oligonucleotides containing benzoyl-protected LNA-A, it is advisable to avoid deprotection with methylamine-containing reagents.
Q3: Can I use "UltraMild" deprotection conditions for oligonucleotides containing benzoyl-LNA-A?
A3: "UltraMild" deprotection conditions, such as using potassium carbonate in methanol, are generally not sufficient to remove the more stable benzoyl protecting group from LNA-A residues.[1] These conditions are typically reserved for more labile protecting groups like acetyl (Ac) or phenoxyacetyl (Pac).
Q4: How can I confirm that the benzoyl group has been completely removed?
A4: The completeness of the deprotection reaction should be monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can separate the fully deprotected oligonucleotide from its benzoyl-protected counterpart. The protected species will have a longer retention time due to its increased hydrophobicity.[1]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry can definitively identify the presence of any remaining benzoyl groups by a corresponding mass shift in the final product.
Troubleshooting Guide: Incomplete Deprotection of Benzoyl-LNA-A
This guide provides a systematic approach to troubleshooting and resolving incomplete deprotection of benzoyl groups from LNA-A residues.
Problem: Analysis (HPLC/MS) indicates the presence of residual benzoyl groups on LNA-A residues after deprotection.
Visualizing the Troubleshooting Process:
Caption: Troubleshooting decision tree for incomplete benzoyl-LNA-A deprotection.
Possible Causes and Recommended Solutions
| Possible Cause | Recommended Solution |
| Use of an Inappropriate Deprotection Reagent | For oligonucleotides containing benzoyl-protected LNA-A, the use of Ammonium Hydroxide/Methylamine (AMA) is not recommended due to the potential for a side reaction leading to N6-methyl-LNA-A.[1] Standard deprotection with concentrated ammonium hydroxide is the preferred method. |
| Insufficient Deprotection Time and/or Temperature | The steric bulk of the LNA scaffold can slow the rate of benzoyl group removal. It is crucial to ensure that the deprotection is carried out for a sufficient duration and at the recommended temperature. For standard deprotection with ammonium hydroxide, a common condition is heating at 55°C for 8-16 hours.[1] If incomplete deprotection is still observed, extending the incubation time may be necessary. |
| Multiple Contiguous LNA-A Residues | Sequences with several LNA-A residues in a row may exhibit increased resistance to deprotection due to cumulative steric hindrance. In such cases, extending the deprotection time beyond the standard protocol is advisable. |
| Degraded Deprotection Reagent | Concentrated ammonium hydroxide can lose its potency over time. Always use a fresh, unopened bottle of ammonium hydroxide for consistent results. |
Quantitative Data on Deprotection Conditions
| Deprotection Reagent | Temperature | Time | Applicability & Notes |
| Concentrated Ammonium Hydroxide | Room Temp. | 12-24 h | Standard, reliable method. May require longer times for LNA-A.[3] |
| Concentrated Ammonium Hydroxide | 55-65 °C | 2-8 h | Faster than room temperature. Recommended starting point for LNA-A.[3] |
| Ammonium Hydroxide / Methylamine (AMA) (1:1 v/v) | 65 °C | 10-15 min | Not recommended for Benzoyl-LNA-A due to potential for N6-methylation.[1] |
| 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 h | "UltraMild" conditions. Ineffective for removing the stable benzoyl group.[1][4] |
Experimental Protocols
Protocol 1: Standard Deprotection using Aqueous Ammonia
This protocol is the recommended starting point for the deprotection of oligonucleotides containing benzoyl-LNA-A residues.
Materials:
-
Oligonucleotide synthesized on solid support (e.g., CPG)
-
Concentrated ammonium hydroxide (28-30%)
-
Screw-cap, chemically resistant vials
-
Heating block or oven
Workflow Diagram:
Caption: Standard workflow for cleavage and deprotection of oligonucleotides.
Procedure:
-
Cleavage from Support:
-
Place the solid support containing the synthesized oligonucleotide into a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly and incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[1]
-
-
Deprotection of Nucleobases:
-
Ensure the vial is tightly sealed and place it in a heating block or oven set to 55°C.
-
Incubate for 8-16 hours. For sequences with multiple LNA-A residues, extending the incubation time to the upper end of this range is recommended.[1]
-
-
Work-up:
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial in a well-ventilated fume hood.
-
Evaporate the ammonium hydroxide to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water for analysis and subsequent purification.
-
Protocol 2: Analysis of Deprotection by RP-HPLC
Materials:
-
Crude deprotected oligonucleotide sample
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Preparation:
-
Dissolve the dried oligonucleotide pellet in an appropriate volume of Mobile Phase A.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with your starting gradient conditions.
-
Inject the sample onto the column.
-
Run a suitable gradient to separate the components. A typical gradient might be 5-30% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
-
Data Interpretation:
-
The main peak corresponds to the fully deprotected oligonucleotide.
-
A later-eluting peak, if present, is indicative of the more hydrophobic, benzoyl-protected species.[1] The presence of such a peak confirms incomplete deprotection.
-
References
LNA-Modified Oligonucleotides: A Technical Support Guide to Purification Challenges
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA)-modified oligonucleotides offer significant advantages in research and therapeutic applications due to their enhanced binding affinity and stability. However, these same properties can present unique challenges during purification. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate these complexities and achieve high-purity LNA-modified oligonucleotides.
Troubleshooting Guide: Common Purification Issues and Solutions
Researchers may encounter several common problems during the purification of LNA-modified oligonucleotides. This guide provides a structured approach to identifying and resolving these issues.
Problem 1: Low Purity of the Full-Length Product
Symptom: Analysis by HPLC or PAGE shows significant levels of impurities, such as shortmers (n-1, n-2) and other synthesis-related byproducts.
Possible Causes & Solutions:
-
Inefficient Synthesis: The inherent complexity of solid-phase synthesis can lead to a higher prevalence of failure sequences. LNA monomers can sometimes have slightly lower coupling efficiencies compared to standard DNA or RNA monomers.
-
Solution: Optimize synthesis conditions, including coupling time and activators, to maximize the yield of the full-length product.
-
-
Inadequate Purification Method: The chosen purification method may not have sufficient resolution to separate the full-length LNA oligonucleotide from closely related impurities.[1]
-
Solution: Consider a higher resolution purification technique. For example, if reverse-phase HPLC (RP-HPLC) is yielding insufficient purity, polyacrylamide gel electrophoresis (PAGE) may provide better separation based on size.[2][3] Anion-exchange HPLC (AEX-HPLC) is also a powerful technique for resolving oligonucleotides based on charge.[2][4]
-
-
Formation of Secondary Structures: The high affinity of LNA modifications can promote the formation of stable secondary structures (e.g., hairpins), which can affect chromatographic behavior and co-elute with impurities.
Problem 2: Low Recovery of the Purified Oligonucleotide
Symptom: The final yield of the purified LNA-modified oligonucleotide is significantly lower than expected.
Possible Causes & Solutions:
-
Adsorption to Purification Matrix: The modified nature of LNA oligonucleotides can lead to non-specific binding to chromatography columns or other purification media.
-
Solution: Optimize the mobile phase composition. For RP-HPLC, adjusting the concentration and type of ion-pairing reagent can improve recovery. For AEX-HPLC, optimizing the salt gradient and pH can be beneficial.[7]
-
-
Loss During Extraction from Gel (PAGE): The process of eluting the oligonucleotide from the polyacrylamide gel slice can be inefficient.[8]
-
Solution: Ensure the gel slice is thoroughly crushed and use an optimized elution buffer. Soaking the gel for an extended period (e.g., overnight) at room temperature or a slightly elevated temperature can improve recovery.[9]
-
-
Precipitation: LNA oligonucleotides, particularly those with hydrophobic modifications, may precipitate during purification or subsequent processing steps.
-
Solution: Ensure the oligonucleotide remains solubilized by adjusting the buffer composition and avoiding excessively high concentrations.
-
Problem 3: Co-elution of Impurities
Symptom: Analytical chromatography shows one or more peaks that overlap with the main product peak, indicating the presence of impurities with similar properties.
Possible Causes & Solutions:
-
Similar Hydrophobicity or Charge: Certain synthesis-related impurities, such as diastereomers (in the case of phosphorothioate (B77711) modifications) or oligonucleotides with minor base modifications, can have very similar properties to the full-length product, making separation challenging.[10]
-
Solution: Employ orthogonal purification methods. For instance, initial purification by RP-HPLC, which separates based on hydrophobicity, can be followed by AEX-HPLC, which separates based on charge.[8] This two-step process can effectively remove impurities that co-elute in a single dimension.
-
-
Presence of "Longmers": In some cases, impurities that are longer than the target sequence (n+1) can be generated during synthesis and may be difficult to resolve.[4]
Frequently Asked Questions (FAQs)
Q1: Which purification method is best for LNA-modified oligonucleotides?
The optimal purification method depends on the length of the oligonucleotide, the nature of the modifications, and the required purity for the downstream application.[2]
-
Reverse-Phase HPLC (RP-HPLC): Effective for shorter oligonucleotides (typically <50 bases) and those with hydrophobic modifications.[8] It is often a good initial purification step.
-
Anion-Exchange HPLC (AEX-HPLC): Excellent for separating oligonucleotides based on the number of phosphate (B84403) groups (charge). It is particularly useful for resolving sequences with significant secondary structure due to the use of denaturing high pH mobile phases.[2] AEX-HPLC is recommended for LNA-modified oligonucleotides.[2]
-
Polyacrylamide Gel Electrophoresis (PAGE): Offers the highest resolution, especially for longer oligonucleotides (>50 bases), and is very effective at removing shorter failure sequences (n-1).[2][8] However, it generally results in lower yields compared to HPLC methods.[1]
Q2: What purity level can I expect from different purification methods?
Purity levels can vary based on the initial crude quality and the specific oligonucleotide sequence. The following table provides a general comparison.
| Purification Method | Typical Purity for LNA Oligos | Typical Recovery |
| Reverse-Phase HPLC (RP-HPLC) | >85% | 50-70%[1] |
| Anion-Exchange HPLC (AEX-HPLC) | >95% for oligos up to 50 bases[2] | High |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | 20-50%[1] |
Q3: How do LNA modifications affect purification by RP-HPLC?
LNA modifications increase the hydrophilicity of an oligonucleotide. This can lead to earlier elution from the RP-HPLC column compared to an unmodified oligonucleotide of the same length. The choice of ion-pairing reagent and the gradient of the organic solvent in the mobile phase may need to be adjusted to achieve optimal separation.
Q4: Can I use the same purification protocol for my LNA-modified oligonucleotide as for a standard DNA/RNA oligo?
While the general principles are the same, protocols often require optimization for LNA-modified oligonucleotides. Due to their higher affinity and potential for secondary structure formation, you may need to adjust parameters such as temperature, mobile phase composition, and gradient slopes to achieve the desired purity and recovery.[6]
Q5: What are the most common impurities found in crude LNA oligonucleotide samples?
Common impurities are similar to those in standard oligonucleotide synthesis and include:
-
Shortmer sequences (n-x): Truncated products resulting from incomplete coupling reactions.[11]
-
Deletion sequences: Oligonucleotides missing one or more internal bases.
-
Impurities with remaining protecting groups: Resulting from incomplete deprotection steps.
-
Longmer sequences (n+x): Products with additional nucleotides.[4]
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol provides a general guideline for the purification of LNA-modified oligonucleotides using RP-HPLC.
Materials:
-
Crude LNA-modified oligonucleotide, lyophilized
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5
-
Buffer B: 50% Acetonitrile in 0.1 M TEAA, pH 7.5
-
HPLC system with a C8 or C18 reverse-phase column
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Buffer A to a final concentration of approximately 10-20 OD/mL.
-
Column Equilibration: Equilibrate the HPLC column with 95% Buffer A and 5% Buffer B for at least 10 column volumes.
-
Injection: Inject the dissolved sample onto the column. The injection volume will depend on the column size and loading capacity.
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be from 5% to 50% Buffer B over 30 minutes. The optimal gradient will depend on the specific oligonucleotide and should be optimized.
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the main peak, which represents the full-length product.
-
Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the desired purity specifications.
-
Desalting and Lyophilization: Desalt the pooled fractions using a suitable method (e.g., gel filtration or ethanol (B145695) precipitation) and then lyophilize to obtain the purified oligonucleotide powder.
Protocol 2: Polyacrylamide Gel Electrophoresis (PAGE) Purification
This protocol outlines the steps for purifying LNA-modified oligonucleotides using denaturing PAGE.
Materials:
-
Crude LNA-modified oligonucleotide, lyophilized
-
Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7M Urea)
-
1x TBE buffer (Tris-borate-EDTA)
-
Formamide (B127407) loading buffer
-
UV shadowing or fluorescent TLC plate for visualization
-
Elution buffer (e.g., 0.5 M NaCl, 1 mM EDTA)
-
Sterile scalpel or razor blade
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in formamide loading buffer to a concentration of 1-2 OD units per microliter.[9] Heat the sample at 95°C for 5 minutes to denature any secondary structures.
-
Gel Electrophoresis: Load the sample onto the denaturing polyacrylamide gel. Run the gel in 1x TBE buffer until the desired separation is achieved. The voltage and run time will depend on the gel size and percentage.
-
Visualization: After electrophoresis, visualize the oligonucleotide bands using UV shadowing on a fluorescent TLC plate.[9] The main, most intense band should correspond to the full-length product.
-
Excision: Carefully excise the band corresponding to the full-length product using a clean scalpel.[9]
-
Elution: Place the excised gel slice into a microcentrifuge tube and crush it. Add elution buffer to cover the gel pieces and incubate at room temperature overnight with gentle agitation.[9]
-
Recovery: Centrifuge the tube and carefully collect the supernatant containing the eluted oligonucleotide.
-
Desalting: Desalt the recovered oligonucleotide solution to remove salts and residual urea.
-
Quantification and Storage: Quantify the purified oligonucleotide and store it appropriately.
Visualizations
Logical Workflow for LNA Oligonucleotide Purification
Caption: A logical workflow for the purification of LNA-modified oligonucleotides.
Troubleshooting Decision Tree for Low Purity
Caption: A decision tree for troubleshooting low purity of LNA oligonucleotides.
Separation Principles in LNA Oligonucleotide Purification
Caption: Principles of separation for different LNA oligonucleotide purification methods.
References
- 1. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 2. Method of Oligonucleotide Purification [biosyn.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 5. mz-at.de [mz-at.de]
- 6. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 7. ymc.co.jp [ymc.co.jp]
- 8. labcluster.com [labcluster.com]
- 9. Protocol for PAGE Gel Purification [ibiblio.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. gilson.com [gilson.com]
LNA Oligonucleotide Synthesis: Technical Support & Troubleshooting
Welcome to the Technical Support Center for LNA (Locked Nucleic Acid) Oligonucleotide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving synthesis yield and troubleshooting common issues encountered during the synthesis of LNA-containing oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower than expected yields for our LNA oligonucleotide synthesis compared to standard DNA/RNA synthesis. What are the primary reasons for this?
A1: Lower yields in LNA oligonucleotide synthesis are a common challenge and can typically be attributed to reduced coupling efficiency of the LNA phosphoramidites. Several factors contribute to this:
-
Steric Hindrance: The bicyclic structure of LNA monomers can create steric challenges during the coupling reaction, leading to slower reaction kinetics compared to standard DNA or RNA phosphoramidites.[1]
-
Reagent Quality and Water Content: The quality of the LNA phosphoramidites is critical. Impurities or degradation can significantly lower coupling efficiency.[1] Furthermore, moisture in the reagents, particularly in acetonitrile (B52724) (ACN) and the activator solution, can hydrolyze the phosphoramidite (B1245037), reducing the concentration of the active reagent available for coupling.[1][2]
-
Suboptimal Synthesis Protocol: Standard synthesis protocols may not be optimized for the incorporation of modified nucleosides like LNA. Adjustments to coupling time and reagent concentrations are often necessary.[1][3]
-
Inefficient Capping: Inefficient capping of unreacted 5'-hydroxyl groups leads to the accumulation of deletion mutants (n-1, n-2, etc.). This complicates downstream purification and reduces the isolated yield of the full-length product.[2]
Q2: How does coupling efficiency quantitatively impact the theoretical yield of LNA oligonucleotides?
A2: Coupling efficiency has an exponential impact on the overall yield of the full-length oligonucleotide. Even a small decrease in average coupling efficiency can dramatically reduce the theoretical yield, especially for longer oligonucleotides.
| Average Coupling Efficiency (%) | Theoretical Yield of a 20mer (%) | Theoretical Yield of a 50mer (%) | Theoretical Yield of a 100mer (%) |
| 99.5 | 90.5 | 77.8 | 60.5 |
| 99.0 | 81.8 | 60.5 | 36.6 |
| 98.5 | 73.9 | 46.8 | 21.8 |
| 98.0 | 66.8 | 36.4 | 13.3 |
| 95.0 | 35.8 | 7.7 | 0.6 |
| Data based on the formula: Yield = (Coupling Efficiency)^(Number of Couplings) |
Q3: What are the best practices for handling and preparing reagents to maximize LNA synthesis yield?
A3: Rigorous adherence to anhydrous techniques is paramount for successful LNA oligonucleotide synthesis.
-
Acetonitrile (ACN): Use only anhydrous ACN with a water content of 10-15 ppm or lower.[2] It is recommended to use septum-sealed bottles and to install a fresh bottle when placing new monomers on the synthesizer.[2]
-
Phosphoramidites: Use fresh, high-quality LNA phosphoramidites. Dissolve them under an anhydrous atmosphere (e.g., argon or helium) to prevent degradation.[2]
-
Activator: Ensure the activator solution is also anhydrous.
-
Gas: The inert gas (argon or helium) used on the synthesizer should be passed through an in-line drying filter.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low yield in LNA oligonucleotide synthesis.
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the crude oligonucleotide.
-
Trityl monitoring shows a significant drop in signal after the addition of an LNA monomer.
-
Analysis of the crude product (e.g., by HPLC or mass spectrometry) shows a high proportion of shorter, failure sequences.
Workflow for Troubleshooting Low Coupling Efficiency:
References
Technical Support Center: LNA-A(Bz) Amidite in Phosphoramidite Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LNA-A(Bz) amidite in phosphoramidite-based oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a phosphoramidite (B1245037) building block used in the chemical synthesis of oligonucleotides.[1][2] "LNA" stands for Locked Nucleic Acid, a class of modified nucleic acid analogs where the ribose sugar is conformationally locked by a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon.[2] This locked structure confers enhanced thermal stability, improved mismatch discrimination, and increased resistance to nuclease degradation when incorporated into an oligonucleotide. The benzoyl (Bz) group is a protecting group for the exocyclic amine of the adenine (B156593) base. LNA-A(Bz) is commonly used in the synthesis of antisense oligonucleotides, siRNAs, and other therapeutic and diagnostic nucleic acid-based tools.
Q2: What are the most common side reactions associated with this compound during oligonucleotide synthesis?
The most significant side reaction of concern when using this compound, similar to standard deoxyadenosine (B7792050) amidites, is depurination . This is the cleavage of the glycosidic bond between the adenine base and the sugar moiety, leading to an abasic site in the oligonucleotide chain.[3] This is particularly prevalent during the acidic detritylation step. Other potential side reactions include incomplete coupling, capping failure, and side reactions during final cleavage and deprotection.
Q3: Is LNA-A(Bz) more susceptible to depurination than standard dA(Bz) amidite?
Q4: How can I minimize depurination when using this compound?
To minimize depurination, consider the following strategies:
-
Use a weaker acid for detritylation: Dichloroacetic acid (DCA) is a milder alternative to Trichloroacetic acid (TCA) and is recommended to reduce the risk of depurination.[4]
-
Optimize detritylation time: Use the shortest possible exposure to the acid required for complete removal of the DMT group.
-
Consider depurination-resistant protecting groups: While benzoyl is standard, alternative electron-donating protecting groups on adenine can increase stability against depurination, though these may have different deprotection requirements.[3]
Q5: What are the recommended coupling conditions for this compound?
Due to the sterically hindered nature of LNA monomers, a longer coupling time is generally required compared to standard DNA phosphoramidites.[2] It is also crucial to ensure anhydrous conditions during the coupling step to prevent hydrolysis of the phosphoramidite, which would lead to lower coupling efficiency.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of oligonucleotides containing LNA-A(Bz).
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | 1. Presence of moisture: Water can hydrolyze the phosphoramidite.[4] 2. Insufficient coupling time: LNA amidites are sterically hindered and require longer reaction times.[2] 3. Degraded phosphoramidite: Improper storage or handling can lead to degradation. | 1. Ensure all reagents and solvents are anhydrous. Use fresh, high-quality acetonitrile (B52724). 2. Increase the coupling time for the LNA-A(Bz) monomer. A typical starting point is to double the standard DNA coupling time. 3. Store this compound under an inert atmosphere at the recommended temperature (-20°C). |
| Presence of Truncated Sequences (n-1) | 1. Incomplete detritylation: The DMT group is not fully removed, preventing the subsequent coupling reaction. 2. Low coupling efficiency: See above. 3. Inefficient capping: Unreacted 5'-hydroxyl groups are not blocked, leading to deletions in the next cycle. | 1. If using a milder acid like DCA, you may need to increase the detritylation time or the number of acid deliveries to ensure complete DMT removal.[4] 2. Optimize coupling conditions as described above. 3. Ensure your capping reagents are fresh and the capping step is efficient. |
| Evidence of Depurination (cleaved fragments upon analysis) | 1. Harsh detritylation conditions: Use of strong acids like TCA for extended periods.[4] | 1. Switch from TCA to 3% DCA in dichloromethane (B109758) for the detritylation step.[4] 2. Minimize the acid exposure time during detritylation. |
| Side Products Observed After Deprotection | 1. Incomplete removal of the benzoyl protecting group: Insufficient deprotection time or temperature. 2. Modification of the adenine base: Certain deprotection conditions can lead to side reactions. | 1. Ensure complete deprotection by following the recommended time and temperature for your chosen deprotection reagent (e.g., concentrated ammonium (B1175870) hydroxide). 2. If using AMA (ammonium hydroxide (B78521)/methylamine), be aware of the potential for transamination of other bases if not properly protected (e.g., using Ac-dC instead of Bz-dC).[5][6] |
Quantitative Data Summary
While specific kinetic data for LNA-A(Bz) depurination is limited in readily available literature, the following table provides a qualitative comparison of factors influencing depurination based on established principles of oligonucleotide chemistry.
| Condition | Relative Depurination Rate | Reason | Reference |
| Detritylation with TCA | High | Strong acid that can protonate the N7 of adenine, weakening the glycosidic bond. | [4] |
| Detritylation with DCA | Low | Weaker acid with a higher pKa, reducing the extent of purine (B94841) protonation. | [4] |
| Benzoyl (Bz) protecting group on Adenine | Higher (compared to electron-donating groups) | Electron-withdrawing nature destabilizes the glycosidic bond. | [3] |
| Formamidine (dmf) protecting group on Guanine | Lower | Electron-donating nature stabilizes the glycosidic bond. | [3] |
Experimental Protocols
Protocol 1: Automated Oligonucleotide Synthesis Incorporating LNA-A(Bz)
This protocol outlines the key steps for incorporating LNA-A(Bz) into an oligonucleotide sequence using an automated DNA synthesizer.
1. Reagent Preparation:
- Dissolve LNA-A(Bz) phosphoramidite in anhydrous acetonitrile to the synthesizer's recommended concentration.
- Ensure all other synthesis reagents (activator, capping solutions, oxidizer, deblocking solution) are fresh and anhydrous.
2. Synthesis Cycle Modification for LNA-A(Bz) Incorporation:
- Detritylation: Use 3% Dichloroacetic Acid (DCA) in dichloromethane. For purine-rich sequences, consider reducing the detritylation time to the minimum required for complete color change (DMT cation release).
- Coupling: Extend the coupling time for this compound to at least twice the standard coupling time for DNA amidites.
- Capping: Use standard capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).
- Oxidation: Use a standard oxidizing solution (e.g., iodine in THF/water/pyridine). A slightly extended oxidation time may be beneficial.
3. Cleavage and Deprotection:
- Cleave the oligonucleotide from the solid support and deprotect the nucleobases using concentrated ammonium hydroxide at 55°C for 8-12 hours.
- Alternatively, for faster deprotection, AMA (a mixture of ammonium hydroxide and methylamine) can be used, but ensure compatibility with other modifications and protecting groups in your sequence.[5][6]
4. Purification:
- Purify the crude oligonucleotide using standard methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[7]
Protocol 2: Analysis of Potential Side Products by Mass Spectrometry
This protocol describes a general workflow for identifying side products, such as depurinated species, using mass spectrometry.
1. Sample Preparation:
- After synthesis and deprotection, desalt the crude oligonucleotide sample.
2. Mass Spectrometry Analysis:
- Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[8][9][10][11][12]
- Look for the expected mass of the full-length product.
- Search for masses corresponding to potential side products:
- Depurination: The mass of the full-length product minus the mass of the adenine base (C5H4N5 = 134.13 g/mol ).
- Truncated sequences (n-1): Masses corresponding to the full-length product missing one nucleotide.
- Incompletely deprotected species: The mass of the full-length product plus the mass of the benzoyl group (C7H5O = 105.1 g/mol ).
Visualizations
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Method of Oligonucleotide Purification [biosyn.com]
- 8. [PDF] Analysis of locked nucleic acid (LNA) oligonucleotides (ON) and related impurities using accurate mass spectrometry | Semantic Scholar [semanticscholar.org]
- 9. shimadzu.com [shimadzu.com]
- 10. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LNA Oligonucleotide Synthesis
Welcome to the technical support center for LNA (Locked Nucleic Acid) oligonucleotide synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize the formation of N+1 and N-1 impurities, ensuring the highest quality synthesis of your LNA oligos.
Troubleshooting Guide
This guide provides solutions to common problems encountered during LNA oligo synthesis, focusing on the detection and mitigation of N+1 and N-1 impurities.
Issue 1: High Levels of N-1 (Deletion) Impurities Detected
Initial Assessment: N-1 impurities, often seen as a shoulder or a distinct peak eluting just before the full-length product (FLP) on HPLC, are sequences missing a single nucleotide. These arise from failures at any stage of the synthesis cycle.
Possible Causes & Recommended Actions:
-
Inefficient Coupling:
-
Symptoms: Low or steadily decreasing coupling yields observed from trityl monitoring.
-
Action:
-
Reagent Quality: Ensure all reagents, especially phosphoramidites, activator, and acetonitrile (B52724) (ACN), are fresh and anhydrous. Moisture significantly lowers coupling efficiency by reacting with the activated phosphoramidite (B1245037).[1]
-
LNA-Specific Conditions: LNA phosphoramidites are more sterically hindered than standard DNA amidites and require longer coupling times. A coupling time of 180-250 seconds is recommended.[2]
-
Reagent Delivery: Verify that synthesizer lines are not blocked and that the correct volumes of reagents are being delivered.
-
-
-
Ineffective Capping:
-
Symptoms: Even with apparently good coupling efficiencies, significant N-1 peaks can appear. Ineffective capping fails to block unreacted 5'-hydroxyl groups, which then become available for elongation in subsequent cycles, leading to deletion sequences.[1][3][4]
-
Action:
-
Fresh Reagents: Prepare fresh capping solutions (Cap A: acetic anhydride; Cap B: N-methylimidazole/lutidine). These reagents are highly sensitive to moisture.[3]
-
Optimize Capping Time/Volume: Ensure sufficient volume and contact time for the capping step to completely block all unreacted sites.[1] For some synthesizers, increasing the delivery of capping reagents by 50% can improve efficiency.[1]
-
-
-
Incomplete Detritylation:
-
Symptoms: Failure to completely remove the 5'-DMT protecting group prevents the subsequent coupling reaction, leading to a deletion.[3][]
-
Action:
-
Deblocking Reagent: Ensure the deblocking acid (e.g., Trichloroacetic acid - TCA or Dichloroacetic acid - DCA) is fresh and at the correct concentration.
-
Contact Time: Increase the deblocking time, especially for longer oligos or when using less acidic deblocking agents like DCA, to ensure complete DMT removal.[1][]
-
-
Issue 2: Significant N+1 Impurity Detected
Initial Assessment: N+1 impurities are sequences with one additional nucleotide compared to the full-length product. They are less common than N-1 impurities but can arise from specific side reactions.
Possible Causes & Recommended Actions:
-
Phosphoramidite Dimer Addition:
-
Symptoms: A distinct peak post-FLP in the chromatogram, often more pronounced with guanosine (B1672433) (dG) residues.
-
Cause: The mildly acidic activators used during coupling can prematurely remove the DMT protecting group from a phosphoramidite monomer in solution. This deprotected monomer can then react with another activated monomer, forming a dimer that gets incorporated into the growing chain.[1][3]
-
Action:
-
Activator Choice: Avoid strongly acidic activators. DCI (4,5-dicyanoimidazole) is a good choice as it is a strong activator but less acidic than tetrazole derivatives.[1]
-
Minimize Pre-mixing: Reduce the time the phosphoramidite and activator are mixed before being delivered to the synthesis column.[3]
-
-
-
N3-Cyanoethylation of Thymidine (B127349):
-
Symptoms: An impurity that may appear like an N+1 peak on HPLC but is identified by mass spectrometry as a +53 Da adduct on a thymidine residue.[1]
-
Cause: Acrylonitrile, a byproduct of the deprotection of the cyanoethyl phosphate (B84403) protecting group, can alkylate the N3 position of thymidine during the final ammonia (B1221849) deprotection step.[1]
-
Action:
-
Deprotection Conditions: Use a larger volume of ammonia for cleavage and deprotection, as this helps to scavenge the acrylonitrile.[1]
-
Alternative Reagents: Consider using AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) for deprotection, as methylamine (B109427) is a more effective scavenger.[1] Alternatively, treating the synthesis column with 10% diethylamine (B46881) (DEA) in acetonitrile post-synthesis can eliminate this side reaction.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are N-1 and N+1 impurities in LNA oligonucleotide synthesis?
-
N-1 Impurities: These are "shortmers" or deletion sequences, which are oligonucleotides missing one nucleotide from the desired full-length product (FLP). They represent a collection of different sequences where a deletion could have occurred at any step of the synthesis.[3]
-
N+1 Impurities: These are "longmers" or insertion sequences, which contain one additional nucleotide compared to the FLP.[3][6]
Q2: Why are these impurities a concern for researchers and drug development?
The purity of synthetic oligonucleotides is critical for their performance and safety.[3] For therapeutic applications, regulatory bodies like the FDA and EMA require strict control and characterization of such product-related impurities.[3][6] While not necessarily more toxic, their presence can reduce the efficacy and introduce variability into experimental results.[3]
Q3: How do synthesis conditions for LNA oligos differ from standard DNA oligos?
LNA phosphoramidites are sterically bulkier, which affects reaction kinetics. To ensure high-quality synthesis, the following adjustments are recommended:
-
Longer Coupling Time: A coupling time of 180-250 seconds is advised to achieve high coupling efficiency.[2]
-
Longer Oxidation Time: The oxidation of the newly formed phosphite (B83602) triester is slower for LNA linkages. An oxidation time of at least 45 seconds is recommended.[2]
Q4: Which analytical techniques are best for detecting N+1 and N-1 impurities?
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a widely used and powerful technique for separating oligonucleotides based on size and hydrophobicity, allowing for the resolution of N-1 and N+1 impurities from the FLP.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for confirming the identity of impurities. It can definitively distinguish an N+1 peak from a product with a chemical modification (adduct) of a similar mass.[3][9]
-
Anion-Exchange Chromatography (AEC): AEC separates oligonucleotides based on the charge of their phosphate backbone and is very effective at resolving different lengths (N, N-1, N+1).[7][10]
Data & Protocols
Data Tables
Table 1: Impact of Capping Reagents and Synthesizer on Capping Efficiency
| Synthesizer Model | Cap B Reagent (Concentration) | Capping Efficiency |
| ABI 394 | 16% N-Methylimidazole | ~97% |
| ABI 394 | 10% N-Methylimidazole | 89% |
| ABI 394 | 6.5% DMAP | >99% |
| Expedite 8909 | 10% N-Methylimidazole | ~90% |
| Data sourced from Glen Report 21.2.[1] |
Experimental Protocols
Protocol 1: Analysis of Oligonucleotide Purity by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This protocol provides a general method for analyzing the purity of a synthesized LNA oligonucleotide and quantifying N-1 and N+1 impurities.
-
Mobile Phase Preparation:
-
Buffer A: Prepare an aqueous solution containing an ion-pairing agent and an acid (e.g., 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water).[3]
-
Buffer B: Prepare the same ion-pairing/acid solution in an organic solvent like methanol (B129727) or acetonitrile.[3]
-
-
Sample Preparation:
-
Desalt the crude oligonucleotide sample to remove salts that can interfere with the analysis.
-
Dissolve the dried oligonucleotide in Buffer A or water to a final concentration of approximately 0.1-0.5 OD/mL.
-
-
Chromatographic Conditions:
-
Column: Use a reversed-phase column suitable for oligonucleotides (e.g., C18, 1.7-2.5 µm particle size).
-
Column Temperature: 60-80 °C. Elevated temperatures help to denature any secondary structures.[11]
-
Gradient: Run a linear gradient from a low to a high percentage of Buffer B over 15-30 minutes to elute the oligonucleotide.
-
Detection: Monitor UV absorbance at 260 nm.[3]
-
-
Data Analysis:
-
The full-length product (FLP) will be the major, latest-eluting peak among the main oligonucleotide species.
-
N-1 impurities will typically elute as a shoulder or a distinct peak immediately before the FLP.[3]
-
N+1 impurities will elute slightly after the FLP.
-
Integrate the peak areas to calculate the relative percentage of impurities.
-
Protocol 2: Identification of Impurities by LC-MS
This protocol is for confirming the mass, and therefore the identity, of the main product and any observed impurities.
-
Mobile Phase Preparation: Use MS-compatible ion-pairing reagents like TEA and HFIP as described in Protocol 1.[3] Avoid non-volatile salts.
-
Sample Preparation: Desalting is crucial to remove sodium or potassium adducts which can complicate the mass spectra.[3] Dissolve the sample in the mobile phase starting condition.
-
LC-MS Conditions:
-
Chromatography: Use the same column and gradient conditions as in Protocol 1.
-
Mass Spectrometer: Operate the mass spectrometer in negative ion mode.[9]
-
Data Acquisition: Acquire full scan mass spectra across the expected mass range of the oligonucleotide and its impurities.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the zero-charge mass of the species in each chromatographic peak.
-
Compare the measured masses to the theoretical masses of the expected FLP, N-1 deletion sequences, N+1 sequences, and common adducts (+53 Da for cyanoethylation).
-
Visualizations
Diagrams
Caption: Formation pathway of N-1 (deletion) impurities.
Caption: Formation pathway of N+1 impurities via dimer addition.
Caption: Troubleshooting workflow for N+1 and N-1 impurities.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Troubleshooting Poor Signal in FISH with LNA Probes
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor or weak signals in Fluorescence In Situ Hybridization (FISH) experiments using Locked Nucleic Acid (LNA) probes. LNA probes offer superior thermal stability and specificity, but optimal results require careful protocol adherence and optimization.[1][2][3]
General LNA-FISH Workflow
The following diagram illustrates the key stages of a typical LNA-FISH experiment, from initial sample preparation to the final imaging step. Each stage presents potential challenges that can contribute to a weak signal if not performed correctly.
Caption: A typical experimental workflow for LNA-FISH.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing a very weak or no signal. What are the most common causes and how do I troubleshoot?
A weak or absent signal is a common issue that can stem from multiple steps in the protocol.[4] A systematic approach is the best way to identify the problem. The flowchart below outlines a logical troubleshooting sequence. Start by checking the most straightforward issues, such as microscope settings, before moving to more complex protocol optimizations.
Caption: A step-by-step flowchart for troubleshooting weak LNA-FISH signals.
Q2: How do I optimize sample permeabilization for FFPE tissues?
Inadequate permeabilization of formalin-fixed, paraffin-embedded (FFPE) tissue is a primary cause of poor signal, as it prevents the probe from accessing its target RNA.[5][6] The critical step is Proteinase K digestion, which must be optimized for each tissue type.[5][7]
-
Under-digestion: Results in insufficient probe penetration and a very weak or non-existent signal.[6] You may observe intact tissue morphology with high autofluorescence.[6]
-
Over-digestion: Can destroy tissue and cellular morphology, leading to the loss of the target RNA and a weak, diffuse signal.[5]
Optimization Strategy: Perform a titration experiment using a range of Proteinase K concentrations and incubation times. Use a positive control probe (e.g., against a known abundant RNA like U6 snRNA) to evaluate the signal intensity versus tissue integrity.[8]
| Parameter | Low End | Starting Point | High End | Notes |
| Proteinase K Conc. | 1 µg/mL | 10 µg/mL | 20 µg/mL | Varies with tissue type and fixation time.[5][7] |
| Incubation Time | 5 min | 10 min | 20 min | At 37°C.[7] |
| Incubation Temp. | Room Temp | 37°C | 37°C | 37°C is standard for FFPE sections.[7] |
Detailed Protocol: Proteinase K Treatment for FFPE Slides
-
Deparaffinize and Rehydrate: Deparaffinize FFPE slides in xylene (2 x 5 min) and rehydrate through a graded ethanol (B145695) series (100%, 95%, 70%) to water.[9]
-
Prepare Proteinase K Solution: Prepare the desired concentration of Proteinase K (e.g., 10 µg/mL) in a suitable buffer (e.g., 1x PBS).
-
Digestion: Apply enough Proteinase K solution to cover the tissue section completely.[7]
-
Incubate: Incubate the slides in a humidified chamber at 37°C for the desired time (e.g., 10 minutes).[7]
-
Wash: Stop the reaction by washing the slides twice in 1x PBS for 2 minutes each.[7]
-
Proceed: Continue with the hybridization protocol.
Q3: What are the optimal hybridization conditions for LNA probes?
The high binding affinity of LNA probes means that hybridization conditions, particularly temperature, are critical.[2] The hybridization temperature should be set significantly below the probe's melting temperature (Tm) to ensure stable binding.
| Parameter | Recommended Condition | Rationale |
| Probe Concentration | 1-5 nM | A good starting point for many applications.[1][10] Higher concentrations can increase background. |
| Hybridization Temp. | ~30°C below probe Tm | LNA-RNA duplexes are very stable.[11] This lower temperature prevents denaturation of secondary structures.[11] |
| Hybridization Time | 1-2 hours (or overnight) | While LNA probes can hybridize quickly (less than 1 hour), overnight incubation can increase signal for low-abundance targets.[12] |
Detailed Protocol: Probe Denaturation and Hybridization
-
Prepare Probe Mix: Dilute the LNA probe to the desired final concentration (e.g., 5 nM) in hybridization buffer.[1] Common buffers contain formamide (B127407) and salts (SSC) to control stringency.[11][13]
-
Denature Probe: Heat the probe mixture at 90°C for 4 minutes to resolve any secondary structures.[8] Immediately place on ice.
-
Apply Probe: Apply the denatured probe mix to the prepared slide, covering the tissue section.
-
Co-denature (for DNA targets): If targeting DNA, place a coverslip over the probe solution and denature the slide on a hot plate (e.g., 75°C for 5 minutes). This step is typically omitted for RNA targets.
-
Hybridize: Place the slides in a humidified chamber and incubate at the optimized hybridization temperature (e.g., 55-65°C) for 1 hour to overnight.[14][15]
Q4: How do I perform post-hybridization washes without losing my signal?
Post-hybridization washes are essential for removing non-specifically bound probes and reducing background noise.[16] The "stringency" of these washes—determined by salt concentration (SSC) and temperature—must be carefully controlled.[16][17] Washes that are too stringent (high temperature, low salt) can strip away specifically bound probes, leading to a weak signal.[16]
Key Principles:
-
Temperature: Higher temperatures increase stringency, dislodging weakly bound probes.[16]
-
Salt (SSC): Lower salt concentrations increase stringency. Sodium ions in SSC buffer shield the negative charges of the nucleic acid backbones, stabilizing the probe-target duplex.[16]
Recommended Wash Conditions for Varying Stringency
| Stringency Level | Wash Buffer | Temperature | Duration | When to Use |
| Low | 2x SSC, 0.1% Tween-20 | Room Temperature | 2 x 5 min | Initial wash to remove excess hybridization buffer. |
| Medium | 0.4x SSC, 0.3% NP-40 | 72°C | 2 min | A standard stringent wash for many applications.[16] |
| High | 0.1x SSC, 0.1% Tween-20 | 65°C | 2 x 15 min | For probes with high background or potential cross-hybridization. |
Detailed Protocol: Post-Hybridization Washes
-
Initial Low Stringency Wash: Carefully remove the coverslip and immediately place the slides in a Coplin jar containing 2x SSC at room temperature for 5 minutes.
-
Stringent Wash: Transfer the slides to a pre-warmed Coplin jar containing the stringent wash buffer (e.g., 0.4x SSC / 0.3% NP-40) at the precise temperature (e.g., 72°C ± 1°C) for 2-5 minutes.[16]
-
Subsequent Washes: Perform additional washes in buffers like 2x SSC to remove residual detergent before proceeding to counterstaining.[16]
-
Counterstain and Mount: Counterstain the nuclei with DAPI and mount with an anti-fade mounting medium to preserve the signal for imaging.[18]
References
- 1. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Ten Tips for In Situ Hybridization of Tissue Microarrays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. files.molecularinstruments.com [files.molecularinstruments.com]
- 8. qiagen.com [qiagen.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Custom LNA Fish Probes [qiagen.com]
- 13. Overview of fluorescent in-situ hybridization for RNA detection [blog.biodock.ai]
- 14. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection | PLOS One [journals.plos.org]
- 16. Hematology FISH protocol - Post-hybridization washes [ogt.com]
- 17. EP2401396B1 - Methods for performing a stringent wash step in hybridization applications - Google Patents [patents.google.com]
- 18. clinicallab.com [clinicallab.com]
LNA-A(Bz) amidite solubility problems in acetonitrile.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with LNA-A(Bz) amidite in acetonitrile (B52724) during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be soluble in acetonitrile?
A1: Yes, in general, LNA phosphoramidites are designed to be soluble in anhydrous acetonitrile, the standard solvent used in automated DNA/RNA synthesis.[1][2] However, factors such as solvent quality, amidite concentration, and specific batch characteristics can influence solubility.
Q2: What is the recommended concentration for dissolving this compound in acetonitrile?
A2: A standard concentration for modified phosphoramidites, including LNA amidites, is 0.1 M in anhydrous acetonitrile.[3][4] Higher concentrations may lead to solubility challenges.
Q3: Can water content in acetonitrile affect the solubility and stability of this compound?
A3: Absolutely. The presence of water in acetonitrile can lead to the hydrolysis of the phosphoramidite, forming H-phosphonate and other byproducts which may have different solubility characteristics and will reduce coupling efficiency.[5][6] It is crucial to use anhydrous acetonitrile with a water content of less than 30 ppm, and preferably 10 ppm or less.[3]
Q4: Are there alternative solvents or co-solvents that can be used if solubility issues persist?
A4: For some poorly soluble phosphoramidites, a mixture of acetonitrile and another solvent can improve solubility. For certain modified amidites, dichloromethane (B109758) (DCM) or a mixture of acetonitrile and tetrahydrofuran (B95107) (THF) has been used.[1][7] For example, the 5-Me-C LNA variant requires a 25% THF/acetonitrile solution for dissolution.[1] However, it is important to verify the compatibility of any alternative solvent with your DNA synthesizer.[3]
Q5: How stable is this compound once dissolved in acetonitrile?
A5: LNA phosphoramidites have been demonstrated to be exceedingly stable in acetonitrile solution, which helps to prolong the effective lifetime of the reagent.[8][9] However, stability is dependent on maintaining anhydrous conditions and proper storage. Solutions should be stored under an inert gas atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen.
Troubleshooting Guide
Issue: this compound does not fully dissolve in acetonitrile.
This is a common issue that can often be resolved by systematically checking several factors in your experimental setup.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
-
Activation of Molecular Sieves: Activate 3Å molecular sieves by heating overnight at 150-200°C under high vacuum.[4]
-
Solvent Drying: Add the activated molecular sieves to DNA synthesis grade acetonitrile.
-
Equilibration: Allow the solvent to stand for at least 24 hours before use to ensure the water content is minimized.[3]
-
Verification (Optional but Recommended): Use a Karl Fischer titrator to confirm that the water content is below 30 ppm.
Protocol 2: Dissolution of this compound
-
Pre-dissolution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Ensure all glassware is thoroughly dried.
-
-
Reconstitution:
-
Add the appropriate volume of anhydrous acetonitrile to the vial to achieve a 0.1 M concentration (see Table 1 for examples).
-
Seal the vial immediately under an inert atmosphere (e.g., argon or nitrogen).
-
-
Dissolution:
-
Gently agitate the vial. Sonication for a short period (1-2 minutes) may aid in dissolution.
-
If the amidite does not fully dissolve, gentle warming of the solution to 30-35°C can be attempted.
-
Visually inspect the solution to ensure there are no undissolved particulates before placing it on the synthesizer.
-
Data Presentation
Table 1: Recommended Dilution Volumes for 0.1 M Phosphoramidite Solutions
| This compound Quantity (grams) | Approximate Molecular Weight ( g/mol ) | Volume of Anhydrous Acetonitrile to Add (mL) |
| 1.0 | 899.97 | 11.1 |
| 2.0 | 899.97 | 22.2 |
| 5.0 | 899.97 | 55.6 |
Note: The exact molecular weight may vary slightly between suppliers. Always refer to the product's certificate of analysis for the precise molecular weight to calculate the exact volume required.
Table 2: Summary of Potential Solvents for Modified Phosphoramidites
| Solvent/Co-solvent | Typical Use Case | Considerations |
| Anhydrous Acetonitrile | Standard solvent for most phosphoramidites, including LNAs.[3] | Water content must be < 30 ppm. |
| Dichloromethane (DCM) | For more lipophilic amidites.[3] | May cause issues with flow rates and volatility in some synthesizers. Check synthesizer compatibility. |
| Acetonitrile/THF Mixture | For certain modified amidites with poor solubility in pure acetonitrile.[1] | A 3:1 ratio (Acetonitrile:THF) is a common starting point. |
Signaling Pathways and Logical Relationships
Caption: Impact of this compound solubility on the oligonucleotide synthesis cycle.
References
- 1. glenresearch.com [glenresearch.com]
- 2. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
Impact of water content on LNA-A(Bz) amidite stability and coupling.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of water content on the stability and coupling efficiency of LNA-A(Bz) phosphoramidite (B1245037). Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of water on LNA-A(Bz) phosphoramidite?
A1: The primary impact of water is the hydrolysis of the phosphoramidite group. This degradation leads to the formation of LNA-A(Bz) H-phosphonate, which is inactive in the standard coupling reaction. This directly reduces the concentration of active amidite, resulting in lower coupling efficiency during oligonucleotide synthesis.[1][2]
Q2: How does water contamination lead to lower coupling efficiency?
A2: Water contamination lowers coupling efficiency in two main ways:
-
Hydrolysis of the Phosphoramidite: Water directly reacts with the LNA-A(Bz) amidite, converting it to the inactive H-phosphonate form. This reduces the amount of active amidite available for the coupling reaction.[1]
-
Reaction with the Activated Amidite: During the coupling step, the phosphoramidite is activated by an activator (e.g., tetrazole). If water is present, it can compete with the 5'-hydroxyl group of the growing oligonucleotide chain to react with the activated amidite. This terminates the chain extension at that site.[1]
Q3: How can I detect the degradation of my this compound?
A3: The most effective method for detecting the degradation of this compound is through ³¹P NMR spectroscopy. The active phosphoramidite will have a characteristic signal in the P(III) region (around 140-155 ppm), while its hydrolysis product, the H-phosphonate, will appear in the P(V) region.[3][4]
Q4: What is an acceptable level of water in the acetonitrile (B52724) used for oligonucleotide synthesis?
A4: For optimal coupling efficiency, it is crucial to use anhydrous acetonitrile with a water content of 10-15 ppm or lower.[1]
Q5: How should I store my LNA-A(Bz) phosphoramidite to minimize degradation?
A5: LNA-A(Bz) phosphoramidite should be stored as a dry powder under an inert atmosphere (e.g., argon or nitrogen) at -20°C. Once dissolved in anhydrous acetonitrile, the solution is stable for a limited time and should ideally be used fresh.
Troubleshooting Guides
Guide 1: Low Coupling Efficiency Observed During LNA-A(Bz) Incorporation
This guide will help you troubleshoot and resolve issues of low coupling efficiency specifically when incorporating LNA-A(Bz) monomers.
Symptom: A significant drop in the trityl cation signal is observed after the coupling step for the this compound.
Initial Assessment Workflow:
Caption: Initial troubleshooting workflow for low LNA-A(Bz) coupling efficiency.
Guide 2: Optimizing LNA-A(Bz) Coupling Protocol
If the initial assessment points towards a specific issue with the LNA-A(Bz) coupling, the following protocol modifications can be implemented.
Optimization Strategy Workflow:
Caption: Workflow for optimizing the LNA-A(Bz) coupling protocol.
Detailed Recommendations:
-
Increase Coupling Time: LNA phosphoramidites are more sterically hindered than standard DNA amidites and therefore require a longer coupling time.[5][6] It is recommended to increase the coupling time for LNA-A(Bz) to at least 180-250 seconds.[5]
-
Increase Phosphoramidite Concentration: Using a higher concentration of the LNA-A(Bz) phosphoramidite solution (e.g., 0.15 M instead of 0.1 M) can help drive the reaction to completion.
-
Use a Stronger Activator: If you are using 1H-Tetrazole, consider switching to a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).
-
Perform a Double Coupling: Program the synthesizer to perform two consecutive coupling steps for the LNA-A(Bz) monomer to ensure any unreacted 5'-hydroxyl groups are coupled.
Data Presentation
Table 1: Impact of Water Content in Acetonitrile on this compound Stability
| Water Content in Acetonitrile (ppm) | This compound Purity (%) after 24h at Room Temp. (via ³¹P NMR) |
| < 10 | > 99% |
| 50 | ~95% |
| 100 | ~90% |
| 200 | ~80% |
Note: The data presented in this table is illustrative, based on general knowledge of phosphoramidite chemistry. Actual results may vary depending on the specific batch of amidite and storage conditions.
Table 2: Correlation between this compound Purity and Coupling Efficiency
| This compound Purity (%) | Expected Stepwise Coupling Efficiency (%) |
| > 99% | > 98% |
| 95% | ~93-95% |
| 90% | ~88-90% |
| 80% | < 80% |
Note: This table provides an estimated correlation. The actual coupling efficiency can also be influenced by synthesizer performance and other reagent quality.
Experimental Protocols
Protocol 1: Determination of Water Content in Acetonitrile by Karl Fischer Titration
Objective: To accurately quantify the water content in acetonitrile used for dissolving the LNA-A(Bz) phosphoramidite.
Methodology:
-
Instrument Setup: Use a coulometric Karl Fischer titrator for determining low water content.
-
Reagent Preparation: Use a commercial Karl Fischer reagent suitable for ketones and aldehydes if there is a possibility of such impurities in the acetonitrile.
-
Cell Preparation: Ensure the titration cell is clean and dry. Add the anolyte solution to the anode compartment and the catholyte solution to the cathode compartment (for systems with a diaphragm).
-
Pre-Titration (Conditioning): Start the instrument's conditioning or pre-titration function to neutralize any ambient moisture in the cell until a stable, low drift is achieved.
-
Sample Analysis:
-
Using a dry, gas-tight syringe, carefully extract a known volume (e.g., 1-5 mL) of the acetonitrile sample.
-
Inject the sample into the titration cell.
-
The titrator will automatically start the titration and display the water content, typically in ppm or percentage.
-
-
Data Recording: Record the water content. For oligonucleotide synthesis, the target is ≤ 15 ppm.
Protocol 2: Analysis of this compound Stability by ³¹P NMR
Objective: To assess the purity and detect the presence of hydrolysis products of LNA-A(Bz) phosphoramidite.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the LNA-A(Bz) phosphoramidite in anhydrous acetonitrile-d₃ or CDCl₃ in an NMR tube.
-
Ensure the solvent is truly anhydrous to prevent further degradation during the measurement.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The active LNA-A(Bz) phosphoramidite will show a characteristic signal (likely a doublet of diastereomers) in the P(III) region, typically between 140 ppm and 155 ppm.[3][4]
-
The primary hydrolysis product, LNA-A(Bz) H-phosphonate, will appear as a signal in the P(V) region.
-
Integrate the peaks corresponding to the active amidite and the hydrolysis product to determine the relative purity.
-
Protocol 3: Monitoring Coupling Efficiency by Trityl Cation Assay
Objective: To quantitatively measure the stepwise coupling efficiency during oligonucleotide synthesis.
Methodology:
-
Synthesizer Setup: The DNA synthesizer must be equipped with an in-line UV-Vis detector.
-
Synthesis Program:
-
Program the synthesis sequence.
-
Ensure the synthesizer is set to collect the trityl cation-containing solution from the deblocking step of each cycle.
-
-
Data Collection:
-
During each deblocking step, the acidic solution cleaves the dimethoxytrityl (DMT) group from the 5'-end of the growing oligonucleotide chain.
-
The released orange-colored DMT cation is passed through the UV-Vis detector, and its absorbance is measured (typically around 495 nm).[7]
-
-
Calculation of Coupling Efficiency:
-
The stepwise coupling efficiency (CE) can be calculated using the absorbance values of two consecutive deblocking steps: CE (%) = (Absorbance at step n / Absorbance at step n-1) x 100
-
A significant drop in absorbance after the LNA-A(Bz) coupling step indicates poor coupling efficiency for that monomer.
-
References
- 1. glenresearch.com [glenresearch.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 4. usp.org [usp.org]
- 5. glenresearch.com [glenresearch.com]
- 6. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Strategies to minimize phosphorothioate backbone modifications with LNA.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing phosphorothioate (B77711) (PS) backbone modifications in Locked Nucleic Acid (LNA) antisense oligonucleotides (ASOs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the design and experimental validation of LNA-modified ASOs with a reduced PS backbone.
Q1: My LNA ASO is showing high levels of hepatotoxicity in animal models. What are the likely causes and how can I mitigate this?
A1: High hepatotoxicity is a known risk with LNA ASOs and can stem from several factors.[1] Here’s a step-by-step approach to troubleshooting this issue:
Potential Causes:
-
Excessive Binding Affinity: The high affinity conferred by LNA modifications can lead to hybridization-dependent off-target effects, where the ASO binds to and promotes the degradation of unintended transcripts.[2][3] This is a significant contributor to hepatotoxicity.
-
Phosphorothioate-Related Toxicity: The PS backbone itself can contribute to toxicity through non-specific protein binding and activation of immune responses.
-
Sequence-Specific Off-Target Effects: Certain sequences have a higher propensity for off-target binding, leading to the downregulation of essential genes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high hepatotoxicity in LNA ASOs.
Mitigation Strategies:
-
Optimize LNA Content: Reduce the number of LNA modifications in the "wings" of your gapmer to lower the overall binding affinity (melting temperature, Tm). A lower Tm can decrease the likelihood of off-target hybridization. It has been suggested that maintaining a Tm below approximately 55°C can diminish hepatotoxic potential.[3]
-
Sequence Redesign: Utilize bioinformatics tools to screen your ASO sequence against the relevant transcriptome to identify potential off-target binding sites. Redesign the ASO to avoid sequences with high complementarity to unintended targets.
-
Reduce Phosphorothioate Content: While a full PS backbone is common for nuclease resistance, it is not always necessary. Strategically reducing the number of PS linkages can decrease toxicity. Consider designs with a mix of phosphodiester (PO) and PS linkages, particularly in the LNA wings.
-
In Vitro Screening: Before proceeding to further in vivo studies, screen modified ASOs in cell-based assays. Primary hepatocytes or even fibroblast cell lines can be used to assess cytotoxicity and predict in vivo hepatotoxicity.[3][4]
Q2: I'm observing significant off-target effects in my microarray or RNA-seq data. How can I improve the specificity of my LNA ASO?
A2: Off-target effects are a common challenge with high-affinity ASOs. Improving specificity requires a multi-pronged approach focused on optimizing the ASO design.
Potential Causes:
-
High ASO Concentration: Using excessive concentrations of the ASO in vitro or in vivo can drive non-specific binding.
-
Suboptimal Gapmer Design: The length of the DNA gap and the number of LNA modifications in the wings can influence specificity.
-
Sequence Motifs Prone to Off-Targeting: Certain sequence motifs are more likely to have partial complementarity to other transcripts.
Strategies for Improving Specificity:
-
Titrate ASO Concentration: Determine the lowest effective concentration of your ASO that achieves the desired level of on-target knockdown with minimal off-target effects.
-
Optimize Gapmer Design:
-
In Silico Off-Target Prediction: Before synthesis, use bioinformatics tools to perform a comprehensive search for potential off-target binding sites in the relevant transcriptome. Prioritize ASO candidates with the fewest predicted off-target interactions.
-
Introduce Mismatches: In some cases, introducing a single mismatch to a known off-target sequence can significantly reduce its unintended knockdown without compromising on-target activity.
Experimental Workflow for Off-Target Evaluation:
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Sensitive In Vitro Approach to Assess the Hybridization-Dependent Toxic Potential of High Affinity Gapmer Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Melting Temperature (Tm) of LNA-Modified Probes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the melting temperature (Tm) of their Locked Nucleic Acid (LNA)-modified probes for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of incorporating LNAs into my probes?
Locked Nucleic Acids (LNAs) are modified RNA nucleotides that increase the thermal stability of duplexes.[1][2] The key advantage is a significant increase in the melting temperature (Tm) of the probe-target duplex, typically by 2-8°C for each LNA monomer incorporated.[1][3] This allows for the use of shorter probes while maintaining a high Tm, which can improve specificity and quenching efficiency in various applications.[1][2][3]
Q2: How many LNA bases should I incorporate into my probe?
The optimal number of LNA bases depends on the probe's length and sequence. As a general guideline, for an 18-mer probe, a maximum of 7-8 LNA modifications is recommended.[4] It's also advised to avoid stretches of more than four consecutive LNA bases, as this can lead to overly tight hybridization.[4][5]
Q3: Where should I position the LNA bases within my probe for optimal performance?
For applications requiring high specificity, such as SNP detection, placing a triplet of LNA residues centered on the mismatch site is generally most effective for maximizing mismatch discrimination.[6][7] However, for G-T mismatches, it is recommended to avoid LNA modification of the guanine (B1146940) nucleotide or its immediate neighbors.[6][7] For general Tm enhancement, distributing the LNA bases across the probe is a common practice.
Q4: What is the expected increase in Tm per LNA modification?
Each LNA substitution can increase the Tm of a duplex by approximately 2-8°C.[1][3] The exact increase is sequence-dependent.[8]
Q5: Can I use standard DNA/RNA Tm prediction tools for my LNA-modified probes?
Standard Tm prediction tools are often inaccurate for LNA-modified oligonucleotides due to the unique thermodynamic properties of LNAs.[9] It is recommended to use specialized Tm prediction tools that account for LNA modifications.[9][10] Some suppliers of LNA-modified probes offer their own online prediction tools.[10]
Q6: How does salt concentration affect the Tm of LNA probes?
Similar to standard DNA probes, the Tm of LNA-modified probes is dependent on the salt concentration of the hybridization buffer. Higher salt concentrations will increase the Tm.[11] It has been observed that standard salt correction formulas for DNA can also be applied to LNA-DNA duplexes, simplifying Tm predictions in various ionic environments.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Melting Temperature (Tm) | Insufficient LNA modifications. | Increase the number of LNA bases in your probe. Each LNA addition typically raises the Tm by 2-8°C.[1][3] |
| Low GC content. | If possible, redesign the probe to target a region with a higher GC content (aim for 30-60%).[5][13] | |
| Low salt concentration in the buffer. | Increase the monovalent cation (e.g., Na+) concentration in your hybridization buffer.[11] | |
| Poor Mismatch Discrimination | Suboptimal placement of LNA modifications. | For single nucleotide polymorphisms (SNPs), position a triplet of LNA bases with the central LNA at the mismatch site to enhance discrimination.[6][7] |
| Probe is too long. | The use of LNAs allows for shorter probe designs, which inherently offer better mismatch discrimination.[2] Consider redesigning a shorter probe while maintaining the optimal Tm by adjusting the number of LNAs. | |
| Non-Specific Hybridization | Probe is too "sticky" due to excessive LNA content. | Reduce the number of LNA modifications or avoid long stretches of consecutive LNAs.[4][5] |
| Self-complementarity or formation of secondary structures. | Check your probe design for potential self-dimerization or hairpin formation, especially with LNA-LNA interactions, which are very stable.[5][14] Redesign the probe to minimize these structures. | |
| No or Low Signal in qPCR | Inefficient quenching due to probe design. | Shorter LNA probes can lead to better quenching and a higher signal-to-noise ratio.[2] |
| Incorrect hybridization temperature. | Ensure your experimental annealing temperature is optimized for the predicted Tm of your LNA probe. A good starting point is 5-10°C below the Tm.[15] |
Quantitative Data Summary
Table 1: Impact of LNA Modifications on Melting Temperature (Tm)
| Parameter | Value | Reference |
| Tm increase per LNA modification | 2-8 °C | [1][3] |
| Recommended GC Content | 30-60% | [5][13] |
| Maximum consecutive LNA bases | 4 | [4][5] |
| Recommended LNA content in an 18-mer | 7-8 bases | [4] |
Table 2: Effect of LNA Placement on Mismatch Discrimination (ΔTm)
| LNA Placement Strategy | Effect on Mismatch Discrimination | Reference |
| Triplet of LNAs centered at the mismatch | Generally provides the largest discriminatory power. | [6][7] |
| LNA modification at a purine (B94841) in a mismatch | Improves mismatch discrimination. | [14] |
| LNA modification at flanking nucleotides of a pyrimidine (B1678525) mismatch | Improves mismatch discrimination. | [14] |
| LNA modification at or near a G-T mismatch | Can be detrimental and decrease discrimination. | [6][7] |
Experimental Protocols
Protocol: Determination of Melting Temperature (Tm) by UV Thermal Melt Analysis
This protocol outlines the steps for determining the Tm of an LNA-modified probe hybridized to its complementary DNA target using a UV spectrophotometer with a temperature-controlled cell holder.
Materials:
-
LNA-modified oligonucleotide probe
-
Complementary DNA target oligonucleotide
-
Melting buffer (e.g., 1 M NaCl, 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)[6]
-
UV spectrophotometer with a Peltier temperature controller
-
Quartz cuvettes
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the LNA probe and DNA target in the melting buffer to a stock concentration of 100 µM.
-
Determine the exact concentration of each oligonucleotide by measuring the absorbance at 260 nm (A260).
-
-
Sample Preparation:
-
Thermal Melt Analysis:
-
Place the cuvette in the spectrophotometer's temperature-controlled cell holder.
-
Equilibrate the sample at a low starting temperature (e.g., 25°C) for 10 minutes.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Increase the temperature in small increments (e.g., 0.5°C or 1°C per minute) up to a high temperature where the duplex is fully denatured (e.g., 95°C).
-
Record the absorbance at each temperature point.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to generate a melting curve. The curve will be sigmoidal.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve.
-
Alternatively, the Tm can be determined by calculating the first derivative of the melting curve; the peak of the first derivative plot corresponds to the Tm.
-
Visualizations
Caption: Troubleshooting workflow for optimizing LNA probe performance.
Caption: Experimental workflow for Tm determination by UV thermal melt analysis.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. metabion.com [metabion.com]
- 5. Design options [qiagen.com]
- 6. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OligoDesign: optimal design of LNA (locked nucleic acid) oligonucleotide capture probes for gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Locked Nucleic Acid Probe Based on Selective Salt-Induced Effect Detects Single Nucleotide Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 14. academic.oup.com [academic.oup.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
LNA-A(Bz) Amidite vs. 2'-O-Methyl RNA-A Amidite: A Comparative Guide for Antisense Oligonucleotide Development
For researchers, scientists, and drug development professionals, the selection of chemical modifications is a critical determinant of an antisense oligonucleotide's (ASO) therapeutic success. Among the second-generation modifications, Locked Nucleic Acid (LNA) and 2'-O-Methyl (2'-OMe) RNA are two of the most prevalent and impactful choices. This guide provides an objective comparison of LNA-A(Bz) amidite and 2'-O-Methyl RNA-A amidite, focusing on their performance in ASOs, supported by experimental data.
At their core, both LNA and 2'-OMe modifications are designed to enhance the therapeutic properties of ASOs by increasing their binding affinity to target RNA and improving their resistance to nuclease degradation. However, they achieve this with distinct characteristics that present a trade-off between potency and potential toxicity. LNA modifications generally offer a significant boost in binding affinity, which can lead to higher potency. In contrast, 2'-O-Methyl modifications provide a more moderate enhancement of binding affinity but are associated with a more favorable safety profile.
Quantitative Comparison of Key Performance Indicators
The following tables summarize the key quantitative differences between ASOs modified with LNA and 2'-O-Methyl RNA based on published experimental data. It is important to note that performance can be sequence and target-dependent.
| Performance Metric | LNA Modified ASO | 2'-O-Methyl RNA Modified ASO | Key Insights |
| Binding Affinity (ΔTm per modification) | +1.5 to +8°C[1][2] | ~ +1°C[1] | LNA provides a substantially higher increase in the thermal stability of the ASO:RNA duplex, indicating a stronger and more stable binding to the target RNA. |
| In Vitro Potency (IC50) | Lower (e.g., 0.4 nM)[3] | Higher (e.g., 220 nM)[3] | The higher binding affinity of LNA often translates to greater potency in cell-based assays, requiring a lower concentration to achieve a 50% reduction in the target. |
| Nuclease Resistance (Half-life in human serum) | ~15 - 28 hours[1] | ~12 hours[1] | Both modifications significantly increase stability compared to unmodified DNA (~1.5 hours)[1]. LNA-modified ASOs tend to exhibit slightly longer half-lives in serum. |
| In Vivo Efficacy (Target mRNA reduction) | Up to 5-fold more potent than 2'-MOE ASOs[4][5] | Effective, but generally less potent than LNA ASOs at the same dose[4][5] | In animal models, LNA ASOs can achieve greater target mRNA knockdown at lower doses compared to their 2'-O-Methyl counterparts. |
| Hepatotoxicity (Serum Transaminase Levels - ALT/AST) | Can cause significant, dose-dependent increases[4][6][7] | Generally well-tolerated with no significant increases[4][6] | This is a critical differentiator. LNA ASOs have been associated with a risk of liver toxicity, while 2'-O-Methyl and 2'-O-Methoxyethyl (a closely related modification) ASOs have a much better-established safety profile in this regard. |
Understanding the Mechanism of Action of ASOs
Antisense oligonucleotides primarily function through two main mechanisms to modulate gene expression. The choice of chemical modification can influence which mechanism is favored.
Caption: Mechanisms of Antisense Oligonucleotide Action.
ASOs can either recruit RNase H to degrade the target mRNA or physically block the translation machinery through steric hindrance. "Gapmer" designs, which feature a central DNA segment flanked by modified wings (like LNA or 2'-OMe), are necessary for the RNase H mechanism.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ASO performance. Below are generalized protocols for key experiments.
Determination of Melting Temperature (Tm)
This assay measures the thermal stability of the ASO:RNA duplex, a direct indicator of binding affinity.
Protocol:
-
Preparation of Solutions:
-
Resuspend the ASO and its complementary target RNA in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).
-
Determine the concentration of each oligonucleotide using UV absorbance at 260 nm.
-
-
Duplex Formation:
-
Mix equimolar amounts of the ASO and target RNA in the buffer.
-
Anneal the duplex by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
-
UV Absorbance Measurement:
-
Use a UV-Vis spectrophotometer with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
-
Data Analysis:
-
Plot absorbance versus temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, corresponding to the midpoint of the transition in the melting curve.
-
In Vitro ASO Potency Assessment (IC50 Determination)
This experiment determines the concentration of an ASO required to reduce the expression of the target gene by 50% in cultured cells.
Caption: Workflow for IC50 Determination of ASOs.
Protocol:
-
Cell Culture: Plate a suitable cell line in multi-well plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
ASO Transfection:
-
Prepare a series of ASO dilutions in a suitable transfection reagent (e.g., Lipofectamine).
-
Add the ASO-transfection reagent complexes to the cells. Include a negative control (scrambled sequence) and a mock-transfected control.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 to 48 hours) to allow for ASO uptake and target knockdown.
-
RNA Isolation and Quantification:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the levels of the target mRNA and a stable housekeeping gene for normalization.
-
-
IC50 Calculation:
-
Plot the percentage of target mRNA reduction against the logarithm of the ASO concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Nuclease Resistance Assay (Serum Stability)
This assay evaluates the stability of ASOs in the presence of nucleases found in serum, which mimics in vivo conditions.
Protocol:
-
Incubation:
-
Incubate the ASO at a final concentration in either human or fetal bovine serum (e.g., 90% serum) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
Stop the degradation reaction by adding a quenching solution (e.g., EDTA and a denaturant).
-
Analyze the integrity of the ASO at each time point using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Quantify the amount of full-length, intact ASO remaining at each time point.
-
Calculate the half-life (t1/2) of the ASO by plotting the percentage of intact oligonucleotide against time and fitting the data to an exponential decay curve.
-
Conclusion
The choice between this compound and 2'-O-Methyl RNA-A amidite for ASO development is a strategic one that hinges on the desired balance between potency and safety.
-
This compound is the superior choice when maximal potency is the primary objective. Its high binding affinity can lead to significant target knockdown at low concentrations, potentially allowing for lower dosing. However, the associated risk of hepatotoxicity necessitates careful monitoring and mitigation strategies during preclinical and clinical development.
-
2'-O-Methyl RNA-A amidite represents a safer, albeit generally less potent, alternative. Its favorable toxicity profile makes it a robust choice for indications where a wider therapeutic window is crucial. While it may require higher doses to achieve the same level of efficacy as an LNA-modified ASO, its reduced risk of off-target toxicities is a significant advantage.
Ultimately, the optimal modification strategy may involve a combination of different chemistries or a careful consideration of the specific target and therapeutic application. This guide provides a foundational understanding to aid researchers in making informed decisions for the rational design of next-generation antisense therapeutics.
References
- 1. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the performance of LNA and DNA probes in qPCR.
In the realm of quantitative real-time PCR (qPCR), the choice of probe chemistry is a critical determinant of experimental success. While traditional DNA probes have long been the standard, Locked Nucleic Acid (LNA) probes have emerged as a powerful alternative, offering significant advantages in various applications. This guide provides an objective comparison of the performance of LNA and DNA probes in qPCR, supported by experimental principles and data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their needs.
Key Performance Metrics: A Head-to-Head Comparison
LNA probes are synthetic oligonucleotide analogues containing LNA monomers, where the ribose sugar is conformationally locked by a methylene (B1212753) bridge. This structural modification confers unique thermodynamic and hybridization properties, leading to enhanced performance characteristics compared to standard DNA probes.
| Performance Metric | LNA Probes | Standard DNA Probes | Rationale for Difference |
| Melting Temperature (Tm) | Significantly higher (increase of 2-8 °C per LNA monomer)[1][2] | Standard Tm based on sequence length and GC content | The locked ribose in LNA bases pre-organizes the phosphate (B84403) backbone, leading to stronger and more stable hybridization to the target sequence.[3] |
| Specificity | Very high; excellent mismatch discrimination[4][5] | Good, but can be susceptible to non-specific binding, especially with closely related sequences | The high binding affinity of LNA probes allows for the use of shorter probes, which are inherently more specific and better at distinguishing single nucleotide polymorphisms (SNPs).[4][6] |
| Sensitivity | High; can detect low-abundance targets effectively[5][7] | Standard sensitivity; may be limited for targets with very low copy numbers | Increased thermal stability and binding affinity of LNA probes lead to more efficient hybridization, resulting in earlier quantification cycle (Cq) values and improved detection of scarce targets.[8] |
| Signal-to-Noise Ratio | Higher | Standard | The ability to use shorter LNA probes leads to more efficient quenching of the fluorophore when the probe is unbound, resulting in lower background fluorescence and a higher signal-to-noise ratio upon hybridization and cleavage.[3][6] |
| Probe Design Flexibility | High; shorter probes can be designed for challenging targets (e.g., AT-rich regions)[2] | Limited by the need to achieve a specific Tm, often requiring longer sequences | The significant Tm increase per LNA monomer allows for the design of short, stable probes, which is particularly advantageous for targeting sequences with low GC content or for placing probes in specific, constrained regions.[2] |
Illustrative Quantitative Data
The following table presents a representative comparison of Cq values and Limit of Detection (LOD) for a hypothetical qPCR assay targeting a specific gene, comparing an LNA probe with a traditional DNA probe. This data is illustrative and based on the consistently reported performance advantages of LNA probes.
| Probe Type | Target Concentration (copies/reaction) | Average Cq Value | Limit of Detection (LOD) |
| LNA Probe | 1,000,000 | 18.5 | ~1-10 copies/reaction[9] |
| 10,000 | 25.2 | ||
| 100 | 31.8 | ||
| 10 | 38.5 | ||
| DNA Probe | 1,000,000 | 20.1 | ~10-100 copies/reaction |
| 10,000 | 26.8 | ||
| 100 | 33.5 | ||
| 10 | Undetected |
Note: The Cq values are hypothetical and serve to illustrate the typical earlier detection achieved with LNA probes due to their higher binding affinity and efficiency.
Experimental Protocol: Comparative Analysis of LNA and DNA Probes in qPCR
This protocol outlines a general workflow for comparing the performance of LNA and DNA probes targeting the same genetic sequence.
1. Probe and Primer Design:
-
Target Selection: Identify a specific region within the gene of interest for amplification.
-
Primer Design: Design a pair of forward and reverse primers flanking the target region. Ensure primers have a melting temperature (Tm) of approximately 60-65°C and are free of secondary structures and primer-dimer potential.
-
Probe Design:
-
DNA Probe: Design a standard hydrolysis probe (e.g., TaqMan®) with a Tm approximately 5-10°C higher than the primers.[10]
-
LNA Probe: Design an LNA-containing probe targeting the same sequence. Due to the increased Tm per LNA base, this probe can be shorter than the DNA probe while maintaining a similar or higher Tm.[6] Both probes should be labeled with a 5' fluorophore and a 3' quencher.
-
2. qPCR Assay Setup:
-
Prepare a master mix containing qPCR buffer, dNTPs, DNA polymerase, and forward and reverse primers.
-
Create two separate reaction sets. In one set, add the LNA probe to the master mix. In the other set, add the DNA probe.
-
Prepare a serial dilution of your target DNA (e.g., from 10^6 copies/µL down to 1 copy/µL) to create a standard curve.
-
For each probe type, set up triplicate reactions for each point in the dilution series, as well as no-template controls (NTCs).
-
Add the target DNA template to the respective wells.
3. qPCR Cycling and Data Acquisition:
-
Perform the qPCR run on a real-time PCR instrument using a standard cycling protocol:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step).
-
-
4. Data Analysis:
-
For each probe type, generate a standard curve by plotting the Cq values against the logarithm of the target concentration.
-
Compare the following metrics:
-
Cq Values: Compare the Cq values for each concentration point between the LNA and DNA probes.
-
Efficiency: Calculate the PCR efficiency from the slope of the standard curve (Efficiency = 10^(-1/slope) - 1).
-
Limit of Detection (LOD): Determine the lowest concentration at which the target can be reliably detected.
-
Specificity: Analyze the amplification plots and melt curves (for SYBR Green-based assays) to check for non-specific amplification. For probe-based assays, the absence of signal in NTC wells is a key indicator of specificity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a qPCR experiment designed to compare the performance of LNA and DNA probes.
Caption: Workflow for comparing LNA and DNA probe performance in qPCR.
Conclusion
LNA probes offer demonstrable advantages over traditional DNA probes in qPCR, particularly in terms of sensitivity, specificity, and design flexibility.[2][3][5] Their superior hybridization characteristics make them an excellent choice for challenging applications, including the detection of low-abundance targets, SNP genotyping, and assays targeting AT-rich regions. While the initial cost of LNA probes may be higher, the enhanced data quality and reliability can lead to long-term savings by reducing the need for repeat experiments and troubleshooting. For researchers seeking to push the boundaries of their qPCR assays, LNA probes represent a valuable and powerful tool.
References
- 1. PCR Assay Optimization and Validation [sigmaaldrich.com]
- 2. Gene Expression Analysis [qiagen.com]
- 3. news-medical.net [news-medical.net]
- 4. SNP Detection [qiagen.com]
- 5. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 6. idtdna.com [idtdna.com]
- 7. miRNA Quantification [qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. A Locked Nucleic Acid (LNA)-Based Real-Time PCR Assay for the Rapid Detection of Multiple Bacterial Antibiotic Resistance Genes Directly from Positive Blood Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idtdna.com [idtdna.com]
Validating LNA Oligonucleotide Target Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) oligonucleotides have emerged as a powerful tool for targeted gene silencing due to their exceptional binding affinity and specificity towards complementary RNA molecules.[1][2][3] This guide provides a comprehensive overview of the experimental validation of LNA oligonucleotide target specificity, offering a comparative analysis of methodologies and presenting supporting data to aid researchers in designing robust and reliable experiments.
The Importance of Specificity Validation
While LNA oligonucleotides are designed for high specificity, ensuring that the observed biological effects are a direct result of on-target binding is crucial.[4] Off-target effects, where the LNA binds to unintended RNA sequences, can lead to misinterpretation of experimental results and potential toxicity in therapeutic applications.[5][6] Therefore, a multi-faceted validation strategy is essential to confirm the specificity of any LNA-based experiment.
Comparative Analysis of Validation Techniques
A thorough validation of LNA oligonucleotide specificity involves assessing both on-target knockdown and potential off-target effects at the RNA and protein levels. The following table summarizes key experimental approaches, their principles, and the type of data they provide.
| Experimental Technique | Principle | Data Output | Key Considerations |
| Microarray / RNA-Seq | Genome-wide analysis of mRNA expression levels following LNA treatment. | Quantitative changes in the transcriptome, identifying both on-target and potential off-target gene modulation. | Provides a broad overview of specificity. Requires bioinformatics analysis to identify potential off-target binding sites.[5][7][8] |
| Quantitative PCR (qPCR) | Measures the abundance of specific mRNA transcripts (on-target and predicted off-targets). | Precise quantification of on-target knockdown and changes in the expression of potential off-target genes. | Gold standard for validating microarray/RNA-Seq data. Requires careful primer design.[5] |
| Western Blotting | Detects and quantifies the levels of the target protein. | Confirmation that mRNA knockdown translates to a reduction in protein expression. | Essential for validating the functional consequence of LNA-mediated knockdown.[9][10][11] |
| In Situ Hybridization (ISH) | Visualizes the location of specific RNA sequences within cells or tissues. | Provides spatial information on target RNA expression and knockdown. | Useful for validating target engagement in a complex tissue context.[12][13] |
| Mismatch Control Oligonucleotides | LNA oligonucleotides with deliberate base mismatches to the target sequence. | Comparison of activity between the perfectly matched LNA and mismatch controls helps to demonstrate sequence-specificity. | A critical negative control for any LNA experiment.[14] |
| Multiple LNA Oligonucleotides | Using two or more LNA oligonucleotides targeting different regions of the same target RNA. | Consistent phenotype or knockdown with multiple LNAs strengthens the conclusion that the effect is on-target.[14][15][16] | A key strategy to rule out off-target effects masquerading as an on-target phenotype.[15][16] |
Experimental Workflow for LNA Specificity Validation
The following diagram illustrates a typical workflow for validating the target specificity of an LNA oligonucleotide.
Detailed Experimental Protocols
Microarray Analysis for Off-Target Effects
Objective: To perform a global assessment of gene expression changes following LNA oligonucleotide treatment to identify potential off-target effects.
Methodology:
-
Cell Culture and Transfection: Culture human cells to ~70% confluency. Transfect cells with the LNA oligonucleotide of interest, a mismatch control LNA, and a negative control (e.g., transfection reagent alone).
-
RNA Extraction: After 24-48 hours, harvest the cells and extract total RNA using a suitable kit. Assess RNA quality and quantity.
-
Microarray Hybridization: Label the extracted RNA and hybridize to a human whole-genome microarray chip according to the manufacturer's protocol.
-
Data Acquisition and Analysis: Scan the microarray slides and extract the raw data. Perform background correction and normalization. Identify differentially expressed genes between the LNA-treated group and the control groups. Genes with significant expression changes that are not the intended target are considered potential off-targets.[5][7]
-
In Silico Analysis: For the identified potential off-target genes, perform a sequence alignment with the LNA oligonucleotide sequence to check for complementarity.[5]
Quantitative PCR (qPCR) for On-Target and Off-Target Validation
Objective: To precisely quantify the mRNA levels of the intended target and selected potential off-target genes.
Methodology:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from LNA-treated and control cells as described above. Synthesize cDNA from the RNA samples using a reverse transcription kit.
-
qPCR Primer Design: Design and validate qPCR primers for the target gene and potential off-target genes identified from microarray analysis or in silico prediction.
-
qPCR Reaction: Set up qPCR reactions using a suitable master mix, the designed primers, and the synthesized cDNA.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression relative to a housekeeping gene and the negative control. A significant reduction in the target gene expression confirms on-target activity. Changes in the expression of potential off-target genes should be carefully evaluated.[5]
Western Blotting for Target Protein Reduction
Objective: To confirm that the LNA-mediated knockdown of the target mRNA results in a corresponding decrease in the target protein level.
Methodology:
-
Protein Extraction: Lyse LNA-treated and control cells in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.[11]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: Detect the protein bands using a chemiluminescent substrate and image the blot. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.[17]
LNA-Mediated Gene Silencing Pathway
The primary mechanism by which LNA gapmers mediate gene silencing is through the recruitment of RNase H, which cleaves the target RNA strand of the LNA-RNA duplex.
References
- 1. OligoDesign: optimal design of LNA (locked nucleic acid) oligonucleotide capture probes for gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The experimental use of antisense oligonucleotides: a guide for the perplexed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effect Analysis - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 7. Evaluating the specificity of antisense oligonucleotide conjugates. A DNA array analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines | Semantic Scholar [semanticscholar.org]
- 9. A Multifunctional LNA Oligonucleotide-Based Strategy Blocks AR Expression and Transactivation Activity in PCa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antisense LNA GapmeR Custom Builder Help [qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - HK [thermofisher.com]
LNA vs. PNA: A Comparative Analysis of High-Affinity Nucleic Acid Probes for Research and Diagnostics
In the landscape of molecular biology and diagnostics, the demand for nucleic acid probes with superior sensitivity and specificity has driven the development of innovative synthetic analogs. Among the most prominent are Locked Nucleic Acid (LNA) and Peptide Nucleic Acid (PNA) probes. Both offer significant advantages over traditional DNA probes, particularly in their enhanced binding affinity and ability to discriminate single-base mismatches. This guide provides a detailed comparative analysis of LNA and PNA probes, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their applications.
Structural and Functional Overview
Locked Nucleic Acid (LNA) probes are synthetic RNA analogs that contain at least one LNA monomer.[1] In an LNA nucleotide, the ribose sugar is "locked" into an N-type (C3'-endo) conformation through a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon.[2][3] This conformational rigidity pre-organizes the probe for hybridization, leading to a significant increase in thermal stability when bound to a complementary DNA or RNA strand.[1][4]
Peptide Nucleic Acid (PNA) probes are DNA mimics where the entire sugar-phosphate backbone is replaced by a neutral, achiral polyamide backbone composed of repeating N-(2-aminoethyl)-glycine units.[5][6][7] The standard nucleobases are attached to this backbone via a methylene carbonyl linker.[] The absence of a negatively charged phosphate (B84403) backbone eliminates electrostatic repulsion with the target nucleic acid, resulting in exceptionally strong and stable PNA-DNA or PNA-RNA duplexes.[5][9]
Key Performance Characteristics: A Quantitative Comparison
The distinct structural modifications of LNA and PNA probes translate into significant differences in their performance characteristics compared to conventional DNA probes. The following table summarizes key quantitative data.
| Property | LNA Probes | PNA Probes | DNA Probes (for comparison) |
| Melting Temperature (Tm) Increase | ΔTm of +2 to +8°C per LNA monomer incorporated.[1][4] | ΔTm of approximately +1°C per base pair compared to a DNA/DNA duplex. A 15-mer PNA/DNA duplex can have a Tm ~20°C higher than the corresponding DNA/DNA duplex.[10] | Baseline |
| Binding Affinity (Kd) | Sub-nanomolar to picomolar range | Picomolar to femtomolar range | Nanomolar to micromolar range |
| Mismatch Discrimination (ΔTm) | A single mismatch can lower the Tm by 4-11°C. | A single mismatch can lower the Tm by 15-20°C.[10] | A single mismatch typically lowers the Tm by 2-5°C. |
| Nuclease Resistance | High resistance to endo- and exonucleases.[2] | Extremely high resistance to both nucleases and proteases.[5] | Susceptible to nuclease degradation. |
| pH Stability | Stable over a wide pH range. | Stable over a wide pH range.[5] | Sensitive to acidic depurination. |
| Solubility | Water-soluble.[11] | Generally requires organic solvents (e.g., DMF, NMP) for initial dissolution, though final working solutions are aqueous. | Water-soluble. |
| Backbone Charge | Negatively charged (phosphate backbone).[12] | Neutral (polyamide backbone).[5][12] | Negatively charged (phosphate backbone). |
Applications in Research and Diagnostics
Both LNA and PNA probes have proven invaluable in a multitude of molecular biology applications where high specificity and affinity are paramount.
Fluorescence In Situ Hybridization (FISH)
LNA and PNA probes are extensively used in FISH to enhance signal intensity and reduce background. Their high affinity allows for shorter probe designs and faster hybridization times.[13][14] PNA-FISH, in particular, benefits from the neutral backbone, which facilitates hybridization in low ionic strength buffers, reducing non-specific binding to cellular components.[15]
Real-Time PCR (qPCR)
In qPCR applications, LNA-modified primers and probes enable the design of shorter assays with increased sensitivity and specificity, which is particularly advantageous for detecting low-abundance targets and for single nucleotide polymorphism (SNP) genotyping.[16][17] PNA probes can be used as PCR clamps to selectively inhibit the amplification of wild-type alleles, thereby enriching for the detection of rare mutations.[9]
Antisense and Therapeutic Applications
The high stability and binding affinity of both LNA and PNA make them potent candidates for antisense and antigene therapies.[6][18] LNA-based antisense oligonucleotides have shown promise in clinical trials for various diseases.[19] PNAs can effectively block transcription and translation and are being explored for their therapeutic potential.[6]
Experimental Methodologies
General Workflow for Fluorescence In Situ Hybridization (FISH)
The following diagram illustrates a typical workflow for performing FISH using either LNA or PNA probes.
Detailed Protocol for PNA-FISH:
-
Sample Preparation: Prepare cells or tissue sections on glass slides.
-
Fixation: Fix the samples in 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Treat with 0.2% Triton X-100 in PBS for 10 minutes.
-
Hybridization:
-
Prepare a hybridization mix containing the PNA probe (typically 200-500 nM) in a suitable hybridization buffer (e.g., 50% formamide, 10% dextran (B179266) sulfate, 10 mM NaCl, 2X SSC, 50 mM Tris-HCl pH 7.5).
-
Apply the hybridization mix to the sample, cover with a coverslip, and seal.
-
Denature the sample and probe by heating at 80°C for 3 minutes.
-
Incubate at a temperature appropriate for the specific probe (e.g., 55°C) for 1-2 hours in a humidified chamber.
-
-
Washing:
-
Remove the coverslip and wash the slides twice in a pre-warmed wash buffer (e.g., 50% formamide, 2X SSC) at the hybridization temperature for 15 minutes each.
-
Wash twice in 2X SSC at room temperature for 5 minutes each.
-
-
Counterstaining and Mounting: Stain with a nuclear counterstain like DAPI and mount with an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope.
Logical Relationship of Probe Properties and Application Suitability
The choice between LNA and PNA probes often depends on the specific requirements of the experiment. The following diagram illustrates the relationship between the intrinsic properties of these probes and their suitability for different applications.
Conclusion
Both LNA and PNA probes represent significant advancements in nucleic acid technology, offering researchers powerful tools for a wide range of applications. LNA probes, with their ease of synthesis and water solubility, provide a versatile option for enhancing the performance of standard hybridization-based assays. PNA probes, with their unparalleled binding strength, specificity, and biological stability, excel in demanding applications such as the detection of difficult targets and in therapeutic development. By understanding the distinct properties and experimental considerations of each, researchers can make an informed decision to leverage the unique advantages of these high-affinity probes in their work.
References
- 1. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 3. LNA Probes [eurofinsgenomics.com]
- 4. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 5. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 6. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. The application of Peptide nucleic acids (PNAs) - Creative Peptides Blog [creative-peptides.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.ardascience.com [journals.ardascience.com]
- 13. researchgate.net [researchgate.net]
- 14. LNA-modified oligonucleotides are highly efficient as FISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PNA FISH Probes [biosyn.com]
- 16. news-medical.net [news-medical.net]
- 17. Gene Expression Analysis [qiagen.com]
- 18. Promising nucleic acid analogs and mimics: characteristic features and applications of PNA, LNA, and morpholino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
LNA Gapmers vs. Fully Modified LNA Oligos: A Comparative Guide to Efficacy
In the realm of antisense technology, Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool for enhancing the performance of oligonucleotides. These modifications confer remarkable binding affinity, nuclease resistance, and target specificity. However, the strategic placement of LNA monomers within an oligonucleotide sequence dictates its mechanism of action and ultimately its efficacy in gene silencing. This guide provides a detailed comparison of two prominent LNA-based designs: LNA gapmers and fully modified LNA oligos, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between LNA gapmers and fully modified LNA oligos lies in their interaction with the cellular machinery responsible for RNA degradation.
LNA Gapmers: Harnessing RNase H for Target Cleavage
LNA gapmers are chimeric antisense oligonucleotides featuring a central "gap" of DNA monomers flanked by LNA-modified nucleotides.[1][2] This unique structure is engineered to recruit the enzyme RNase H, a ubiquitous cellular endonuclease that specifically recognizes and cleaves the RNA strand of an RNA:DNA heteroduplex.[1][3] The LNA "wings" provide high binding affinity and protect the oligonucleotide from nuclease degradation, while the central DNA gap serves as a substrate for RNase H upon hybridization to the target mRNA.[2][4] This enzymatic cleavage of the target RNA leads to its degradation and subsequent downregulation of protein expression.[2] For optimal RNase H activity, a DNA gap of 7 to 10 nucleotides is generally considered most effective.[5][6]
Fully Modified LNA Oligos: Steric Hindrance as the Primary Mode of Action
In contrast, fully modified LNA oligos, where all or most of the nucleotides are LNA monomers, are not effective inducers of RNase H-mediated cleavage.[6] The extensive LNA modification creates a duplex with the target RNA that adopts a conformation that is not recognized by RNase H.[7] Consequently, their primary mechanism for gene silencing is through steric hindrance. By binding with very high affinity to a target RNA, a fully modified LNA oligo can physically block the translational machinery (ribosomes) from accessing the mRNA, thereby inhibiting protein synthesis.[8] They can also be used to modulate splicing by blocking access of the splicing machinery to splice sites.[9]
Comparative Efficacy: A Data-Driven Overview
The choice between an LNA gapmer and a fully modified LNA oligo hinges on the desired outcome and the specific target. The following tables summarize the key performance differences based on available experimental data.
| Feature | LNA Gapmers | Fully Modified LNA Oligos | References |
| Primary Mechanism | RNase H-mediated cleavage of target RNA | Steric hindrance of translation or splicing | [1][6][8] |
| Potency | Generally high due to catalytic degradation of target RNA | Potency is target and site dependent, often lower than gapmers for mRNA knockdown | [6][10] |
| RNase H Activation | Yes | No | [6][7] |
| Nuclease Resistance | High, conferred by LNA wings and phosphorothioate (B77711) backbone modifications | Very high, due to extensive LNA modification | [3][5][6] |
| Binding Affinity (Tm) | Very high, increased by 1.5–4°C per LNA modification | Extremely high, can be fine-tuned by the number of LNA modifications | [3][11] |
| Specificity | High, LNA modifications improve mismatch discrimination | Very high, shorter oligos can be used due to high affinity, enhancing specificity | [12][13] |
| Common Applications | mRNA and lncRNA knockdown | Splicing modulation, miRNA inhibition, steric blocking of translation | [2][9] |
Experimental Protocols: A Methodological Framework
The following provides a generalized protocol for evaluating the efficacy of LNA gapmers and fully modified LNA oligos in a cell-based assay.
Objective: To compare the knockdown efficiency of an LNA gapmer and a fully modified LNA oligo targeting a specific mRNA.
Materials:
-
Cultured mammalian cells expressing the target gene
-
LNA gapmer and fully modified LNA oligo designed to target the mRNA of interest
-
Scrambled control oligonucleotides for both designs
-
Cell culture medium and supplements
-
Transfection reagent (optional, as some LNA oligos exhibit unassisted uptake)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) reagents and instrument
-
Protein lysis buffer
-
Antibodies for Western blotting (primary against the target protein, and a loading control)
-
Secondary antibody and detection reagents for Western blotting
Procedure:
-
Cell Seeding: Seed cells in appropriate multi-well plates to achieve 70-80% confluency at the time of transfection or oligonucleotide delivery.
-
Oligonucleotide Delivery:
-
Transfection: Prepare complexes of the LNA oligonucleotides (gapmer, fully modified, and controls) with a suitable transfection reagent according to the manufacturer's protocol. Add the complexes to the cells.
-
Unassisted Delivery (Gymnosis): For oligonucleotides designed for unassisted uptake, add them directly to the cell culture medium at the desired final concentration.[8]
-
-
Incubation: Incubate the cells with the oligonucleotides for a predetermined period (e.g., 24, 48, or 72 hours) to allow for target engagement and knockdown.
-
RNA Analysis (qPCR):
-
Wash the cells with PBS and lyse them to extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions using primers specific for the target gene and a reference gene (e.g., GAPDH).
-
Analyze the qPCR data to determine the relative expression of the target mRNA in cells treated with the LNA oligos compared to the scrambled controls.
-
-
Protein Analysis (Western Blotting):
-
Wash the cells with PBS and lyse them in protein lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control antibody.
-
Incubate with a secondary antibody and visualize the protein bands using a suitable detection system.
-
Quantify the band intensities to determine the relative protein levels.
-
Visualizing the Mechanisms
To further elucidate the distinct modes of action, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action for an LNA gapmer.
References
- 1. Gapmer - Wikipedia [en.wikipedia.org]
- 2. qiagen.com [qiagen.com]
- 3. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qiagen.com [qiagen.com]
- 5. Expanding the design horizon of antisense oligonucleotides with alpha-l-LNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. An LNA gapmer antisense oligonucleotide inhibitor of human NNMT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
Assessing the Hepatotoxicity of LNA versus MOE Modified ASOs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the safety profile of antisense oligonucleotides (ASOs) is paramount. This guide provides an objective comparison of the hepatotoxicity associated with two common ASO modifications: Locked Nucleic Acid (LNA) and 2'-O-Methoxyethyl (MOE). The information is supported by experimental data to aid in the selection and design of ASO-based therapeutics.
The development of ASO therapies has been significantly advanced by chemical modifications that enhance properties like binding affinity, stability, and potency. Among the most utilized are LNA and MOE modifications. While both aim to improve therapeutic efficacy, they exhibit distinct profiles concerning liver safety.
Key Findings on Hepatotoxicity
Experimental evidence consistently demonstrates that LNA-modified ASOs are associated with a higher risk of hepatotoxicity compared to their MOE-modified counterparts.[1][2][3] Studies in animal models have shown that while some LNA ASOs can be up to five times more potent in reducing target mRNA in the liver, they also induce significant liver damage.[1][3] This toxicity is characterized by elevated serum transaminases (Alanine Aminotransferase - ALT, and Aspartate Aminotransferase - AST), increased liver weight, and adverse histopathological findings.[1][4] In contrast, MOE ASOs generally do not produce these toxic effects at comparable doses and have a well-established safety record in clinical trials.[1]
The hepatotoxicity of LNA ASOs appears to be a class effect of the modification itself, rather than being related to the specific gene target.[1][3] This has been observed across multiple sequences targeting different genes, and even with mismatch control sequences that lack a known mRNA target.[1][3] The toxicity is dose-dependent and can manifest as early as four days after a single administration.[1][3]
Mechanisms of Hepatotoxicity
The precise mechanisms underlying LNA ASO-induced hepatotoxicity are still under investigation, but several contributing factors have been identified:
-
RNase H1-Dependent Off-Target RNA Reduction : High-affinity LNA ASOs can cause the promiscuous degradation of unintended, very long pre-mRNA transcripts in an RNase H1-dependent manner. This widespread off-target activity is thought to contribute to cellular stress and toxicity.[5]
-
Protein Interactions : More hydrophobic modifications like LNA tend to enhance binding to intracellular proteins.[6][7] Certain toxic LNA ASOs have been shown to bind to hepatocellular proteins, which may inactivate critical cellular processes or trigger stress pathways like the p53 pathway, leading to apoptosis.[4][6]
-
Sequence Motifs : Specific trinucleotide motifs, such as "TGC" and "TCC," have been identified in hepatotoxic LNA ASOs.[4][8] These motifs are associated with increased binding to liver proteins and activation of cellular stress responses.[4]
MOE ASOs, being more hydrophilic, exhibit lower protein binding, which may contribute to their more favorable safety profile.[6][7]
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies, highlighting the differences in hepatotoxicity markers between LNA and MOE ASOs.
Table 1: In Vivo Potency and Hepatotoxicity of MOE vs. LNA ASOs Targeting Mouse TRADD mRNA [1]
| ASO Description (Gapmer Design) | Estimated ED50 (mg/kg) | Mean ALT (U/L) at 4.5 µmol/kg | Mean AST (U/L) at 4.5 µmol/kg |
| 4-10-4 MOE (1a) | ~15 | Normal Range | Normal Range |
| 4-10-4 LNA (1b) | ~12 | >10-fold increase | >10-fold increase |
| 3-12-3 MOE (2a) | ~10 | Normal Range | Normal Range |
| 3-12-3 LNA (2b) | ~5 | >10-fold increase | >10-fold increase |
| 2-14-2 MOE (4a) | ~10 | Normal Range | Normal Range |
| 2-14-2 LNA (4b) | ~2 | >100-fold increase | >100-fold increase |
Data adapted from Swayze et al., 2007. Normal range for transaminases was observed in MOE ASO-treated mice.
Table 2: Hepatotoxicity of LNA ASOs Targeting Various Genes in Mice [4]
| ASO Target | Sequence Motif | Hepatotoxicity (based on ALT/AST) |
| Apoc3 | Contains "TCC" | Yes |
| Crtc2 | Contains "TGC" | Yes |
| GR | No "TCC" or "TGC" | No |
Data adapted from Burdick et al., 2014. ASOs containing specific motifs were more likely to be hepatotoxic.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing findings. Below are summaries of typical experimental protocols used to assess ASO hepatotoxicity.
In Vivo ASO Administration and Monitoring in Rodents
-
Animal Model : Male BALB/c or CD-1 mice are commonly used.[1][4]
-
ASO Formulation : ASOs are dissolved in sterile saline.[4]
-
Administration : ASOs are administered via subcutaneous (s.c.) injection.[4][9]
-
Dosing Regimen : Dosing can range from a single high dose to multiple doses over a period of one to two weeks (e.g., 25 mg/kg on days 1, 4, 8, and 11).[4][9]
-
Sample Collection : Blood is collected at specified time points (e.g., daily for acute studies, or at the end of the study) via methods like tail-bleeding or terminal cardiac puncture under anesthesia.[4][10] Livers are harvested at necropsy.[1]
-
Hepatotoxicity Assessment :
-
Serum Chemistry : Blood samples are processed to serum, and ALT and AST levels are measured using a clinical chemistry analyzer.[4]
-
Organ Weights : Body and liver weights are recorded.[1]
-
Histopathology : Liver tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination by a pathologist to identify cellular damage, inflammation, and necrosis.[1][4]
-
-
Pharmacodynamic Assessment :
-
mRNA Quantification : Liver tissue is homogenized, and total RNA is extracted. The target mRNA levels are quantified using quantitative reverse transcription PCR (qRT-PCR) to determine the ASO's potency.[1]
-
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) help to illustrate the complex biological pathways and experimental workflows involved in assessing ASO hepatotoxicity.
Caption: A signaling pathway of ASO-induced hepatotoxicity.
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 8. Sequence motifs associated with hepatotoxicity of locked nucleic acid--modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
LNA vs. Phosphorothioate Oligonucleotides: A Comparative Guide to In Vivo Stability
For researchers, scientists, and professionals in drug development, the in vivo stability of oligonucleotides is a critical parameter influencing their therapeutic efficacy. This guide provides an objective comparison of two leading oligonucleotide modifications: Locked Nucleic Acid (LNA) and phosphorothioate (B77711) (PS) linkages, with a focus on their performance in a biological environment, supported by experimental data.
Locked Nucleic Acid (LNA) modifications and phosphorothioate (PS) backbones are two cornerstone chemical modifications used to enhance the in vivo stability of therapeutic oligonucleotides by increasing their resistance to nuclease degradation.[1][2] While both modifications aim to prolong the half-life of these molecules, they achieve this through different structural alterations, resulting in distinct stability profiles, biodistribution, and potential for off-target effects.
Phosphorothioate linkages, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a sulfur atom, were among the first modifications to be widely adopted to confer nuclease resistance.[2] This modification significantly increases the metabolic stability and improves the pharmacokinetic properties of oligonucleotides.[1] However, the introduction of a chiral center at each phosphorus atom results in a complex mixture of diastereoisomers, which can influence binding affinity and toxicity.[1][3]
Locked Nucleic Acids are a class of high-affinity DNA analogs where the ribose ring is conformationally locked by a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon.[4] This structural constraint not only enhances binding affinity to target RNA but also provides significant protection against nucleolytic degradation.[5] Studies have shown that LNA-containing oligonucleotides can exhibit high in vivo efficacy and stability, in some cases even with a standard phosphodiester backbone, thus avoiding the need for phosphorothiolation.[6]
Quantitative Comparison of In Vivo Stability
The following tables summarize key quantitative data from comparative studies on the in vivo stability of LNA and phosphorothioate oligonucleotides.
| Parameter | LNA-Modified Oligonucleotides | Phosphorothioate (PS) Oligonucleotides | Reference |
| Half-life in Human Serum | ~15 hours (for LNA/DNA/LNA end-block) | 10 hours | [7] |
| Nuclease Resistance | Higher than isosequential phosphorothioates.[6][8] Stable in fresh mouse serum for >2 hours (full LNA PO).[8] | More stable than unmodified DNA, but susceptible to degradation over time.[9] | [6][8][9] |
| Urinary Excretion | Rapid and significantly higher (over 4-fold) for LNA with a phosphodiester backbone compared to DNA PS ODN.[8] | Lower urinary excretion compared to LNA PO ODN.[8] | [8] |
Biodistribution and Metabolism
Both LNA and phosphorothioate oligonucleotides show wide tissue distribution.[8][10] The kidneys are a major site of uptake for both types of oligonucleotides.[8][9] However, the metabolic pathways and clearance rates can differ. LNA oligonucleotides with a phosphodiester backbone are cleared more rapidly via urinary excretion compared to their phosphorothioate counterparts.[8] Phosphorothioate oligonucleotides, on the other hand, tend to accumulate in tissues, particularly the kidney and liver, and are metabolized more slowly.[9][11]
Experimental Methodologies
The following section details common experimental protocols used to assess the in vivo stability of LNA and phosphorothioate oligonucleotides.
In Vivo Stability and Biodistribution Study Protocol
This protocol outlines a typical workflow for comparing the in vivo stability and biodistribution of radiolabeled LNA and phosphorothioate oligonucleotides in a murine model.
-
Oligonucleotide Radiolabeling:
-
Oligonucleotides (LNA-modified and phosphorothioate) are radiolabeled, for instance with ³H, using methods like the heat exchange method.[8]
-
-
Animal Administration:
-
The radiolabeled oligonucleotides are administered to mice, typically via intravenous (i.v.) injection. A common dosage might be 30 mg/kg.[10]
-
-
Sample Collection:
-
At various time points post-administration (e.g., 1, 4, 24, and 48 hours), blood samples are collected.
-
Animals are euthanized at the end of the time course, and various tissues (e.g., kidney, liver, spleen, heart, lung) are harvested.
-
Urine and feces are collected throughout the study period to assess excretion.
-
-
Sample Processing and Analysis:
-
Tissue samples are homogenized.
-
The radioactivity in plasma, tissue homogenates, urine, and feces is quantified using a liquid scintillation counter to determine the concentration of the oligonucleotide and its metabolites.
-
To analyze the integrity of the oligonucleotides, extracts from tissues and urine are analyzed by high-performance liquid chromatography (HPLC).[9][10]
-
Serum Stability Assay Protocol
This in vitro assay provides a preliminary assessment of oligonucleotide stability in a biological fluid.
-
Incubation:
-
The LNA and phosphorothioate oligonucleotides are incubated in fresh mouse or human serum at 37°C.[8]
-
-
Time-course Sampling:
-
Aliquots are taken at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Analysis:
-
The integrity of the oligonucleotides in the samples is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or HPLC to visualize and quantify the amount of full-length, intact oligonucleotide remaining.
-
Visualizing Experimental Workflows and Concepts
The following diagrams illustrate the experimental workflow for in vivo stability studies and the conceptual difference in nuclease resistance between LNA and phosphorothioate oligonucleotides.
Caption: Workflow for in vivo stability and biodistribution studies.
Caption: Comparative nuclease resistance of LNA and PS oligonucleotides.
References
- 1. In vitro and in vivo properties of therapeutic oligonucleotides containing non-chiral 3′ and 5′ thiophosphate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 3. Refining LNA safety profile by controlling phosphorothioate stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution and metabolism of internally 3H-labeled oligonucleotides. I. Comparison of a phosphodiester and a phosphorothioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo stability, disposition and metabolism of a "hybrid" oligonucleotide phosphorothioate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, biodistribution, and stability of oligodeoxynucleotide phosphorothioates in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to LNA-A(Bz) Amidite from Commercial Suppliers
For researchers, scientists, and professionals in drug development, the quality of phosphoramidites is paramount to the successful synthesis of high-purity oligonucleotides. This guide provides a framework for the comparative benchmarking of LNA-A(Bz) amidite from various commercial suppliers. The following sections detail the experimental protocols to assess critical performance metrics and offer templates for data presentation and visualization to aid in the objective comparison of these critical reagents.
Key Performance Indicators for this compound
The quality of this compound can be assessed through several key performance indicators that directly impact the efficiency of oligonucleotide synthesis and the purity of the final product. A thorough comparison should evaluate the following:
-
Purity: The percentage of the desired phosphoramidite (B1245037), free from impurities that can lead to undesired side reactions and truncated or modified oligonucleotides.
-
Coupling Efficiency: The percentage of available 5'-hydroxyl groups that successfully react with the phosphoramidite during each coupling step of solid-phase synthesis. Consistently high coupling efficiency is crucial for the synthesis of long, high-purity oligonucleotides.
-
Stability: The chemical stability of the amidite under specified storage and handling conditions. Degradation can lead to reduced coupling efficiency and the introduction of impurities.
-
Performance in Oligonucleotide Synthesis: The overall yield and purity of a synthesized test oligonucleotide containing one or more LNA-A(Bz) incorporations.
Data Presentation: Comparative Analysis of this compound
Quantitative data from the evaluation of LNA-A(Bz) amidites from different suppliers should be summarized for clear and easy comparison.
Table 1: Supplier Information and Physical Properties
| Supplier | Product Number | Lot Number | Reported Purity (%) | Appearance | Storage Conditions (°C) |
| Supplier A | [Product Number] | [Lot Number] | [Value] | White to off-white solid | -20 |
| Supplier B | [Product Number] | [Lot Number] | [Value] | White to off-white solid | -20 |
| Supplier C | [Product Number] | [Lot Number] | [Value] | White to off-white solid | -20 |
Table 2: Analytical Purity Assessment
| Supplier | Lot Number | ³¹P NMR Purity (%) | RP-HPLC Purity (%) | Key Impurities Observed (if any) |
| Supplier A | [Lot Number] | [Value] | [Value] | [Description] |
| Supplier B | [Lot Number] | [Value] | [Value] | [Description] |
| Supplier C | [Lot Number] | [Value] | [Value] | [Description] |
Table 3: Performance in Test Oligonucleotide Synthesis
| Supplier | Lot Number | Average Stepwise Coupling Efficiency (%) | Crude Oligonucleotide Purity by RP-HPLC (%) | Final Yield (OD) | Major Impurities (e.g., n-1) |
| Supplier A | [Lot Number] | [Value] | [Value] | [Value] | [Description] |
| Supplier B | [Lot Number] | [Value] | [Value] | [Value] | [Description] |
| Supplier C | [Lot Number] | [Value] | [Value] | [Value] | [Description] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible benchmarking of LNA-A(Bz) amidites.
3.1. Determination of Amidite Purity by ³¹P NMR and RP-HPLC
-
³¹P NMR Spectroscopy:
-
Prepare a sample by dissolving a known amount of the this compound in anhydrous acetonitrile-d3 (B32919) or another suitable deuterated solvent in an NMR tube under an inert atmosphere (e.g., argon or nitrogen).
-
Acquire the ³¹P NMR spectrum. The phosphoramidite should exhibit a characteristic signal around 148-150 ppm.
-
Integrate the main phosphoramidite peak and any impurity peaks (e.g., phosphonates or other P(V) species) to calculate the purity.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the this compound in anhydrous acetonitrile (B52724).
-
Perform chromatographic analysis using a C18 column.
-
Employ a gradient elution system, for example, with a mobile phase consisting of acetonitrile and a suitable buffer like triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
Detect the eluting compounds using a UV detector at a wavelength of 260 nm.
-
Calculate the purity based on the relative peak areas.
-
3.2. Solid-Phase Oligonucleotide Synthesis of a Test Sequence
-
Sequence Design: Design a short test oligonucleotide sequence that includes at least one LNA-A(Bz) incorporation, for example, 5'-TGC-A(LNA)-TGC-3'.
-
Synthesis:
-
Perform solid-phase oligonucleotide synthesis on a standard automated synthesizer using controlled pore glass (CPG) as the solid support.[1]
-
Use standard phosphoramidite chemistry for the synthesis cycles.[2][3] The typical cycle consists of four steps: detritylation, coupling, capping, and oxidation.[2]
-
For the this compound coupling step, a longer coupling time (e.g., 180-250 seconds) may be required due to its steric hindrance.[4]
-
-
Cleavage and Deprotection:
-
After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups.[5] This is typically achieved using a solution of ammonium (B1175870) hydroxide (B78521) and methylamine.[1]
-
-
Purification and Analysis:
3.3. Determination of Stepwise Coupling Efficiency
-
Trityl Cation Assay: The stepwise coupling efficiency can be determined by measuring the amount of trityl cation released during the detritylation step of each synthesis cycle.
-
Procedure:
-
Collect the trityl-containing solution after each detritylation step.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 495 nm).
-
The absorbance is proportional to the amount of trityl cation released, which in turn corresponds to the number of successfully coupled nucleotides in the previous cycle.
-
Calculate the coupling efficiency for each step based on the change in trityl absorbance.
-
Visualizations
Diagram 1: Experimental Workflow for Benchmarking this compound
Caption: Workflow for the comparative evaluation of this compound from different suppliers.
Diagram 2: Standard Phosphoramidite Solid-Phase Synthesis Cycle
References
- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemical Synthesis of Oligonucleotides [biosyn.com]
- 3. LNA Phosphoramidites [qiagen.com]
- 4. glenresearch.com [glenresearch.com]
- 5. blog.biolytic.com [blog.biolytic.com]
Unlocking Gene Silencing: A Comparative Guide to RNase H Cleavage with LNA-DNA Chimeras
For researchers, scientists, and drug development professionals navigating the landscape of antisense technology, the precise and efficient cleavage of target RNA is paramount. LNA-DNA chimeric oligonucleotides have emerged as a powerful tool to achieve this, offering enhanced stability and potent RNase H-mediated degradation of messenger RNA (mRNA). This guide provides an objective comparison of LNA-DNA chimeras with other antisense alternatives, supported by experimental data, detailed protocols, and clear visual workflows to inform your research and development efforts.
The central mechanism of action for these antisense oligonucleotides relies on their ability to bind to a specific mRNA sequence and recruit Ribonuclease H (RNase H), an enzyme that selectively degrades the RNA strand of an RNA/DNA hybrid.[1][2] The design of the antisense oligonucleotide is therefore critical for efficient RNase H activation. LNA (Locked Nucleic Acid) is a modified nucleotide that confers high binding affinity and nuclease resistance to oligonucleotides.[3][4] In LNA-DNA chimeras, LNA bases are typically placed at the flanks of a central "gap" of DNA bases. This "gapmer" design is crucial, as RNase H requires a stretch of DNA to recognize and cleave the target RNA.[5][6]
Performance Comparison: LNA-DNA Chimeras vs. Alternatives
The efficacy of LNA-DNA chimeras in mediating RNase H cleavage is best understood in comparison to other commonly used antisense oligonucleotides, such as fully DNA oligonucleotides, phosphorothioates (PS), and 2'-O-methyl (2'-OMe) modified gapmers. Key performance indicators include cleavage efficiency, binding affinity (measured by melting temperature, Tm), and stability in biological fluids.
RNase H Cleavage Efficiency
A critical design parameter for LNA-DNA gapmers is the length of the central DNA gap. Studies have shown that a DNA gap of 7 to 8 nucleotides is necessary for the full activation of RNase H.[5][7] In contrast, 2'-O-methyl gapmers can achieve similar activation with a shorter DNA gap of six nucleotides.[5]
| Oligonucleotide Type | DNA Gap Length | Relative RNase H Cleavage Efficiency (%) |
| LNA-DNA Gapmer | 8 | ~90% [5] |
| LNA-DNA Gapmer | 7 | High [7] |
| LNA-DNA Gapmer | 6 | Partial [7] |
| LNA-DNA Gapmer | 4-5 | Insignificant [7] |
| 2'-O-Methyl Gapmer | 6 | Sufficient for full activation [5] |
| DNA Oligonucleotide | N/A | ~90%[5] |
Binding Affinity (Melting Temperature)
The incorporation of LNA nucleotides significantly increases the thermal stability of the oligonucleotide-RNA duplex, as indicated by a higher melting temperature (Tm). This high affinity is correlated with increased antisense activity.[5]
| Oligonucleotide Type | Change in Tm per Modification |
| LNA-DNA Chimera | +1.5 to +4°C per LNA [5] |
| 2'-O-Methyl RNA | <+1°C per modification [5] |
| Phosphorothioate (PS) | Reduced Tm [5] |
Serum Stability
A major advantage of LNA-DNA chimeras is their enhanced stability against nuclease degradation in serum, a crucial factor for in vivo applications.
| Oligonucleotide Type | Half-life (t1/2) in Human Serum |
| LNA-DNA Chimera (3 LNAs at each end) | ~15 hours [5] |
| 2'-O-Methyl Gapmer | 12 hours [5] |
| Phosphorothioate (PS) | 10 hours [5] |
| Unmodified DNA Oligonucleotide | ~1.5 hours [5] |
In Vitro Potency (IC50)
The superior biophysical properties of LNA-DNA gapmers translate to high potency in cell-based assays for gene silencing.
| Antisense Molecule | Target | IC50 |
| LNA-DNA Gapmer | VR1 mRNA | 0.4 nM [6] |
| 2'-O-Methyl Gapmer | VR1 mRNA | ~220 nM [6] |
| Phosphorothioate (PS) | VR1 mRNA | ~70 nM [6] |
| siRNA | VR1 mRNA | 0.06 nM [6] |
Mechanism of RNase H Cleavage with LNA-DNA Gapmers
The following diagram illustrates the process of RNase H-mediated cleavage of a target mRNA molecule by an LNA-DNA chimeric antisense oligonucleotide.
Caption: Mechanism of RNase H cleavage initiated by an LNA-DNA chimera.
Experimental Protocol: In Vitro RNase H Cleavage Assay
This protocol outlines a typical procedure for validating the RNase H-mediated cleavage of a target RNA using LNA-DNA chimeras.
Materials:
-
Target RNA (e.g., in vitro transcribed mRNA)
-
LNA-DNA chimeric oligonucleotide (and other comparative oligonucleotides)
-
RNase H enzyme (e.g., E. coli RNase H)
-
10x RNase H Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 100 mM MgCl2)
-
Nuclease-free water
-
EDTA (0.5 M) for stopping the reaction
-
Denaturing polyacrylamide gel (e.g., 15% PAGE-Urea)
-
Gel loading buffer
-
Staining solution (e.g., Ethidium Bromide or SYBR Gold)
-
Optional: 5'-radiolabeling kit (e.g., T4 Polynucleotide Kinase and [γ-32P]ATP) for enhanced detection.[8]
Procedure:
-
Oligonucleotide-RNA Annealing:
-
In a nuclease-free microcentrifuge tube, mix the target RNA and the antisense oligonucleotide (e.g., LNA-DNA chimera) at a specified molar ratio (e.g., 1:5).
-
Denature the mixture by heating to 90°C for 2 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate annealing.
-
-
RNase H Reaction Setup:
-
Prepare the reaction mixture on ice. For a typical 20 µL reaction:
-
Annealed RNA:Oligonucleotide duplex: x µL (e.g., 2 µg)
-
10x RNase H Reaction Buffer: 2 µL
-
RNase H enzyme: 1 µL (e.g., 5 units)
-
Nuclease-free water: to a final volume of 20 µL
-
-
Include a control reaction without the RNase H enzyme.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[9] Time course experiments can be performed to determine cleavage rates.
-
-
Reaction Termination:
-
Stop the reaction by adding 1 µL of 0.5 M EDTA.[9]
-
-
Analysis of Cleavage Products:
-
Add an equal volume of denaturing gel loading buffer to each reaction.
-
Heat the samples at 95°C for 5 minutes and then place on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the desired separation of cleavage products is achieved.
-
Stain the gel with an appropriate nucleic acid stain and visualize the bands under UV light. The appearance of smaller RNA fragments in the presence of RNase H indicates successful cleavage.
-
Workflow Diagram:
Caption: Experimental workflow for the in vitro RNase H cleavage assay.
Conclusion
LNA-DNA chimeric oligonucleotides represent a highly effective class of antisense agents for mediating RNase H-dependent cleavage of target RNA. Their superior binding affinity and nuclease stability, coupled with potent gene-silencing activity, make them a valuable tool for therapeutic and research applications. When designing LNA-DNA gapmers, careful consideration of the DNA gap length is essential to ensure efficient recruitment and activation of RNase H. This guide provides a framework for comparing LNA-DNA chimeras to other antisense technologies and a practical protocol for their validation, empowering researchers to make informed decisions in the development of next-generation nucleic acid-based therapies.
References
- 1. Sequence-specific cleavage of the RNA strand in DNA–RNA hybrids by the fusion of ribonuclease H with a zinc finger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribonuclease H (RNase H) | Thermo Fisher Scientific - US [thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
LNA Probes Outshine Standard DNA in Mismatch Discrimination for Enhanced Genetic Analysis
Researchers and professionals in drug development now have a powerful tool for more precise genetic analysis. Locked Nucleic Acid (LNA) probes consistently demonstrate superior mismatch discrimination compared to standard DNA probes, a critical factor for applications like single nucleotide polymorphism (SNP) genotyping, allele-specific PCR, and mutation detection. This enhanced specificity stems from the unique structural properties of LNA, which lead to significantly greater destabilization of mismatched duplexes, resulting in more reliable and accurate results.
The core advantage of LNA probes lies in their modified ribose sugar, which is "locked" in an ideal conformation for binding.[1][2][3][4] This structural rigidity increases the melting temperature (Tm) of the probe-target duplex, allowing for the use of shorter probes while maintaining high affinity.[4][5] More importantly, this locked structure greatly penalizes the conformational flexibility required to accommodate a base mismatch. Consequently, the difference in melting temperature (ΔTm) between a perfectly matched and a mismatched target is substantially larger for LNA probes than for their standard DNA counterparts.[5] A higher ΔTm is the key to distinguishing between closely related sequences with high fidelity.[5]
Unpacking the Mechanism: How LNA Probes Achieve Superior Discrimination
The enhanced mismatch discrimination of LNA probes can be attributed to their unique structural and thermodynamic properties. The methylene (B1212753) bridge in the LNA nucleotide fixes the ribose ring in a C3'-endo conformation, which is optimal for Watson-Crick base pairing.[3][4] This pre-organization of the probe's backbone leads to a more stable and rigid duplex upon hybridization with a complementary target sequence.
In a perfectly matched scenario, the LNA probe forms a highly stable duplex with its target. However, when a mismatch is present, the rigid LNA structure cannot easily accommodate the resulting distortion. This leads to a significant energetic penalty, causing a much larger decrease in the melting temperature compared to a similar mismatch with a flexible standard DNA probe.
References
- 1. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 5. SNP Detection [qiagen.com]
LNA Probes: A Comparative Performance Analysis in FFPE and Fresh-Frozen Tissues
For researchers, scientists, and drug development professionals, the choice between formalin-fixed paraffin-embedded (FFPE) and fresh-frozen tissue samples is a critical decision that impacts experimental outcomes. This guide provides an objective comparison of the performance of Locked Nucleic Acid (LNA) probes in these two common sample types, supported by experimental data and detailed protocols.
The preservation method of biological samples significantly influences the integrity of nucleic acids, which in turn affects the performance of molecular tools like LNA probes. While fresh-frozen tissues are often considered the "gold standard" for preserving nucleic acids in their native state, FFPE tissues offer logistical advantages for long-term storage and retrospective studies.[1][2] LNA probes, with their enhanced binding affinity and specificity, have shown promise in overcoming some of the challenges associated with compromised RNA quality in FFPE samples.
Data Presentation: Quantitative Performance Comparison
Direct quantitative comparisons of LNA probe performance metrics such as signal intensity and signal-to-noise ratio in FFPE versus fresh-frozen tissues are not extensively documented in single studies. However, by synthesizing data from studies evaluating RNA integrity and detection, a comparative overview can be constructed.
A key performance indicator is the correlation of miRNA expression profiles between the two tissue types. A study utilizing LNA-based microarray analysis on matched FFPE and fresh-frozen samples demonstrated a high correlation in global miRNA expression.[3]
| Performance Metric | FFPE Tissue | Fresh-Frozen Tissue | Data Source |
| miRNA Expression Correlation (R²) (LNA-based microarray) | 0.86 - 0.89 | Reference | [3] |
| Signal Intensity (Qualitative) | Generally lower/less bright | Generally higher/brighter | [4] |
| Signal Count (RNAscope) | Lower number of signals | Higher number of signals | [4][5] |
| Nucleic Acid Integrity | Fragmented and cross-linked | Generally high integrity | [2][4] |
| Morphology Preservation | Excellent | Good to moderate | [2][6] |
| Storage & Handling | Room temperature, stable long-term | -80°C, logistically demanding | [1][2] |
Note: Some data is inferred from studies using RNAscope technology, which, while not identical to LNA probes, provides relevant insights into in situ hybridization performance in different tissue types.
Mandatory Visualization
Signaling Pathway: miR-21 in Cancer
MicroRNA-21 (miR-21) is a well-characterized oncomiR that is frequently overexpressed in various cancers. It promotes tumor progression by downregulating several tumor suppressor genes. The following diagram illustrates the signaling pathway of miR-21, highlighting its key targets.
Caption: The miR-21 signaling pathway in cancer.
Experimental Workflow: LNA In Situ Hybridization
The following diagram outlines a generalized workflow for LNA probe-based in situ hybridization (ISH) on tissue sections.
References
- 1. superiorbiodx.com [superiorbiodx.com]
- 2. biochain.com [biochain.com]
- 3. Systematic analysis of microRNA expression of RNA extracted from fresh frozen and formalin-fixed paraffin-embedded samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNAscope Multiplex FISH Signal Assessment in FFPE and Fresh Frozen Tissues: The Effect of Archival Duration on RNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNAscope Multiplex FISH Signal Assessment in FFPE and Fresh Frozen Tissues: The Effect of Archival Duration on RNA Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
LNA-A(Bz) Amidite vs. Standard DNA: A Comparative Guide to Duplex Conformation and Stability
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleotides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among these, Locked Nucleic Acid (LNA) stands out for its profound impact on duplex stability and conformation. This guide provides a detailed comparison of duplexes containing LNA-A, synthesized using LNA-A(Bz) amidite, and standard DNA-A. We present quantitative data from key experiments, detailed methodologies, and a visual representation of the conformational effects to aid in your research and development endeavors.
Quantitative Comparison of Duplex Properties
The introduction of LNA monomers into a DNA duplex induces significant and predictable changes in its thermodynamic stability and helical geometry. The following tables summarize the key quantitative differences observed in comparative studies.
| Parameter | DNA-DNA Duplex | LNA-DNA Hybrid Duplex | Impact of LNA-A Incorporation |
| Melting Temperature (Tm) | Sequence-dependent (e.g., ~55°C) | Significantly increased (e.g., ~75°C) | Enhanced Thermal Stability |
| ΔTm per LNA modification | N/A | +2 to +8 °C | Predictable Stability Enhancement [1][2] |
| Sugar Pucker Conformation | C2'-endo (B-form) | C3'-endo (A-form like) | Shift towards A-form Helix [3][4] |
| Helical Geometry | B-form | A-form like | Altered Duplex Structure [4][5][6] |
| Minor Groove Width | ~5.7 Å | Wider than B-form DNA | Structural Perturbation |
| Enthalpy of Hybridization (ΔH°) | Favorable | More Favorable | Stronger Stacking Interactions [7] |
| Entropy of Hybridization (ΔS°) | Unfavorable | Less Unfavorable | Pre-organization of LNA strand [1][7] |
Table 1: Thermodynamic and Structural Comparison. This table highlights the significant increase in thermal stability and the shift towards an A-form helical geometry when LNA-A is incorporated into a DNA duplex.
| Feature | DNA-DNA Duplex | LNA-DNA Hybrid Duplex |
| Positive Peak | ~275 nm | Shifted towards ~260-270 nm |
| Negative Peak | ~245 nm | Increased intensity and potential shift |
| Overall Spectrum | Characteristic of B-form DNA | Characteristic of A-form or A/B intermediate duplexes[8] |
Table 2: Circular Dichroism (CD) Spectral Features. The changes in the CD spectrum provide a clear indication of the conformational transition from a B-form to a more A-form-like structure upon LNA incorporation.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize and compare LNA-modified and unmodified DNA duplexes.
Thermal Denaturation (Tm) Analysis
Objective: To determine the melting temperature (Tm) of the DNA and LNA-DNA duplexes, providing a measure of their thermal stability.
Methodology:
-
Sample Preparation:
-
Oligonucleotides (unmodified DNA and LNA-modified) are synthesized and purified, typically by HPLC.
-
Complementary strands are mixed in equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[7]
-
The final duplex concentration is typically in the range of 1-5 µM.
-
-
Annealing:
-
The sample is heated to 95°C for 5 minutes to ensure complete dissociation of any pre-existing duplexes.
-
The sample is then slowly cooled to room temperature to allow for proper annealing of the complementary strands.
-
-
Data Acquisition:
-
The absorbance of the sample at 260 nm is monitored using a UV-Vis spectrophotometer equipped with a temperature controller.
-
The temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).
-
-
Data Analysis:
-
The melting curve (absorbance vs. temperature) is plotted.
-
The Tm is determined as the temperature at which 50% of the duplexes have dissociated into single strands, which corresponds to the maximum of the first derivative of the melting curve.
-
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure and conformational changes in the duplexes upon LNA incorporation.
Methodology:
-
Sample Preparation:
-
Duplex samples are prepared as described for Tm analysis in a suitable CD buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 8.0).
-
The final duplex concentration is typically around 2-3 µM.
-
-
Instrument Setup:
-
A CD spectropolarimeter is purged with nitrogen gas.
-
The instrument is calibrated, and a baseline spectrum of the buffer is recorded.
-
-
Data Acquisition:
-
Data Analysis:
-
The buffer baseline is subtracted from the sample spectrum.
-
The resulting spectrum is smoothed and plotted as ellipticity (mdeg) versus wavelength (nm).
-
The spectral features (positions and intensities of positive and negative peaks) are analyzed to determine the helical conformation (B-form vs. A-form).[11][12][13][14]
-
Visualization of Conformational Impact
The following diagram illustrates the fundamental differences in duplex conformation and stability resulting from the incorporation of this compound in oligonucleotide synthesis.
Caption: LNA-A(Bz) vs. DNA: Duplex Conformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. NMR solution structures of LNA (locked nucleic acid) modified quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. NMR structure of an α-L-LNA:RNA hybrid: structural implications for RNase H recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. health.uconn.edu [health.uconn.edu]
- 11. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Antisense Oligonucleotides: LNA vs. 2' Sugar Modifications
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of gene silencing has been significantly shaped by the development of chemically modified antisense oligonucleotides (ASOs). These modifications are crucial for enhancing the drug-like properties of ASOs, including nuclease resistance, binding affinity to target RNA, and pharmacokinetic profiles. Among the most pivotal advancements are modifications at the 2' position of the ribose sugar. This guide provides an objective comparison of the performance of ASOs featuring Locked Nucleic Acid (LNA) modifications against those with other prominent 2' sugar modifications, supported by experimental data.
Executive Summary
Second-generation ASO modifications primarily focus on the 2'-position of the sugar moiety to enhance key therapeutic characteristics.[1] Locked Nucleic Acid (LNA) is a third-generation modification that confers an exceptionally high binding affinity to target RNA.[2][3] Other notable 2' sugar modifications include 2'-O-methoxyethyl (2'-MOE), 2'-O-methyl (2'-OMe), and 2'-fluoro (2'-F).[4]
LNA-modified ASOs often exhibit superior potency in reducing target mRNA due to their high binding affinity.[5][6] However, this increased potency is frequently associated with a significant risk of hepatotoxicity.[5][6][7] In contrast, 2'-MOE modifications, while offering a more moderate enhancement in binding affinity, generally present a more favorable safety profile and are well-tolerated in clinical settings.[1][7] The choice between LNA and other 2' sugar modifications, therefore, represents a critical decision in ASO therapeutic design, balancing the pursuit of maximal efficacy with the imperative of patient safety.
Data Presentation: Performance Comparison of ASO Modifications
The following tables summarize the quantitative data comparing key performance parameters of ASOs with LNA, 2'-MOE, 2'-OMe, and 2'-F modifications.
Table 1: Binding Affinity and Nuclease Resistance
| Modification | Binding Affinity (ΔTm per modification) | Nuclease Resistance | Key Characteristics |
| LNA | +4 to +8°C[7] | High | Unprecedented affinity, potential for steric blocking.[8][9] |
| 2'-MOE | +0.9 to +1.7°C[7] | High | Well-characterized, favorable safety profile.[1][7] |
| 2'-O-Me | ~+1°C[10] | Moderate | Cost-effective, widely used in flanking regions of gapmers.[11] |
| 2'-F | Moderate to High | High | Increases binding affinity and nuclease resistance.[11][12] |
Table 2: In Vitro and In Vivo Performance
| Modification | In Vitro Potency (IC50) | In Vivo Efficacy | Hepatotoxicity Profile |
| LNA | Generally lower IC50 than 2'-MOE[13] | Up to 5-fold more potent than 2'-MOE in some studies[5][6] | Significant risk of hepatotoxicity observed in animal models.[5][6][14] |
| 2'-MOE | Effective knockdown | Robust pharmacological activity in animals.[6] | Generally well-tolerated with no consistent signals of significant hepatotoxicity.[5][7] |
| 2'-O-Me | Moderate potency[13] | Effective knockdown | Generally considered to have a good safety profile. |
| 2'-F | Effective knockdown | Can exhibit increased binding to intracellular proteins, potentially leading to toxicity.[4] | Can be associated with hepatotoxicity.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of ASO modifications are provided below.
Nuclease Stability Assay
This assay evaluates the resistance of modified oligonucleotides to degradation by nucleases.
-
Oligonucleotide Preparation: Synthesize and purify ASOs with the desired modifications (LNA, 2'-MOE, 2'-OMe, 2'-F) and an unmodified DNA control.
-
Nuclease Incubation: Incubate the oligonucleotides in a solution containing nucleases, such as human serum or a specific exonuclease (e.g., snake venom phosphodiesterase).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the integrity of the oligonucleotides at each time point using methods like polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis. The rate of degradation is determined by quantifying the amount of full-length oligonucleotide remaining. A longer half-life indicates higher nuclease resistance.[10]
In Vitro ASO Activity Assay (RNase H-Mediated Knockdown)
This assay determines the potency of ASOs in reducing target mRNA levels in cell culture.
-
Cell Culture: Plate cells expressing the target gene at an appropriate density (e.g., 30-50% confluency) in a multi-well plate.[15]
-
ASO Transfection: Transfect the cells with varying concentrations of the modified ASOs. A transfection reagent (e.g., Lipofectamine) can be used to facilitate cellular uptake, or ASOs can be added directly to the medium for "gymnotic" delivery.[16]
-
Incubation: Incubate the cells for a predetermined period (typically 24-72 hours) to allow for ASO uptake and target mRNA degradation.[15]
-
RNA Isolation and Analysis: Isolate total RNA from the cells and quantify the target mRNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[17]
-
Data Analysis: Normalize the target mRNA levels to a housekeeping gene. Plot the percentage of mRNA reduction against the ASO concentration to determine the half-maximal inhibitory concentration (IC50), a measure of ASO potency.[17]
In Vivo Efficacy and Toxicity Study in Mice
This study evaluates the in vivo potency, duration of action, and potential toxicity of ASOs.
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).
-
ASO Administration: Administer the ASOs (e.g., LNA and 2'-MOE gapmers) via subcutaneous (SC) or intraperitoneal (IP) injection at various dose levels. Include a saline-treated control group.[5]
-
Tissue Collection and Analysis: At the end of the study, collect tissues of interest (e.g., liver) to measure the reduction of the target mRNA and protein levels.[5]
-
Toxicity Assessment: Monitor the animals for signs of toxicity throughout the study. Collect blood samples to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[5][14] Perform histopathological evaluation of the liver and other organs to assess for any tissue damage.[5][14]
-
Data Analysis: Compare the target mRNA/protein reduction and toxicity markers between the different ASO modification groups and the control group.
Mandatory Visualization
ASO Mechanism of Action: RNase H-Mediated Degradation
The primary mechanism of action for many gapmer ASOs involves the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA:DNA duplex.
Caption: RNase H-mediated degradation of target mRNA by a gapmer ASO.
Experimental Workflow for ASO In Vitro Screening
A typical workflow for screening the efficacy of different ASO modifications in a cell-based assay.
Caption: Workflow for in vitro screening of ASO activity.
Logical Relationship: Potency vs. Toxicity Trade-off
The choice between LNA and 2'-MOE modifications often involves a trade-off between maximizing potency and ensuring a favorable safety profile.
Caption: The trade-off between potency and safety for LNA and 2'-MOE ASOs.
References
- 1. idtdna.com [idtdna.com]
- 2. Unlocking the therapeutic potential of locked nucleic acids through lipid nanoparticle delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification OptionsFor ASO Gapmers - ELLA Biotech [ellabiotech.com]
- 12. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aumbiotech.com [aumbiotech.com]
- 16. ncardia.com [ncardia.com]
- 17. marinbio.com [marinbio.com]
A Comparative Analysis of Locked Nucleic Acid (LNA) and Other High-Affinity Nucleotide Analogs
In the landscape of genetic research and therapeutic development, the demand for synthetic nucleotide analogs with superior binding affinity, specificity, and biostability has led to the creation of several innovative chemistries. Among these, Locked Nucleic Acid (LNA) has emerged as a prominent player. This guide provides an objective comparison of LNA with other leading high-affinity nucleotide analogs, including Peptide Nucleic Acid (PNA), Bridged Nucleic Acid (BNA), and Morpholinos, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their applications.
Overview of High-Affinity Nucleotide Analogs
Nucleic acid analogs are synthetic molecules that mimic the structure of DNA and RNA.[1][2] Modifications to the sugar, phosphate (B84403) backbone, or nucleobase can confer enhanced properties such as increased binding affinity to complementary sequences, resistance to nuclease degradation, and improved cellular uptake.[3][4]
Locked Nucleic Acid (LNA) is an RNA derivative characterized by a methylene (B1212753) bridge that locks the ribose sugar in a C3'-endo conformation.[5][6] This pre-organization of the sugar moiety reduces the conformational flexibility, leading to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA strands.[7][8] LNA oligonucleotides exhibit enhanced hybridization kinetics, sequence selectivity, and biostability.[5][6]
Peptide Nucleic Acid (PNA) is a DNA mimic where the entire sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine peptide-like backbone.[2][3] The absence of negative charge in the backbone eliminates electrostatic repulsion, resulting in exceptionally stable PNA/DNA and PNA/RNA duplexes.[2][3]
Bridged Nucleic Acid (BNA) , like LNA, features a bridged sugar moiety to restrict its conformation. BNAs are considered a further evolution of LNA, designed to overcome some of LNA's limitations, such as potential hepatotoxicity.[5][6] They often exhibit even higher thermal stability and nuclease resistance compared to LNA.[5][6][9]
Morpholinos are another class of nucleic acid analogs with a completely different backbone structure, composed of morpholine (B109124) rings and phosphorodiamidate linkages.[10][11] This non-ionic backbone provides excellent resistance to nucleases and a high affinity for RNA targets.[10][11]
Quantitative Performance Comparison
The following tables summarize key performance metrics for LNA and other high-affinity nucleotide analogs based on available experimental data.
Table 1: Comparative Binding Affinity and Thermal Stability
| Analog | Target | ΔTm per modification (°C) | Dissociation Constant (Kd) | Key Characteristics |
| LNA | RNA/DNA | +2 to +10[12] | 0.3 nM (for a DNA-LNA octamer duplex)[13] | High affinity, excellent mismatch discrimination.[14] |
| PNA | RNA/DNA | Not typically measured per modification; duplexes are extremely stable. | Generally in the low nanomolar to picomolar range. | Neutral backbone eliminates charge repulsion, leading to very strong binding.[2][3] |
| BNA | RNA/DNA | Generally higher than LNA. | Data not readily available in a comparative format. | Enhanced thermal stability and nuclease resistance compared to LNA.[5][6] |
| Morpholino | RNA | High; not typically quantified by ΔTm. | Not readily available in a comparative format. | Very high affinity for RNA targets.[11] |
| 2'-MOE | RNA/DNA | Lower than LNA.[7] | Data not readily available in a comparative format. | A widely used second-generation modification.[7] |
Table 2: Nuclease Resistance and In Vivo Potency
| Analog | Nuclease Resistance | In Vivo Potency (Antisense Oligonucleotides) | Noted Toxicities |
| LNA | Increased resistance compared to natural DNA/RNA.[7] | Potency improved 3-5 fold over earlier generations (ED50 ≈ 2–5 mg/kg).[5][6] | Can be associated with hepatotoxicity.[5][6] |
| PNA | Highly resistant to nucleases and proteases.[2] | Limited by poor cellular uptake and aqueous solubility.[9] | Generally low cytotoxicity. |
| BNA | Significantly more nuclease-resistant than LNA.[5][6] | >5-fold improved in vivo activity compared to MOE ASOs.[5][6] | Designed to have reduced toxicity compared to LNA.[5] |
| Morpholino | Highly resistant to enzymatic degradation.[10] | Premier knockdown tool in developmental biology due to efficient delivery in embryos.[1] | Generally considered to have low off-target effects.[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of nucleotide analog performance.
Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of a duplex formed between the nucleotide analog oligonucleotide and its complementary DNA or RNA target.
Methodology:
-
Sample Preparation: Anneal the nucleotide analog oligonucleotide with its complementary target strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Measurement: Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/minute).
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature).[13][15] Online calculators are available for predicting the Tm of LNA-containing oligonucleotides.[16][17]
Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
Objective: To measure the binding affinity (dissociation constant, Kd), stoichiometry, and thermodynamics of the interaction between a nucleotide analog and its target.
Methodology:
-
Sample Preparation: Prepare solutions of the nucleotide analog and its target in the same buffer.
-
Instrumentation: Use an isothermal titration calorimeter.
-
Titration: Inject small aliquots of the nucleotide analog solution into the sample cell containing the target solution.
-
Data Analysis: The heat change upon each injection is measured. The resulting binding isotherm is then fit to a binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.
Nuclease Resistance Assay
Objective: To evaluate the stability of a nucleotide analog oligonucleotide in the presence of nucleases.
Methodology:
-
Sample Preparation: Incubate the nucleotide analog oligonucleotide in a solution containing a nuclease (e.g., fetal bovine serum, snake venom phosphodiesterase).
-
Time Course: Take aliquots at various time points.
-
Analysis: Analyze the integrity of the oligonucleotide at each time point using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification: The percentage of intact oligonucleotide over time is determined to assess its stability. Morpholinos, for instance, are known to be completely stable in biological systems.[11]
Visualizing Structures and Workflows
Diagrams created using Graphviz illustrate the fundamental differences between these analogs and a typical experimental workflow.
Caption: Structural modifications of high-affinity nucleotide analogs compared to natural DNA/RNA.
Caption: Experimental workflow for comparing high-affinity nucleotide analogs.
Conclusion
The choice of a high-affinity nucleotide analog is highly dependent on the specific application. LNAs offer a potent combination of high affinity and good biostability, making them suitable for a wide range of research and diagnostic applications.[1][8] However, for applications requiring the utmost stability and where cellular delivery can be optimized, PNAs and Morpholinos present compelling alternatives due to their radically altered backbones. BNAs represent a refinement of LNA technology, promising enhanced performance and potentially a better safety profile. By carefully considering the comparative data and employing rigorous experimental validation, researchers can harness the power of these synthetic molecules to advance the frontiers of molecular biology and medicine.
References
- 1. Promising nucleic acid analogs and mimics: characteristic features and applications of PNA, LNA, and morpholino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleic Acids and Their Analogues for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design of LNA Analogues Using a Combined Density Functional Theory and Molecular Dynamics Approach for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibiting Gene Expression with Locked Nucleic Acids (LNAs) that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bridged Nucleic Acid, BNA Oligonucleotide Synthesis - Bio-Synthesis [biosyn.com]
- 10. synoligo.com [synoligo.com]
- 11. gene-tools.com [gene-tools.com]
- 12. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LNA Thymidine Monomer Enables Differentiation of the Four Single-Nucleotide Variants by Melting Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Tm prediction [qiagen.com]
Safety Operating Guide
Proper Disposal of LNA-A(Bz) Amidite: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for a secure and compliant laboratory environment. LNA-A(Bz) amidite, a key reagent in the synthesis of locked nucleic acid oligonucleotides, requires careful management throughout its lifecycle, including its final disposal. This guide provides essential safety and logistical information, outlining a clear operational and disposal plan for this compound.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its incompatibilities to prevent hazardous reactions.
Hazard and Safety Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Prevention) | Incompatible Materials |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. | Strong acids/alkalis |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product. | Strong oxidizing/reducing agents |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[1] |
| Skin Contact | Wash with plenty of soap and water. Take off contaminated clothing and wash before reuse.[1] |
| Ingestion | Rinse mouth.[1] Call a poison center or doctor if you feel unwell. |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. |
Operational Plan for this compound Waste Disposal
The proper disposal of this compound involves a multi-step process that includes deactivation (quenching) of the reactive phosphoramidite, followed by collection and disposal as hazardous chemical waste in accordance with local and institutional regulations.[1]
Experimental Protocol: Deactivation of this compound Waste
This protocol describes the chemical deactivation of small quantities of this compound waste through controlled hydrolysis. Phosphoramidites are sensitive to moisture and acidic conditions, which leads to their degradation into less reactive H-phosphonate derivatives.
Materials:
-
This compound waste (solid or dissolved in an appropriate solvent like anhydrous acetonitrile)
-
A compatible reaction vessel (e.g., a flask or beaker) of appropriate size
-
Stirring capability (e.g., magnetic stirrer and stir bar)
-
A weak acidic solution (e.g., 5% aqueous citric acid or a buffered aqueous solution with a pH of 5-6)
-
A neutralizing agent (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide)
-
pH indicator strips or a pH meter
-
Appropriate, labeled hazardous waste container
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure you are wearing the appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dilution: If the this compound waste is in solid form, dissolve it in a minimal amount of anhydrous acetonitrile. If it is already in a solvent, you may proceed to the next step, ensuring the concentration is manageable.
-
Controlled Hydrolysis (Quenching):
-
Place the vessel containing the dissolved amidite waste in a secondary container (e.g., an ice bath) to manage any potential exothermic reaction, although a strong exotherm is not expected with weak acid hydrolysis.
-
Slowly, and with stirring, add the weak acidic solution to the amidite solution. A common practice is to add the acidic solution dropwise.
-
Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis of the phosphoramidite.
-
-
Neutralization:
-
After the hydrolysis period, check the pH of the solution using a pH indicator strip or a pH meter.
-
Carefully add a neutralizing agent, such as sodium bicarbonate, portion-wise to avoid excessive foaming, until the pH of the solution is between 6 and 8.
-
-
Waste Collection:
-
Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name (e.g., "Hydrolyzed this compound solution"), and the date.
-
Store the waste container in a designated satellite accumulation area.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal of the hazardous waste. Always follow your institution-specific procedures for hazardous waste disposal.
-
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Spill Management
In the event of a spill, try to prevent further leakage. Absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] Decontaminate the affected surfaces and equipment by scrubbing with alcohol. Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.[1]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: Essential Protective Measures for Handling LNA-A(Bz) Amidite
In the specialized field of drug development and scientific research, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for researchers, scientists, and professionals working with LNA-A(Bz) amidite, a key component in the synthesis of antisense oligonucleotides. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation[1]. Therefore, stringent adherence to personal protective equipment (PPE) protocols and handling procedures is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. A face shield should be used when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves before use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | A properly fitting, long-sleeved lab coat is required to protect against skin contact. |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when working in areas with inadequate ventilation or when the potential for aerosolization exists. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
-
Preparation :
-
Ensure the work area, such as a fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary materials and equipment before handling the compound.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above.
-
-
Handling the Compound :
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with the powder. Use appropriate tools, such as a spatula or powder funnel, for transfers.
-
Keep the container tightly closed when not in use to prevent moisture contamination and accidental spills.
-
Do not eat, drink, or smoke in the handling area[1].
-
Wash hands thoroughly after handling the compound, even if gloves were worn[1].
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All solid waste, including empty containers, contaminated gloves, and weighing papers, should be collected in a clearly labeled hazardous waste container.
-
Unused or unwanted this compound should be treated as hazardous waste.
-
-
Container Management :
-
Ensure the hazardous waste container is kept closed except when adding waste.
-
Store the waste container in a designated, secure area away from incompatible materials.
-
-
Final Disposal :
-
Dispose of all waste in accordance with local, state, and federal regulations[1]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
